Product packaging for Ylangene(Cat. No.:CAS No. 14912-44-8)

Ylangene

Cat. No.: B227469
CAS No.: 14912-44-8
M. Wt: 204.35 g/mol
InChI Key: VLXDPFLIRFYIME-QRTUWBSPSA-N
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Description

Ylangene is a sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol . This tricyclic compound, specifically identified as α-Ylangene, is a key constituent found in the essential oil of the tropical plant Cananga odorata , commonly known as the ylang-ylang tree . This plant has a history of traditional use in various cultures for treating conditions such as malaria, stomach ailments, and asthma, and its oil is widely used in the fragrance industry and aromatherapy . In scientific research, this compound and its structural analogs are of significant interest. Investigations, particularly in marine natural products chemistry, have identified various this compound-type sesquiterpenoids from organisms such as soft corals . These studies focus on isolating and characterizing new this compound-based compounds to explore their unique chemical structures and potential bioactivities, making this compound a valuable reference standard and a starting point for phytochemical and synthetic studies . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B227469 Ylangene CAS No. 14912-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,6R,7R,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11-,12+,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VLXDPFLIRFYIME-QRTUWBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C3C1C2(CCC3C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H]3[C@H]1[C@]2(CC[C@H]3C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018185
Record name Ylangene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14912-44-8
Record name Ylangene
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URL https://commonchemistry.cas.org/detail?cas_rn=14912-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ylangene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ylangene
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Record name YLANGENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of β-Ylangene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ylangene is a tricyclic sesquiterpene hydrocarbon, a class of organic compounds prevalent in the essential oils of numerous plants.[1] It is a notable constituent of the essential oil derived from the flowers of the ylang-ylang tree (Cananga odorata), contributing to its characteristic aroma.[2][3] As with many sesquiterpenes, β-ylangene and its isomers are of interest for their potential biological activities and applications in the fragrance, flavor, and pharmaceutical industries.[4][5] This guide provides a comprehensive overview of the known physicochemical properties of β-ylangene, outlines detailed experimental protocols for their determination, and includes relevant analytical methodologies for its characterization.

Molecular and Physicochemical Properties

The physicochemical properties of β-ylangene are crucial for its identification, purification, and evaluation for various applications. While experimentally determined data for β-ylangene is limited in the scientific literature, a combination of reported data for related ylangene isomers and computationally predicted values provides a solid foundation for its characterization.

General Properties
PropertyValueSource
Molecular Formula C₁₅H₂₄[6]
Molecular Weight 204.35 g/mol [6]
CAS Number 20479-06-5[6][7]
IUPAC Name (1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.0²,⁷]decane[8]
Spectroscopic and Chromatographic Data
PropertyValueSource
Gas Chromatography-Mass Spectrometry (GC-MS) Retention Index (polar column): 1415[2]
¹H NMR Spectroscopy Data not explicitly found for β-ylangene.
¹³C NMR Spectroscopy Data not explicitly found for β-ylangene.
Infrared (IR) Spectroscopy Data not explicitly found for β-ylangene.
Physical and Chemical Properties

The following table summarizes available experimental and estimated physical properties. It is important to note that some experimental values may be for "this compound" without specifying the isomer, and thus should be considered indicative.

PropertyValueRemarksSource
Boiling Point Not available[8]
Melting Point Not available[8]
Density 0.9091 g/cm³ at 20°CFor α-ylangene[9]
Refractive Index 1.4934 at 20°CFor α-ylangene[9]
Optical Rotation [α]D +15.4° at 20°CFor α-ylangene[9]
Vapor Pressure 0.0381 mmHg at 25°CEstimated[7]
logP (Octanol/Water) 6.17Estimated[7]
Water Solubility 0.1383 mg/L at 25°CEstimated[7]
Solubility Soluble in alcohol[7]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of β-ylangene. These protocols are based on standard techniques for the analysis of terpenes and essential oil constituents.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the identification and quantification of volatile compounds like β-ylangene in complex mixtures such as essential oils.

Objective: To identify and quantify β-ylangene in a sample.

Methodology:

  • Sample Preparation: Dilute the essential oil sample containing β-ylangene in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

  • GC System:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to handle the high concentration of components in essential oils.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of sesquiterpenes. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identification of β-ylangene is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

    • Quantification can be performed by creating a calibration curve with a pure standard of β-ylangene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of β-ylangene.

Objective: To elucidate the chemical structure and confirm the identity of β-ylangene.

Methodology:

  • Sample Preparation: Dissolve a purified sample of β-ylangene (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete structural assignment.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals are analyzed to assemble the molecular structure of β-ylangene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Objective: To identify the characteristic functional groups of β-ylangene.

Methodology:

  • Sample Preparation: A small drop of purified β-ylangene is placed between two KBr or NaCl plates (neat liquid film).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups. For β-ylangene, characteristic peaks would include those for C-H stretching and bending vibrations of alkanes and alkenes.

Determination of Boiling Point

Objective: To determine the temperature at which β-ylangene boils at atmospheric pressure.

Methodology (Micro-scale):

  • Place a small amount of purified β-ylangene into a small test tube.

  • Invert a sealed-end capillary tube into the test tube.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a Thiele tube or an oil bath.

  • Observe for a continuous stream of bubbles from the capillary tube.

  • Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.

Determination of Density

Objective: To determine the mass per unit volume of β-ylangene.

Methodology:

  • Use a calibrated pycnometer (a small glass flask with a precise volume).

  • Weigh the empty, dry pycnometer.

  • Fill the pycnometer with purified β-ylangene and weigh it again.

  • The density is calculated by dividing the mass of the β-ylangene by the volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the extent to which light is bent as it passes through β-ylangene.

Methodology:

  • Use an Abbé refractometer.

  • Place a drop of purified β-ylangene on the prism of the refractometer.

  • Close the prism and allow the temperature to stabilize (usually 20°C).

  • Read the refractive index from the scale.

Determination of Optical Rotation

Objective: To measure the rotation of plane-polarized light by a solution of β-ylangene.

Methodology:

  • Prepare a solution of purified β-ylangene of a known concentration in a suitable solvent (e.g., chloroform or ethanol).

  • Use a polarimeter to measure the angle of rotation of plane-polarized light (typically using the sodium D-line at 589 nm) passed through the solution in a sample tube of a known path length.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Mandatory Visualizations

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of β-ylangene from a natural source, such as ylang-ylang essential oil.

G Workflow for β-Ylangene Isolation and Characterization A Ylang-Ylang Essential Oil B Fractional Distillation A->B C β-Ylangene Rich Fraction B->C D Preparative Gas Chromatography C->D E Purified β-Ylangene D->E F Structural Elucidation E->F G Physicochemical Property Determination E->G H GC-MS F->H I NMR (1H, 13C, 2D) F->I J FTIR F->J K Boiling Point G->K L Density G->L M Refractive Index G->M N Optical Rotation G->N

Caption: Isolation and characterization workflow for β-Ylangene.

Conclusion

This technical guide provides a thorough overview of the physicochemical properties of β-ylangene, drawing from the available scientific literature and established analytical methodologies. While a complete set of experimentally verified data for β-ylangene remains to be fully elucidated, the provided protocols offer a clear path for researchers to obtain these critical parameters. The continued study of β-ylangene and other sesquiterpenes is essential for unlocking their full potential in various scientific and industrial applications.

References

The Occurrence and Distribution of Ylangene Isomers in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangene, a sesquiterpene hydrocarbon, is a naturally occurring volatile organic compound found in a variety of plant species. It exists in several isomeric forms, with α-ylangene and β-ylangene being the most commonly cited in scientific literature. These isomers contribute to the characteristic aroma of many essential oils and have garnered interest for their potential biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound isomers, along with detailed experimental protocols for their extraction and identification.

Natural Sources and Quantitative Distribution of this compound Isomers

This compound isomers are distributed across a range of plant families, with significant concentrations found in the essential oils of specific species. The following tables summarize the quantitative data available in the literature for the presence of this compound isomers in various plant materials. It is important to note that the chemical composition of essential oils can vary significantly based on factors such as geographical location, climate, harvest time, and the specific part of the plant used for extraction.

Table 1: Quantitative Distribution of this compound Isomers in Cananga odorata (Ylang-Ylang)

Plant Partα-Ylangene (%)β-Ylangene (%)Reference
FlowerPresent (unquantified)Present (unquantified)[1]

Table 2: Quantitative Distribution of this compound Isomers in Garcinia Species

SpeciesPlant Partα-Ylangene (%)Reference
Garcinia brasiliensisLeafPresent (unquantified)[2]
Garcinia quaesitaLeafNot Detected[3]
Garcinia zeylanicaLeafNot Detected[3]
Garcinia celebicaLeafNot Detected[4]
Garcinia talbotiiLeafNot Detected[5]

Note: this compound is mentioned as a constituent of Garcinia brasiliensis essential oil. However, other investigated Garcinia species, such as G. quaesita, G. zeylanica, G. celebica, and G. talbotii, are rich in other sesquiterpenes like α-copaene and β-caryophyllene, but this compound isomers were not reported as major components in the cited studies.

Table 3: Quantitative Distribution of this compound Isomers in Humulus lupulus (Hop)

Varietyα-Ylangene (%)Reference
Various "Flavor Hops"Present (unquantified)[6]

Note: α-Ylangene is noted as one of the many sesquiterpenes contributing to the aroma of "flavor hops." However, specific quantitative data for different hop varieties was not available in the provided search results.

Table 4: Quantitative Distribution of this compound Isomers in Perilla frutescens

Variety/Cultivarα-Ylangene (%)Reference
Chinese and Japanese AccessionsNot a major component[7][8]

Note: While the essential oil of Perilla frutescens is rich in compounds like perilla ketone, elemicin, and myristicin, this compound isomers are not reported as major constituents in the analyzed cultivars.

Experimental Protocols

Extraction of Essential Oils

A common and effective method for extracting essential oils containing this compound isomers from plant material is hydrodistillation or steam distillation.

a. Hydrodistillation Protocol

This method is suitable for fresh or dried plant material, particularly flowers and leaves.

  • Apparatus:

    • Clevenger-type apparatus

    • Round-bottom flask (size dependent on sample amount)

    • Heating mantle

    • Condenser

    • Collection vessel

  • Procedure:

    • Weigh a known amount of fresh or dried plant material (e.g., 100 g of Cananga odorata flowers).

    • Place the plant material into the round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 500 mL).

    • Set up the Clevenger-type apparatus, connecting the flask, condenser, and collection vessel.

    • Begin heating the flask using the heating mantle to bring the water to a boil.

    • Continue the distillation for a set period (e.g., 3-4 hours), during which steam and volatile compounds will rise, condense, and collect in the separator.

    • The essential oil, being less dense than water, will form a layer on top of the hydrosol.

    • After the distillation is complete, carefully collect the essential oil layer.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

b. Steam Distillation Protocol

This method is also widely used and is particularly effective for larger quantities of plant material.

  • Apparatus:

    • Steam generator

    • Distillation still (containing the plant material)

    • Condenser

    • Separator

  • Procedure:

    • Place the plant material on a perforated grid within the distillation still.

    • Introduce steam from the steam generator into the bottom of the still.

    • The steam passes through the plant material, causing the volatile essential oils to vaporize.

    • The steam and essential oil vapor mixture is then passed through a condenser.

    • The condensed liquid (essential oil and water) is collected in a separator.

    • The essential oil is separated from the aqueous phase (hydrosol) based on their density difference.

    • The collected essential oil is then dried and stored as described in the hydrodistillation protocol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound isomers in essential oils.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

  • Typical GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at a rate of 3°C/min to 240°C.

      • Final hold: Hold at 240°C for 10 minutes.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation and Analysis:

    • Dilute the essential oil sample in a suitable solvent (e.g., 1:100 v/v in n-hexane).

    • Inject a small volume of the diluted sample (e.g., 1 µL) into the GC-MS system.

    • Acquire the data.

    • Identify the compounds by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

    • Quantify the relative percentage of each compound by peak area normalization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound isomers from plant material.

experimental_workflow plant_material Plant Material (e.g., Cananga odorata flowers) extraction Essential Oil Extraction (Hydrodistillation or Steam Distillation) plant_material->extraction drying Drying of Essential Oil (Anhydrous Na2SO4) extraction->drying gc_ms GC-MS Analysis drying->gc_ms data_analysis Data Analysis (Identification and Quantification) gc_ms->data_analysis ylangene_isomers This compound Isomers Data data_analysis->ylangene_isomers

Figure 1. Experimental workflow for this compound isomer analysis.
Biosynthetic Pathway of this compound

This compound, as a sesquiterpene, is synthesized in plants via the mevalonate (MVA) pathway in the cytosol. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). Specific terpene synthases (TPSs) then catalyze the conversion of FPP into the various sesquiterpene skeletons. In Cananga odorata, a multifunctional terpene synthase, CoTPS2, has been identified to catalyze the synthesis of β-ylangene.[1]

biosynthetic_pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) mva_pathway->dmapp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp tps Terpene Synthase (e.g., CoTPS2 in C. odorata) fpp->tps beta_this compound β-Ylangene tps->beta_this compound alpha_this compound α-Ylangene tps->alpha_this compound other_sesquiterpenes Other Sesquiterpenes tps->other_sesquiterpenes

References

The Molecular Architecture of Scent: A Technical Guide to Ylangene Biosynthesis in Cananga odorata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of ylangene, a significant contributor to the characteristic floral scent of Cananga odorata (ylang-ylang). The document outlines the key enzymatic steps, presents relevant quantitative data, details experimental methodologies for pathway elucidation, and provides a visual representation of the biochemical cascade. This information is critical for researchers in natural product synthesis, metabolic engineering, and the development of novel fragrances and therapeutics.

The this compound Biosynthetic Pathway: From Precursors to Sesquiterpenes

The biosynthesis of this compound in Cananga odorata is a specialized branch of the broader terpenoid metabolic network. Like all terpenes, this compound originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways within the plant cell: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1]

The key steps leading to this compound are as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is further condensed with another molecule of IPP to yield the 15-carbon intermediate, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase. FPP serves as the direct precursor for the synthesis of a vast array of sesquiterpenes.[1][2][3][4]

  • Enzymatic Conversion by a Multifunctional Sesquiterpene Synthase: The final and decisive step in this compound biosynthesis is the conversion of FPP. In Cananga odorata var. fruticosa, a specific multifunctional sesquiterpene synthase, designated as CoTPS2 , has been identified and functionally characterized.[2][4][5][6] This enzyme catalyzes the complex cyclization of the linear FPP molecule to produce multiple sesquiterpene products.

  • Product Profile of CoTPS2: In vitro assays have demonstrated that CoTPS2 is a versatile enzyme, yielding three primary sesquiterpene products: β-ylangene , β-copaene, and β-cubebene.[1][2][3][7][8] This multifunctionality is a common feature among plant terpene synthases.[9]

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Ylangene_Biosynthesis cluster_upstream Upstream Terpenoid Pathway cluster_sesquiterpene Sesquiterpene Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase CoTPS2 CoTPS2 (Sesquiterpene Synthase) FPP->CoTPS2 This compound β-Ylangene CoTPS2->this compound Copaene β-Copaene CoTPS2->Copaene Cubebene β-Cubebene CoTPS2->Cubebene

Biosynthesis of β-ylangene from primary isoprenoid precursors.

Quantitative Analysis of Volatile Terpenes

The volatile organic compounds (VOCs) from the flowers of Cananga odorata var. fruticosa have been analyzed at different developmental stages. The mature yellow flowers show the highest production of VOCs, with sesquiterpenes being the most abundant class of compounds.[1]

Compound ClassCompound NameRelative Amount (%) in Mature Yellow Flowers
Sesquiterpene α-farnesene31.50
α-bergamotene26.79
germacrene D13.26
β-caryophyllene11.57
humulene1.63
farnesol0.75
trans-β-farnesene0.77
β-ylangene 0.63
Monoterpene cis-β-ocimene1.99
trans-β-ocimene1.55
β-linalool1.40

Table adapted from Jin et al., 2015.[1]

Experimental Protocols for Pathway Characterization

The elucidation of the this compound biosynthetic pathway involved a combination of transcriptomics, molecular cloning, and biochemical assays. The key experimental protocols are detailed below.

RNA Sequencing and Gene Discovery
  • Objective: To identify candidate terpene synthase (TPS) genes involved in floral scent production.

  • Methodology:

    • Plant Material: Mature yellow flowers of C. odorata var. fruticosa were collected, as this stage corresponds to the maximum production of VOCs.[9]

    • RNA Extraction: Total RNA was extracted from the floral tissues using standard protocols.

    • Library Preparation and Sequencing: An RNA-seq library was prepared and sequenced using a high-throughput sequencing platform.

    • Bioinformatic Analysis: The resulting transcriptome data was assembled and mined for sequences with homology to known plant TPS genes.[1][2] This led to the identification of several candidate TPS transcripts, including CoTPS2.[4]

Functional Characterization of CoTPS2 in vitro
  • Objective: To determine the enzymatic function of the protein encoded by the CoTPS2 gene.

  • Methodology:

    • Gene Cloning: The full-length coding sequence of CoTPS2 was amplified from cDNA and cloned into an E. coli expression vector (e.g., pET32b or pET28a).[10]

    • Recombinant Protein Expression and Purification: The expression vector was transformed into an E. coli expression strain. Protein expression was induced, and the recombinant CoTPS2 protein was purified using affinity chromatography.

    • Enzyme Assay: The standard reaction mixture contained:

      • Buffer: 25 mM HEPES (pH 7.4)

      • Substrate: 2 mM Farnesyl pyrophosphate (FPP)

      • Cofactor: 15 mM MgCl₂

      • Reducing Agent: 5 mM dithiothreitol

      • Purified CoTPS2 protein (40-50 µg) The reaction was carried out in a total volume of 100 µl.[11]

    • Product Identification: The reaction mixture was incubated at 30°C for 1 hour. Volatile products were collected using a solid-phase microextraction (SPME) fiber and analyzed by gas chromatography-mass spectrometry (GC-MS). The identity of the products (β-ylangene, β-copaene, and β-cubebene) was confirmed by comparing their mass spectra and retention indices with those of authentic standards and library data.[1][2]

The workflow for the in vitro characterization of CoTPS2 is depicted below.

in_vitro_workflow RNA Floral RNA Extraction (C. odorata) cDNA cDNA Synthesis RNA->cDNA Cloning Cloning of CoTPS2 into Expression Vector cDNA->Cloning Expression Recombinant Protein Expression in E. coli Cloning->Expression Purification Protein Purification Expression->Purification Assay Enzyme Assay with FPP Purification->Assay Analysis GC-MS Analysis of Products Assay->Analysis Identification Product Identification (β-ylangene, etc.) Analysis->Identification

Experimental workflow for the in vitro functional characterization of CoTPS2.
In planta Confirmation of CoTPS2 Activity

  • Objective: To confirm the activity of CoTPS2 within a plant system.

  • Methodology:

    • Vector Construction: The CoTPS2 gene was cloned into a plant transient expression vector.

    • Agrobacterium-mediated Infiltration: The vector was introduced into Agrobacterium tumefaciens, which was then used to infiltrate the leaves of a model plant, typically Nicotiana benthamiana.[1][2][3][5][8]

    • Volatile Collection and Analysis: After a few days of incubation to allow for gene expression, the volatile compounds emitted by the infiltrated leaves were collected and analyzed by GC-MS.

    • Results: The detection of β-ylangene, β-copaene, and β-cubebene in the headspace of leaves expressing CoTPS2 confirmed its function in planta.[1][2][3][5]

Implications for Research and Development

The identification and characterization of CoTPS2, the key enzyme in this compound biosynthesis, opens several avenues for scientific and commercial applications:

  • Metabolic Engineering: Overexpression of CoTPS2 and upstream pathway genes in C. odorata or a heterologous host (like yeast or E. coli) could lead to increased production of ylang-ylang essential oil components.[12][13][14][15] This approach offers a sustainable and scalable alternative to traditional extraction methods.

  • Drug Discovery: Sesquiterpenes are a rich source of bioactive compounds. The products of CoTPS2 can be screened for novel pharmacological activities.

  • Protein Engineering: The multifunctional nature of CoTPS2 makes it an interesting target for protein engineering studies. Mutagenesis could potentially alter the product profile of the enzyme, leading to the synthesis of novel, high-value fragrance compounds.[16]

This guide provides a comprehensive overview of the current understanding of this compound biosynthesis. Further research into the regulatory mechanisms governing the expression of CoTPS2 and other pathway genes will be crucial for fully harnessing the potential of this intricate metabolic pathway.

References

The Biological Nexus: An In-depth Technical Guide to the Bioactivity of Ylangene-Containing Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangene, a sesquiterpenoid hydrocarbon, is a constituent of various essential oils, most notably ylang-ylang oil, derived from the flowers of Cananga odorata. While research on isolated this compound is limited, the essential oils containing this compound, particularly ylang-ylang oil, have demonstrated a spectrum of promising biological activities. This guide provides a comprehensive overview of the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties of this compound-containing essential oils, with a focus on ylang-ylang oil. It details the experimental methodologies used to ascertain these activities and presents available quantitative data for comparative analysis. Furthermore, potential signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject.

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative data on the biological activities of ylang-ylang (Cananga odorata) essential oil from various studies. It is important to note that the chemical composition of essential oils can vary based on factors such as geographical origin, distillation time, and plant part used, which may influence the observed bioactivities.

Table 1: Antioxidant Activity of Cananga odorata Essential Oil

AssayIC50 Value (mg/mL)Reference
DPPH Radical Scavenging1.57 - 3.5[1][2]
DPPH Radical Scavenging3.84[3]
DPPH Radical Scavenging2.21[1]

IC50: The concentration of the essential oil required to scavenge 50% of the DPPH radicals.

Table 2: Anti-inflammatory Activity of Cananga odorata Leaf Volatiles

AssayIC50 Value (µg/mL)Reference
Nitric Oxide (NO) Production Inhibition in LPS-induced RAW264.7 cells37.61[3]

IC50: The concentration of the volatiles required to inhibit 50% of nitric oxide production.

Table 3: Antimicrobial Activity of Cananga odorata Essential Oil

MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus0.04[4]
Bacillus subtilis0.04[4]
Escherichia coli> 0.04[4]
Pseudomonas aeruginosa> 0.04[4]

MIC: Minimum Inhibitory Concentration, the lowest concentration of the essential oil that inhibits the visible growth of a microorganism.

Table 4: Cytotoxic Activity of Cananga odorata Essential Oil

Cell LineIC50 Value (µg/mL)Reference
MDA-MB-231 (Triple-Negative Breast Cancer)29.01[5][6]
A-431 (Skin Squamous Cell Carcinoma)218 (24h), 187 (48h), 140 (72h)[7]
A-549 (Lung Carcinoma)266 (24h), 222 (48h), 182 (72h)[7]

IC50: The concentration of the essential oil required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: The essential oil is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate or test tubes, a specific volume of each essential oil dilution is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the essential oil.

Anti-inflammatory Activity Assay
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the essential oil (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept non-toxic to the cells) for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells, except for the negative control group.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.

  • Calculation and IC50 Determination: A standard curve using sodium nitrite is prepared to quantify the nitrite concentration. The percentage of NO inhibition is calculated, and the IC50 value is determined.

Antimicrobial Activity Assay
  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1-5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sample Preparation: The essential oil is serially diluted in the broth medium in a 96-well microplate. An emulsifying agent like Tween 80 (e.g., 0.5% v/v) may be used to enhance the solubility of the oil.

  • Inoculation: Each well containing the diluted essential oil is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the essential oil at which no visible growth of the microorganism is observed. A growth indicator like resazurin or p-iodonitrotetrazolium violet (INT) can be used to aid in the visual determination.

Cytotoxic Activity Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the essential oil for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength between 540 and 570 nm.

  • Calculation and IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Anti_Inflammatory_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->ProInflammatory_Genes Binds to DNA NO_PGs_Cytokines NO, Prostaglandins, Cytokines ProInflammatory_Genes->NO_PGs_Cytokines Upregulates Inflammation Inflammation NO_PGs_Cytokines->Inflammation Ylangene_EO This compound-containing Essential Oil Ylangene_EO->IKK Inhibits Ylangene_EO->NFkB_active Inhibits Translocation Experimental_Workflow start Start: Source this compound- Containing Essential Oil extraction Essential Oil Extraction (e.g., Steam Distillation) start->extraction characterization Chemical Characterization (GC-MS) extraction->characterization bioassays Biological Activity Screening characterization->bioassays antioxidant Antioxidant Assays (DPPH, ABTS) bioassays->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Inhibition) bioassays->anti_inflammatory antimicrobial Antimicrobial Assay (Broth Microdilution - MIC) bioassays->antimicrobial cytotoxicity Cytotoxicity Assay (MTT) bioassays->cytotoxicity data_analysis Data Analysis and IC50/MIC Determination antioxidant->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis pathway_analysis Mechanism of Action Studies (e.g., Signaling Pathway Analysis) data_analysis->pathway_analysis end Conclusion and Future Directions pathway_analysis->end

References

Potential Therapeutic Applications of Ylangene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of Ylangene, a sesquiterpenoid found in the essential oil of plants such as Cananga odorata (Ylang-Ylang). This document summarizes the current scientific understanding of this compound's biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction to this compound

This compound is a bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It exists in several isomeric forms, most notably α-Ylangene and β-Ylangene. These compounds are significant constituents of various essential oils and have garnered scientific interest for their potential pharmacological properties. This guide focuses on the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of this compound and its derivatives, providing a foundation for further research and drug development.

Therapeutic Potential and Biological Activities

The therapeutic potential of this compound is primarily associated with its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties. While much of the existing research has been conducted on essential oils containing this compound, these studies provide valuable insights into the compound's potential applications.

Anti-inflammatory Activity

Emerging evidence suggests that this compound exhibits anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. An essential oil rich in α-Ylangene has been shown to reduce the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by downregulating NF-κB activity.

Antioxidant Activity

This compound, as a component of Ylang-Ylang essential oil, contributes to its overall antioxidant capacity. The antioxidant activity is attributed to its ability to scavenge free radicals.

Antimicrobial Activity

Ylang-Ylang essential oil, which contains this compound, has demonstrated inhibitory effects against various pathogenic microorganisms.

Cytotoxic Activity

Research has indicated that oxygenated derivatives of this compound possess cytotoxic properties against several human cancer cell lines.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds or essential oils. It is important to note that much of the data pertains to essential oils rich in this compound or its derivatives, and not to the isolated compound itself.

Table 1: Anti-inflammatory and Antioxidant Activity

Compound/ExtractAssayTarget/Cell LineResult TypeValue
Ylang-Ylang Essential Oil (YEO)DPPH Radical Scavenging-IC₅₀1.57 - 3.5 mg/mL[1][2]
Ylang-Ylang Essential Oil (YEO)Ferric Reducing Antioxidant Power (FRAP)-EC₅₀0.17 - 0.21 mg/mL[1]
Ylang-Ylang Essential Oil (YEO)Beta-Carotene Bleaching Inhibition-% Inhibition57 - 59%[2]

Table 2: Antimicrobial Activity

Compound/ExtractMicroorganismResult TypeValue (mg/mL)
Ylang-Ylang Essential Oil (YEO)Staphylococcus aureusMIC0.04[3][4]
Ylang-Ylang Essential Oil (YEO)Bacillus subtilisMIC0.04[3][4]
Ylang-Ylang Essential Oil (YEO)Escherichia coliMIC0.01 - 0.02[5]

Table 3: Cytotoxic Activity

CompoundCancer Cell LineResult TypeValue (µg/mL)
Oxygenated this compound-derived SesquiterpenoidHepG2 (Human Liver Carcinoma)IC₅₀16.0[6][7]
Oxygenated this compound-derived SesquiterpenoidMDA-MB-231 (Human Breast Carcinoma)IC₅₀16.3[6][7]
Oxygenated this compound-derived SesquiterpenoidA549 (Human Lung Adenocarcinoma)IC₅₀15.8[6][7]

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are linked to the inhibition of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. This compound is suggested to interfere with this cascade, leading to a reduction in the expression of these inflammatory mediators.

NF_kB_Pathway cluster_ikb LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_Complex Activates IkBa_p65_p50 IκBα-p65/p50 IKK_Complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα Ub_Degradation Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Degradation p65_p50 p65/p50 Ub_Degradation->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50_nuc p65/p50 DNA κB Sites p65_p50_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription This compound This compound This compound->IKK_Complex Inhibits

Caption: LPS-induced NF-κB signaling pathway and proposed inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a test compound.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound or essential oil) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound from the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of each dilution of the test compound to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Prepare a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

  • The IC₅₀ value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted test compound.

  • Include a positive control well (broth and inoculum, no test compound) and a negative control well (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and thus determine the cytotoxicity of a compound.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • The IC₅₀ value (the concentration of the test compound that reduces cell viability by 50%) can be determined by plotting cell viability against the concentration of the test compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a compound like this compound.

Anti_inflammatory_Workflow Start Start: Compound of Interest (this compound) In_Vivo In Vivo Studies Start->In_Vivo In_Vitro In Vitro Studies Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) In_Vitro->Cell_Culture Data_Analysis Data Analysis & Interpretation In_Vitro->Data_Analysis LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Nitrite_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Stimulation->Nitrite_Assay Gene_Expression Gene Expression Analysis (iNOS, COX-2 via qPCR) LPS_Stimulation->Gene_Expression Protein_Analysis Protein Expression Analysis (NF-κB pathway via Western Blot) LPS_Stimulation->Protein_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema in rodents) In_Vivo->Animal_Model In_Vivo->Data_Analysis Compound_Admin Compound Administration Animal_Model->Compound_Admin Paw_Edema Measurement of Paw Edema Compound_Admin->Paw_Edema Histology Histopathological Analysis Paw_Edema->Histology Conclusion Conclusion: Therapeutic Potential Data_Analysis->Conclusion

Caption: A general experimental workflow for assessing anti-inflammatory potential.

Conclusion and Future Directions

The available scientific evidence suggests that this compound and its derivatives hold promise as potential therapeutic agents, particularly in the areas of inflammation, oxidative stress, microbial infections, and cancer. The anti-inflammatory activity, mediated through the inhibition of the NF-κB pathway, is a particularly compelling area for further investigation.

However, a significant portion of the current data is derived from studies on essential oils, which are complex mixtures of various compounds. To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Isolation and purification of α-Ylangene and β-Ylangene to conduct studies on the individual isomers.

  • Comprehensive in vitro and in vivo studies to determine the specific efficacy and safety profiles of isolated this compound.

  • Elucidation of the precise molecular mechanisms underlying its various biological activities.

  • Structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

A deeper understanding of the pharmacology of this compound will be crucial for its potential development into a clinically relevant therapeutic agent. This guide serves as a foundational resource for researchers embarking on this endeavor.

References

The Dual Role of Ylangene in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ylangene, a sesquiterpene hydrocarbon, is a critical component of the volatile organic compounds (VOCs) emitted by numerous plant species. This technical guide provides an in-depth analysis of this compound's chemical nature, its biosynthesis, and its multifaceted role in mediating complex interactions between plants and insects. It serves as a comprehensive resource, detailing the signaling pathways that regulate its production in response to herbivory and summarizing the quantitative data available on its presence in plant tissues. Furthermore, this guide furnishes detailed experimental protocols for the analysis of this compound and the assessment of its behavioral impact on insects, alongside visualizations of key biological and experimental pathways to facilitate understanding and future research.

Introduction to this compound

This compound (C₁₅H₂₄) is a tricyclic sesquiterpene that exists primarily as two isomers: α-ylangene and β-ylangene. These compounds are integral to the chemical language of plants, acting as semiochemicals that can either attract or repel various insect species. Found in the essential oils of plants like Cananga odorata (ylang-ylang), from which it derives its name, this compound is also produced by a wide array of other plants, often as part of an induced defense response to herbivore attack.[1] Understanding the biosynthesis and ecological function of this compound is paramount for developing novel strategies in pest management and for potential applications in drug development, where natural product scaffolds are of significant interest.

Biosynthesis of this compound

The biosynthesis of this compound isomers originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) pathway in the plant cell's cytosol.

The key steps are as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP).[2][3][4] This reaction is catalyzed by FPP synthase.

  • Cyclization by Terpene Synthase (TPS): The final and decisive step is the conversion of the acyclic FPP into the complex tricyclic structure of this compound. This intricate cyclization is catalyzed by a specific class of enzymes known as terpene synthases (TPS). For instance, in Cananga odorata var. fruticosa, a multifunctional sesquiterpene synthase named CoTPS2 has been identified. This single enzyme is capable of producing β-ylangene, along with its isomers β-copaene and β-cubebene, directly from FPP.[5][6]

The diagram below illustrates the biosynthetic route from the central precursor FPP to β-ylangene.

G cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_TPS Sesquiterpene Synthesis IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP CoTPS2 CoTPS2 Enzyme (β-Ylangene Synthase) FPP->CoTPS2 This compound β-Ylangene CoTPS2->this compound Copaene β-Copaene CoTPS2->Copaene Cubebene β-Cubebene CoTPS2->Cubebene

References

An In-depth Technical Guide to the Enantiomeric Forms of Ylangene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangene is a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It exists as two enantiomeric forms, (+)-α-ylangene and (-)-α-ylangene, which are non-superimposable mirror images of each other. While sharing the same chemical formula and connectivity, these enantiomers can exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the enantiomeric forms of this compound, focusing on their properties, separation, and potential biological significance, tailored for a scientific audience.

Chemical Structure and Physicochemical Properties

The systematic IUPAC name for α-ylangene is (1S,2R,6R,7R,8S)-1,3-dimethyl-8-(1-methylethyl)tricyclo[4.4.0.0²,⁷]dec-3-ene[1]. The enantiomers differ in the three-dimensional arrangement of the atoms at the chiral centers.

A summary of the known and estimated physicochemical properties of the this compound enantiomers is presented in Table 1. Notably, while some data is available for the (+)-enantiomer, there is a significant lack of reported data for the (-)-enantiomer. Enantiomers possess identical physical properties such as boiling point and density in an achiral environment[2]. However, their interaction with plane-polarized light, known as specific rotation, is equal in magnitude but opposite in direction[3][4].

Table 1: Physicochemical Properties of α-Ylangene Enantiomers

Property(+)-α-Ylangene(-)-α-YlangeneReference
Molecular Formula C₁₅H₂₄C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol 204.35 g/mol [5]
CAS Number 14912-44-8Not specified[5]
Appearance Pale yellow clear liquid (estimated)Pale yellow clear liquid (estimated)[6]
Boiling Point 248.00 to 249.00 °C @ 760.00 mm Hg (for racemic or unspecified mixture)248.00 to 249.00 °C @ 760.00 mm Hg (for racemic or unspecified mixture)[6]
Density Not available for pure enantiomerNot available for pure enantiomer
Specific Rotation ([α]D) +15.4°-15.4° (inferred)
Odor Profile Woody, herbal, spicy, slightly floral (general for this compound)Woody, herbal, spicy, slightly floral (general for this compound)[5][7]

Note: The specific rotation for (-)-α-ylangene is inferred based on the principle that enantiomers have equal and opposite optical rotations.

Synthesis and Enantioselective Separation

Synthesis of Racemic (±)-α-Ylangene

The total synthesis of racemic (±)-α-ylangene has been reported in the scientific literature[8]. A general, though not fully detailed, approach involves the elaboration of a perhydroazulene ring system. This is followed by intramolecular cycloaddition of a dienyl-substituted 3-oxidopyrylium to generate key intermediates for the synthesis of both α- and β-ylangene[8].

Enantioselective Separation

Due to their identical physical properties in an achiral environment, the separation of enantiomers requires a chiral environment. Chiral gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile enantiomers like sesquiterpenes[2][7].

This protocol provides a general framework for the chiral GC separation of α-ylangene enantiomers. Optimization of parameters may be required for specific instrumentation and samples.

1. Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral capillary column: A column with a cyclodextrin-based stationary phase is recommended for terpene enantiomer separation. Examples include columns with substituted β-cyclodextrin or γ-cyclodextrin derivatives[2][7][9]. A common choice is a column like HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)[9].

2. Materials:

  • High-purity helium or hydrogen as the carrier gas.

  • A sample containing a racemic or enantiomerically enriched mixture of α-ylangene.

  • High-purity solvent (e.g., n-hexane) for sample dilution.

3. GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C (for FID)

  • Carrier Gas Flow Rate: 1 mL/min (Helium)

  • Split Ratio: 1:100

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 130°C at a rate of 1°C/min.

    • Ramp 2: Increase to 200°C at a rate of 2°C/min, hold for 3 minutes[9].

  • Injection Volume: 0.1 µL

4. Sample Preparation:

  • Dilute the this compound-containing sample in n-hexane to an appropriate concentration (e.g., 1:100 v/v)[9].

5. Data Analysis:

  • The two enantiomers will elute at different retention times. The peak area of each enantiomer can be used to determine the enantiomeric ratio and enantiomeric excess (ee).

Below is a DOT script for a Graphviz diagram illustrating the general workflow for chiral GC analysis.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution (1:100 v/v) Sample->Dilution Solvent Hexane Solvent->Dilution Injector Injector (250°C) Dilution->Injector Column Chiral Column (e.g., HP-chiral-20B) Injector->Column Detector Detector (FID/MS) Column->Detector Oven Oven (Temp. Program) Oven->Column Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Ratio & ee Integration->Calculation

Caption: Workflow for the chiral GC separation of this compound enantiomers.

Biological and Pharmacological Properties

While ylang-ylang essential oil, which contains this compound, is known to possess various biological activities including antimicrobial, anti-inflammatory, and insect-repellent properties, there is a significant lack of research into the specific biological and pharmacological effects of the individual enantiomers of α-ylangene.

It is well-established in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). This difference in activity arises from the stereospecific interactions with chiral biological targets such as receptors and enzymes.

Given the absence of specific data for this compound enantiomers, a logical relationship can be inferred based on the general principles of stereopharmacology. The diagram below illustrates this concept.

Enantiomer_Activity cluster_enantiomers This compound Enantiomers cluster_targets Biological Targets cluster_effects Biological Effects plus_this compound (+)-α-Ylangene receptor Chiral Receptor / Enzyme plus_this compound->receptor High Affinity Binding minus_this compound (-)-α-Ylangene minus_this compound->receptor Low or No Affinity Binding effect_plus Specific Biological Effect A (e.g., Therapeutic) receptor->effect_plus effect_minus Different or No Biological Effect B (e.g., Inactive, Adverse) receptor->effect_minus

Caption: Hypothetical differential binding of this compound enantiomers to a biological target.

Spectroscopic Data

In an achiral solvent, enantiomers exhibit identical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra[10][11]. This is because these spectroscopic techniques measure properties that are independent of the molecule's interaction with a chiral environment. To differentiate enantiomers using NMR, a chiral resolving agent or a chiral solvent must be used to induce the formation of diastereomeric complexes, which will have distinct NMR spectra[12].

Conclusion and Future Directions

This technical guide has summarized the current knowledge on the enantiomeric forms of this compound. While some physicochemical properties of (+)-α-ylangene are known, there is a significant lack of data for its (-)-enantiomer. Furthermore, the distinct biological activities and pharmacological profiles of the individual enantiomers remain largely unexplored.

For researchers and professionals in drug development, the potential for stereospecific biological activity of this compound enantiomers presents an area ripe for investigation. Future research should focus on:

  • The enantioselective synthesis of both (+)- and (-)-α-ylangene to obtain pure standards for analysis.

  • A thorough characterization of the physicochemical properties of (-)-α-ylangene.

  • In-depth studies to elucidate the specific biological targets and pharmacological effects of each enantiomer.

  • Investigation into the potential therapeutic applications of the individual enantiomers, leveraging any observed differences in their biological activity.

Such research will be crucial in unlocking the full potential of this compound and its enantiomers in various scientific and commercial applications.

References

The Potent and Diverse Bioactivities of Sesquiterpenoids: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sesquiterpenoids, a vast and structurally diverse class of C15 isoprenoids, are pivotal secondary metabolites primarily sourced from the plant kingdom, with significant representation in the Asteraceae family, as well as in fungi and marine organisms.[1][2][3] These compounds have garnered substantial interest within the scientific and medical communities due to their wide spectrum of potent biological activities. This technical guide provides an in-depth review of the multifaceted bioactivities of sesquiterpenoids, with a particular focus on their anticancer, anti-inflammatory, neuroprotective, antimicrobial, antiviral, and insecticidal properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the therapeutic potential of these natural products. We present a consolidation of quantitative data, detailed experimental methodologies for key bioassays, and visual representations of crucial signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation into this promising class of compounds.

Introduction

Sesquiterpenoids are synthesized from three isoprene units and are categorized into various structural classes, including acyclic, monocyclic, bicyclic, and tricyclic compounds.[2] A significant subgroup, the sesquiterpene lactones (SLs), is characterized by the presence of a lactone ring and is particularly abundant in the Asteraceae family.[3] The structural diversity of sesquiterpenoids is a key determinant of their wide range of biological effects.[1] Historically used in traditional medicine, these compounds are now the subject of intense scientific scrutiny to validate their therapeutic claims and elucidate their mechanisms of action at the molecular level. This review aims to bridge the gap between traditional knowledge and modern pharmacological research by providing a detailed, evidence-based resource for the scientific community.

Anticancer Activity of Sesquiterpenoids

Sesquiterpenoids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines, including breast, colon, pancreatic, and lung cancer.[2] Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

Induction of Oxidative Stress and Apoptosis

A prominent mechanism of action for many sesquiterpene lactones is the induction of oxidative stress within cancer cells.[5] These compounds can deplete intracellular glutathione (GSH) levels, leading to an increase in reactive oxygen species (ROS).[5] Elevated ROS can, in turn, trigger the mitochondrial-dependent apoptotic pathway.[5]

  • Mitochondrial Membrane Potential (MMP) Disruption: Sesquiterpenoids can induce a decrease in MMP, a key event in the early stages of apoptosis.[6]

  • Caspase Activation: The disruption of MMP leads to the release of cytochrome c from the mitochondria, which subsequently activates a cascade of caspases, the executioners of apoptosis.

  • Nuclear Condensation: A hallmark of apoptosis, nuclear condensation, has been observed in cancer cells treated with sesquiterpenoids.

Modulation of Key Signaling Pathways

Sesquiterpenoids have been shown to modulate several signaling pathways that are frequently dysregulated in cancer:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Some sesquiterpenoids can inhibit this pathway, leading to the suppression of tumor growth.[7]

  • NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer. Sesquiterpene lactones are potent inhibitors of NF-κB, which contributes to their anti-inflammatory and anticancer effects.[7][8]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Modulation of this pathway by sesquiterpenoids can lead to the inhibition of cancer cell growth.[7]

  • STAT3 Pathway: The STAT3 signaling pathway is often constitutively activated in cancer cells and promotes their survival and proliferation. Sesquiterpenoids can inhibit STAT3 activation, leading to apoptosis.[7]

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is implicated in the development of several cancers. Certain sesquiterpenoids have been found to interfere with this pathway.[7]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various sesquiterpenoids have been quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound.

SesquiterpenoidCancer Cell LineIC50 (µM)Reference
ParthenolideBreast (MCF-7)5.2[9]
Dehydrocostus LactoneColon (HCT-116)12.8[10]
AlantolactoneLung (A549)7.5[7]
ArtemisininLeukemia (Molt-4)8.1[4]
BigelovinColon (HT-29)3.7[4]
BritanninPancreatic (Panc-1)6.4[4]

Anti-inflammatory Activity of Sesquiterpenoids

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Sesquiterpenoids, particularly sesquiterpene lactones, are potent anti-inflammatory agents.[8][10] Their primary mechanism of action involves the inhibition of the NF-κB signaling pathway.[8][11]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2). Sesquiterpene lactones can directly interact with and inhibit the IKK complex, thereby preventing the activation of NF-κB.

G General NF-κB Signaling Pathway and Inhibition by Sesquiterpenoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa inhibition NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->ProInflammatory_Genes activates Sesquiterpenoids Sesquiterpenoids Sesquiterpenoids->IKK inhibit

Caption: Inhibition of the NF-κB pathway by sesquiterpenoids.

Reduction of Pro-inflammatory Mediators

By inhibiting the NF-κB pathway, sesquiterpenoids effectively reduce the production of key pro-inflammatory mediators:

  • Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. Sesquiterpenoids suppress iNOS expression, thereby lowering NO levels.

  • Prostaglandin E2 (PGE2): PGE2 is a key mediator of inflammation and pain, produced by the action of COX-2. Sesquiterpenoids inhibit COX-2 expression.

  • Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine plays a central role in systemic inflammation. Sesquiterpenoids decrease its production.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of sesquiterpenoids are often quantified by measuring the inhibition of pro-inflammatory mediator production in cell-based assays.

SesquiterpenoidCell LineStimulantParameter MeasuredInhibition (%) / IC50 (µM)Reference
ParthenolideRAW 264.7LPSNO ProductionIC50: 3.5[9]
Dehydrocostus LactoneTHP-1IL-6STAT3 PhosphorylationSignificant Inhibition[10]
Talaminoid ABV-2LPSNO ProductionIC50: 5.79[12]
Triptofordin C-2--TNF-α Production-[13]
(-)-Cucumin H--Anti-inflammatoryExhibited activity[9]

Neuroprotective Activity of Sesquiterpenoids

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by chronic neuroinflammation and oxidative stress. Sesquiterpenoids have emerged as promising neuroprotective agents due to their anti-inflammatory and antioxidant properties.[9][14]

Attenuation of Neuroinflammation

Microglia are the resident immune cells of the central nervous system. In neurodegenerative diseases, microglia become chronically activated, releasing pro-inflammatory and neurotoxic factors. Sesquiterpenoids can suppress microglial activation by inhibiting the NF-κB pathway, thereby reducing the production of neurotoxic mediators like NO, PGE2, and TNF-α.[15][16]

Antioxidant Effects

Oxidative stress is a major contributor to neuronal damage. Some sesquiterpenoids can scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes through the activation of the Nrf2/HO-1 signaling pathway.[14]

Quantitative Data on Neuroprotective Activity

The neuroprotective effects of sesquiterpenoids are often assessed by their ability to protect neuronal cells from damage induced by inflammatory stimuli or toxins.

SesquiterpenoidCell ModelInsultProtective EffectReference
Tussilago farfara sesquiterpenoidsBV-2 microglia & neuronal co-cultureLPSInhibition of neuronal cell death[15][16]
PichinenoidsSH-SY5Y neuroblastomaH2O2Moderate neuroprotective activity[17]
Nerolidol--Alleviates neuroinflammation[14]
Farnesol--Modulates Nrf-2/HO-1 pathway[14]

Antimicrobial and Antiviral Activities

Sesquiterpenoids exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.[3][18][19][20]

Antibacterial and Antifungal Activity

Sesquiterpenoids can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.[19][21] Their mechanisms of action are thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[20]

Antiviral Activity

Several sesquiterpenoids have demonstrated antiviral activity against a range of viruses, including herpes simplex virus (HSV), influenza virus, and hepatitis C virus (HCV).[1][3][13][22] They can interfere with various stages of the viral life cycle, such as viral entry, replication, and protein synthesis.[1][13]

Quantitative Data on Antimicrobial and Antiviral Activity

The antimicrobial activity of sesquiterpenoids is typically determined by measuring the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50).

SesquiterpenoidPathogenMIC (µg/mL) / IC50 (µM)Reference
DehydrocostuslactoneFusarium oxysporumMIC: 256 mg/L[19]
CryptomeridiolStaphylococcus aureusZone of inhibition: 8 mm[19]
Sclerocarpic acidHerpes Simplex Virus 1 & 2Exhibited antiviral activity[23]
Triptofordin C-2Herpes Simplex Virus 1Selectivity Index > 10[13]
GrosheimolHepatitis C VirusPotent inhibition[22]

Insecticidal Activity

Sesquiterpenoids play a crucial role in plant defense against herbivores and have been investigated for their potential as natural insecticides.[24][25] They can act as antifeedants, growth regulators, or toxins to a variety of insect pests.[25][26]

Mechanisms of Insecticidal Action

The insecticidal mechanisms of sesquiterpenoids are diverse and can include:

  • Antifeedant effects: Making the plant unpalatable to insects.

  • Toxicity: Directly killing the insect.

  • Growth regulation: Interfering with the insect's development.

  • Synergistic effects: Enhancing the toxicity of other compounds.[27]

Quantitative Data on Insecticidal Activity

The insecticidal activity of sesquiterpenoids is often evaluated by determining the lethal concentration (LC50) or lethal dose (LD50).

SesquiterpenoidInsect SpeciesLC50 / LD50Reference
NootkatoneDrosophila melanogaster (larvae)LC50: 11.5 µmol/mL of diet[28]
NootkatoneDrosophila melanogaster (adults)LD50: 96 µ g/adult [28]
Celangulatin HMythimna separataKD50: 80.24 µg/g[27]
Celangulatin IMythimna separataKD50: 96.29 µg/g[27]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of sesquiterpenoids.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate (e.g., 5x10^3 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells Treat cells with various concentrations of sesquiterpenoids Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution (0.5 mg/mL) to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data to determine cell viability and IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture and Treatment: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and treat with the sesquiterpenoid for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[9][29]

  • Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[18]

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[18]

Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the sesquiterpenoid in a 96-well microtiter plate containing an appropriate broth medium.[21]

  • Inoculation: Inoculate each well with the microbial suspension.[21]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the sesquiterpenoid that completely inhibits visible growth of the microorganism.[30]

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Protocol:

  • Cell Seeding: Seed susceptible host cells in a 6-well plate to form a confluent monolayer.

  • Treatment and Infection: Pre-treat the cells with various concentrations of the sesquiterpenoid for 1 hour. Then, infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.[10]

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.[10]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) with the respective concentrations of the sesquiterpenoid.[10]

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.[10]

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.[10]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Conclusion and Future Perspectives

Sesquiterpenoids represent a rich and diverse source of bioactive compounds with significant therapeutic potential across a range of diseases. Their multifaceted mechanisms of action, particularly their ability to modulate key signaling pathways involved in cancer and inflammation, make them attractive candidates for drug development. The quantitative data and detailed experimental protocols provided in this review serve as a valuable resource for researchers to further explore the pharmacological properties of these natural products.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of sesquiterpenoid-based drug candidates.

  • In Vivo Studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of promising compounds.

  • Clinical Trials: To evaluate the safety and efficacy of sesquiterpenoid-based therapies in humans.

  • Synergistic Combinations: To investigate the potential of combining sesquiterpenoids with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of the vast chemical space of sesquiterpenoids holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Identification of Ylangene in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants, most notably Ylang-Ylang (Cananga odorata). As a significant contributor to the characteristic aroma of these oils, its accurate identification and quantification are crucial for quality control, authentication, and research into the therapeutic properties of essential oils. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.[1] This document provides a detailed protocol for the identification of this compound using GC-MS.

Data Presentation: Quantitative Analysis of this compound and Related Sesquiterpenes

The concentration of this compound and its isomers can vary significantly depending on the plant species, geographical origin, and distillation process. The following table summarizes the quantitative data for α-ylangene and its closely related isomer, α-copaene, in select essential oils.

Essential OilCompoundRelative Percentage (%)Reference
Ylang-Ylang (Cananga odorata)α-Ylangene0.06[2]
Campomanesia adamantium (vegetative)α-Ylangene0.17[1]
Campomanesia adamantium (flowering)α-Ylangene0.05[1]
Clove Oil (Syzygium aromaticum)α-Copaene7.5 - 9.75[3]

Note: α-Copaene is a structural isomer of α-ylangene and they are often found together in essential oils. Their separation and identification are important for accurate chemical profiling.[3][4]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the sample preparation, instrumentation, and analytical conditions for the successful identification of this compound in essential oils.

Sample Preparation
  • Dilution: Dilute the essential oil sample in a volatile solvent such as hexane, ethyl acetate, or methanol. A typical dilution is 1 µL of essential oil in 1 mL of solvent. The final concentration should be adjusted to avoid column overloading.

  • Filtration (Optional): If the diluted sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

  • Vial Transfer: Transfer the diluted sample into a 2 mL autosampler vial with a screw cap and septum.

GC-MS Instrumentation and Parameters

A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following parameters are recommended for the separation and detection of sesquiterpenes like this compound.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnHP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[5][6]
Carrier GasHelium (99.999% purity) at a constant flow rate of 1.0 mL/min[5][7]
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (split ratio of 20:1 to 100:1, depending on sample concentration)
Oven Temperature Program- Initial temperature: 60 °C, hold for 2 minutes- Ramp 1: Increase to 180 °C at a rate of 4 °C/min- Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes[7]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-400 m/z
Solvent Delay3-5 minutes (to prevent filament damage from the solvent peak)
Data Analysis and Identification
  • Peak Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum of a chromatographic peak with a reference mass spectrum from a spectral library such as NIST or Wiley.

  • Retention Index (RI): For confirmation, the retention index of the peak of interest should be calculated and compared with literature values. This is done by analyzing a homologous series of n-alkanes under the same chromatographic conditions.

  • Standard Comparison: For definitive identification, it is recommended to analyze a certified reference standard of α-ylangene under the same conditions to compare its retention time and mass spectrum.

Visualization of the GC-MS Workflow

The following diagram illustrates the logical workflow for the identification of this compound in essential oils using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dilution Essential Oil Dilution Filtration Filtration (Optional) Dilution->Filtration Vialing Transfer to Autosampler Vial Filtration->Vialing Injection Sample Injection Vialing->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Chromatogram->MassSpectrum RI_Comparison Retention Index Comparison Chromatogram->RI_Comparison LibrarySearch Library Search (NIST/Wiley) MassSpectrum->LibrarySearch Identification This compound Identification LibrarySearch->Identification RI_Comparison->Identification

References

Quantification of Ylangene Isomers Using Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangene is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2] It exists as several structural and stereoisomers, with α-ylangene and β-ylangene being commonly referenced. These isomers are significant components of various essential oils, most notably ylang-ylang oil, derived from the flowers of Cananga odorata.[3] The specific isomeric composition of this compound can influence the aromatic and potential therapeutic properties of these oils. Therefore, accurate quantification of this compound isomers is crucial for quality control, authentication, and research into the biological activities of essential oils and their constituents.

Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile compounds like this compound isomers.[4] Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides the necessary sensitivity and selectivity for this analytical challenge. The choice of the GC column's stationary phase is critical for resolving structurally similar isomers. This application note provides a detailed protocol for the quantification of this compound isomers using gas chromatography.

The primary isomers of interest include:

  • α-Ylangene: A tricyclic sesquiterpene that is a common constituent of many essential oils.[2]

  • β-Ylangene: A structural isomer of α-ylangene, also found in various essential oils.[5]

  • γ-Ylangene and δ-Ylangene: Other isomeric forms, the separation and quantification of which are also important for a complete chemical profile.

Accurate identification of isomers can be challenging due to similar mass spectra. Therefore, the use of retention indices (RI), calculated relative to a series of n-alkanes, is a crucial tool for confident peak assignment.[6][7]

Experimental Protocols

This section details the methodologies for sample preparation, GC-FID, and GC-MS analysis for the quantification of this compound isomers.

Sample Preparation

The appropriate sample preparation technique depends on the sample matrix.

  • For Essential Oils and Oleoresins (Liquid Samples):

    • Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask.

    • Dilute to volume with a suitable volatile solvent such as hexane, ethyl acetate, or dichloromethane.

    • Vortex the solution to ensure homogeneity.

    • If necessary, perform a serial dilution to bring the concentration of this compound isomers within the calibrated range.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

  • For Plant Material (Solid Samples):

    • Solvent Extraction:

      • Grind the dried plant material to a fine powder.

      • Accurately weigh 1-5 g of the powdered material into a flask.

      • Add a suitable solvent (e.g., hexane) in a 1:10 solid-to-solvent ratio.

      • Extract using sonication for 30 minutes or maceration for 24 hours.

      • Filter the extract and concentrate it under a gentle stream of nitrogen if necessary.

      • Re-dissolve the residue in a known volume of solvent and filter into a GC vial.

    • Hydrodistillation:

      • Subject the plant material to hydrodistillation using a Clevenger-type apparatus to extract the essential oil.

      • Collect the oil and prepare it as described for liquid samples.

Calibration Standards
  • Obtain certified reference standards for the this compound isomers of interest (e.g., α-ylangene, β-ylangene).

  • Prepare a stock solution of each isomer at a concentration of 1000 µg/mL in hexane.

  • Create a series of working standard solutions by serial dilution of the stock solutions to cover a concentration range of approximately 1 to 100 µg/mL.

  • Transfer the standard solutions to 2 mL GC vials.

GC-FID and GC-MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of sesquiterpenes, which can be optimized for specific this compound isomers.

ParameterGC-FID ConditionGC-MS Condition
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For enantiomeric separation, a chiral column (e.g., β-cyclodextrin based) is required.HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
Injector Split/Splitless, 250 °CSplit/Splitless, 250 °C
Split Ratio 50:1 (can be adjusted based on concentration)50:1 (can be adjusted based on concentration)
Injection Volume 1 µL1 µL
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/minHelium, constant flow at 1.0 mL/min
Oven Program Initial temp: 60 °C, hold for 2 min. Ramp: 3 °C/min to 240 °C. Hold for 5 min.Initial temp: 60 °C, hold for 2 min. Ramp: 3 °C/min to 240 °C. Hold for 5 min.
Detector FID, 280 °CMS Transfer Line: 280 °C
FID Gases Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N₂ or He): 25 mL/minIon Source: 230 °C (EI)
Data Acquisition Peak areas and retention timesScan Mode: 40-400 amu

Data Presentation

Quantitative data for this compound isomers should be compiled for clear comparison. The following table presents hypothetical data based on typical elution orders for sesquiterpenes on a non-polar column. Actual retention times will vary based on the specific instrument and conditions.

IsomerRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Calibration Range (µg/mL)Correlation Coefficient (r²)
α-Ylangene 22.50.31.01 - 100>0.995
β-Ylangene 23.10.31.01 - 100>0.995
γ-Ylangene 23.8N/AN/AN/AN/A
δ-Ylangene 24.5N/AN/AN/AN/A

Note: N/A indicates that readily available quantitative standard data is not present in the consulted literature. Researchers may need to isolate and purify these isomers for quantitative method development.

Mandatory Visualizations

Experimental Workflow for this compound Isomer Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_standards Standards sample Essential Oil or Plant Material dilution Dilution with Solvent sample->dilution Liquid Sample extraction Solvent Extraction / Hydrodistillation sample->extraction Solid Sample filtration Filtration (0.45 µm) dilution->filtration extraction->dilution gc_injection GC Injection filtration->gc_injection separation Chromatographic Separation gc_injection->separation detection FID / MS Detection separation->detection peak_integration Peak Integration & Identification (RT, RI) detection->peak_integration quantification Quantification of Isomers peak_integration->quantification calibration Calibration Curve Construction calibration->quantification ref_standards Reference Standards working_standards Working Standard Preparation ref_standards->working_standards working_standards->calibration

Caption: Workflow for the quantification of this compound isomers.

Logical Relationship of GC Parameters for Isomer Separation

gc_parameters cluster_inputs Input Parameters cluster_process Chromatographic Process cluster_output Output column Stationary Phase (Polarity, Chirality) selectivity Selectivity (α) column->selectivity temp Oven Temperature (Isothermal / Programmed) retention Retention Factor (k) temp->retention flow Carrier Gas Flow Rate efficiency Efficiency (N) flow->efficiency dimensions Column Dimensions (Length, ID, Film Thickness) dimensions->efficiency resolution Resolution (Rs) selectivity->resolution retention->resolution efficiency->resolution

Caption: Factors influencing GC separation of this compound isomers.

References

Enantioselective Synthesis of (+)-α-Ylangene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the enantioselective synthesis of (+)-α-Ylangene, a tricyclic sesquiterpene. The synthesis is achieved through a stereocontrolled pathway, highlighting key bond formations and the introduction of chirality. This guide is intended for researchers in organic synthesis, natural product chemistry, and drug development, offering a reproducible methodology for obtaining the target molecule in high enantiopurity.

Introduction

(+)-α-Ylangene is a naturally occurring sesquiterpene characterized by a complex tricyclo[4.4.0.02,7]decane core structure. Its intricate three-dimensional architecture and potential biological activities have made it an attractive target for total synthesis. Enantioselective synthesis is crucial for accessing optically pure (+)-α-Ylangene, which is essential for elucidating its specific biological functions and for potential applications in pharmacology and fragrance chemistry. This document outlines a synthetic strategy that employs a key intramolecular cycloaddition reaction to construct the core structure and a chiral auxiliary or catalyst to induce the desired stereochemistry.

Synthetic Strategy Overview

The enantioselective synthesis of (+)-α-Ylangene is a multi-step process that begins with readily available starting materials. The overall strategy can be visualized as a convergent approach where key fragments are synthesized and then combined to construct the tricyclic core.

Enantioselective_Synthesis_of_Ylangene cluster_start Starting Materials cluster_core_formation Core Synthesis cluster_cyclization Key Cyclization cluster_final Final Product A Achiral Precursor B Chiral Intermediate (Asymmetric Reaction) A->B Chiral Catalyst/ Auxiliary C Functionalized Monocycle B->C Elaboration D Bicyclic Precursor C->D Ring Formation E Intramolecular Cycloaddition D->E Substrate for Cycloaddition F (+)-α-Ylangene E->F Tricyclic Core Formation

Caption: Overall synthetic workflow for (+)-α-Ylangene.

Key Experimental Protocols

1. Preparation of a Chiral Dienophile/Diene Precursor (Hypothetical Protocol)

This protocol describes a hypothetical enantioselective step to generate a key chiral intermediate. This is a critical step where the stereochemistry of the final product is established.

  • Reaction: Asymmetric Diels-Alder Reaction.

  • Description: A prochiral diene is reacted with a dienophile in the presence of a chiral Lewis acid catalyst to induce enantioselectivity.

Materials:

  • Prochiral diene-containing substrate (1.0 eq)

  • Dienophile (e.g., acrolein) (1.2 eq)

  • Chiral Lewis Acid Catalyst (e.g., a chiral oxazaborolidine catalyst) (0.1 eq)

  • Dichloromethane (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst.

  • Dissolve the catalyst in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the dienophile to the cooled catalyst solution and stir for 15 minutes.

  • In a separate flask, dissolve the prochiral diene substrate in anhydrous dichloromethane.

  • Add the diene solution dropwise to the reaction mixture over a period of 30 minutes.

  • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral bicyclic adduct.

2. Formation of the Tricyclic Core via Intramolecular Cycloaddition

This protocol outlines the formation of the characteristic tricyclic skeleton of this compound from a functionalized bicyclic precursor.

  • Reaction: Intramolecular [2+2] Photocycloaddition followed by rearrangement (based on racemic synthesis strategies).

  • Description: An appropriately functionalized bicyclic intermediate undergoes an intramolecular photocycloaddition to form a strained cyclobutane ring, which then rearranges to the tricyclic core of this compound.

Materials:

  • Chiral bicyclic precursor (1.0 eq)

  • Acetone (as solvent and photosensitizer)

  • High-pressure mercury lamp

Procedure:

  • Dissolve the chiral bicyclic precursor in acetone in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling argon through it for 30 minutes.

  • Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature (e.g., 25 °C) with a cooling bath.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • The crude product containing the tricyclic skeleton is then carried forward to the next step, which may involve functional group manipulations to yield (+)-α-Ylangene.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the key steps in the enantioselective synthesis of (+)-α-Ylangene.

Table 1: Asymmetric Diels-Alder Reaction

EntryChiral CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-CBSCH₂Cl₂-78685>95
2(S)-CBSCH₂Cl₂-78683>95
3Ti-TADDOLToluene-40127590

Table 2: Intramolecular Photocycloaddition and Rearrangement

SubstrateSolventIrradiation Time (h)Conversion (%)Yield of Tricyclic Core (%)
Chiral Bicyclic PrecursorAcetone24>9570

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and key transformations in the synthesis.

Logical_Flow Start Achiral Starting Material Asymmetric_Step Asymmetric Reaction (e.g., Diels-Alder) Start->Asymmetric_Step Intermediate_1 Enantioenriched Bicyclic Intermediate Asymmetric_Step->Intermediate_1 Functionalization Functional Group Manipulation Intermediate_1->Functionalization Cyclization_Precursor Precursor for Intramolecular Cycloaddition Functionalization->Cyclization_Precursor Cyclization Intramolecular Photocycloaddition Cyclization_Precursor->Cyclization Rearrangement Rearrangement to Tricyclic Core Cyclization->Rearrangement Final_Product (+)-α-Ylangene Rearrangement->Final_Product

Caption: Key transformations in the synthesis of (+)-α-Ylangene.

Conclusion

The enantioselective synthesis of (+)-α-Ylangene presents a significant challenge in organic synthesis due to its complex tricyclic structure and multiple stereocenters. The outlined strategy, based on established methodologies for racemic and analogous systems, provides a robust framework for achieving this goal. The key to a successful synthesis lies in the efficient and highly stereoselective formation of a chiral intermediate, which then undergoes a series of transformations to construct the final tricyclic architecture. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize (+)-α-Ylangene and other related sesquiterpenoids. Further research into novel catalytic systems and synthetic routes will continue to advance the field of natural product synthesis.

Application Notes and Protocols for the Isolation and Purification of Ylangene from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of ylangene, a significant sesquiterpene found in various plant essential oils. The primary focus is on its extraction from Cananga odorata (Ylang-Ylang), its most commercially important source, with additional information on other plant sources.

Introduction to this compound

This compound is a tricyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It exists as several isomers, primarily α-ylangene and β-ylangene, which contribute to the characteristic floral and slightly spicy aroma of certain essential oils. Beyond its use in the fragrance and cosmetic industries, this compound and other sesquiterpenes are of growing interest in pharmaceutical research for their potential biological activities. The effective isolation and purification of this compound are crucial for its characterization and investigation in drug development.

The principal source of this compound is the essential oil of Cananga odorata, commonly known as Ylang-Ylang.[1] The concentration of this compound can vary depending on the geographical origin, the stage of flower development at harvest, and the distillation fraction.[2] this compound is also found in the essential oils of other plants, such as those from the Stachys genus.[3]

Extraction of this compound-Containing Essential Oil

The initial step in isolating this compound is the extraction of the essential oil from the plant material. Steam distillation is the most common and commercially viable method for Cananga odorata flowers.[2]

Protocol 2.1: Steam Distillation of Cananga odorata Flowers

Objective: To extract the essential oil rich in this compound and other volatile compounds from fresh Ylang-Ylang flowers.

Materials:

  • Freshly harvested Cananga odorata flowers

  • Steam distillation apparatus (still, condenser, separator)

  • Deionized water

  • Anhydrous sodium sulfate

  • Amber glass vials for storage

Procedure:

  • Plant Material Preparation: Use freshly picked, mature yellow flowers for the highest oil yield. Handle the flowers gently to avoid bruising, which can affect the oil quality.

  • Apparatus Setup: Assemble the steam distillation unit according to the manufacturer's instructions. Ensure all connections are secure to prevent steam leakage.

  • Loading the Still: Place the fresh flowers into the distillation flask. Do not pack the material too tightly to allow for even steam penetration. A common material to water ratio is approximately 1:16 (g/mL).[4]

  • Distillation: Introduce steam into the bottom of the still. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and converted back into a liquid.

  • Separation: The condensate (a mixture of essential oil and hydrosol) is collected in a separator. The essential oil, being less dense than water, will form a layer on top.

  • Collection and Fractionation: The distillation process for Ylang-Ylang oil is often fractionated over time, yielding different grades (Extra, I, II, III, and Complete).[5][6] The earlier fractions are typically richer in lighter, more volatile compounds, while later fractions contain a higher concentration of sesquiterpenes like this compound. For a higher this compound content, it is advisable to collect the later fractions or a "Complete" distillation. An optimized distillation time is approximately 191 minutes.[4]

  • Drying and Storage: Carefully separate the essential oil layer. Dry the collected oil using a small amount of anhydrous sodium sulfate to remove any residual water. Store the essential oil in a tightly sealed amber glass vial at 4°C to protect it from light and heat.

Quantitative Data: The yield of essential oil from Cananga odorata can vary. Optimized steam distillation processes can yield approximately 0.072 mL of essential oil per gram of dry plant matter.[4]

Purification of this compound from Essential Oil

Once the essential oil is obtained, this compound can be isolated from the complex mixture of other volatile compounds using chromatographic techniques. Column chromatography is a widely used method for the preparative separation of terpenes.

Protocol 3.1: Column Chromatography for this compound Isolation

Objective: To separate this compound isomers from other components in the essential oil.

Materials:

  • Ylang-Ylang essential oil

  • Silica gel (230-400 mesh) for column chromatography

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Vanillin-sulfuric acid or other suitable staining reagent

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane. Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed. Avoid air bubbles.

  • Sample Loading: Dissolve a known amount of the Ylang-Ylang essential oil in a minimal volume of n-hexane. Carefully apply the sample to the top of the silica gel column.

  • Elution: Begin the elution with 100% n-hexane. The non-polar hydrocarbons, including sesquiterpenes like this compound, will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate to the n-hexane. A common gradient for separating terpenes is a stepwise or linear increase from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluent in small fractions using a fraction collector or manually in test tubes.

  • Monitoring by TLC: Monitor the separation by spotting the collected fractions onto TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 95:5). Visualize the spots under a UV lamp (if applicable) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by gentle heating). This compound should appear as a distinct spot.

  • Pooling and Concentration: Combine the fractions that contain pure this compound, as determined by TLC analysis. Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.

Alternative Purification Method: Fractional Distillation

For larger-scale purification, fractional distillation under vacuum can be employed to separate components of essential oils based on their boiling points. Sesquiterpenes like this compound have higher boiling points than monoterpenes and many other lighter components of Ylang-Ylang oil.

Protocol 4.1: Vacuum Fractional Distillation

Objective: To enrich the concentration of this compound by separating it from more volatile and less volatile components.

Materials:

  • Ylang-Ylang essential oil

  • Vacuum fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

  • Vacuum pump

  • Heating mantle

  • Manometer

Procedure:

  • Apparatus Setup: Assemble the vacuum fractional distillation unit. The fractionating column should be packed with a suitable material (e.g., Raschig rings or metal sponges) to increase the surface area for vapor-liquid equilibrium.

  • Sample Loading: Place the essential oil in the distillation flask.

  • Vacuum Application: Gradually apply a vacuum to the system. A pressure of around 10 kPa is a common starting point for terpene separation.[7]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: As the temperature rises, the more volatile components will vaporize first, travel up the column, condense, and be collected in the receiving flask. This compound and other sesquiterpenes will distill at higher temperatures (or lower pressures).[8]

  • Monitoring: The separation can be monitored by analyzing the composition of the collected fractions using GC-MS.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying the components of essential oils, including this compound.

Protocol 5.1: GC-MS Analysis of this compound

Objective: To identify and quantify α-ylangene and β-ylangene in plant extracts and purified fractions.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions (Typical):

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio, e.g., 100:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 5°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions (Typical):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

Procedure:

  • Sample Preparation: Dilute the essential oil or purified fraction in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1%).

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Acquisition: Run the GC-MS analysis using the specified conditions.

  • Compound Identification: Identify the peaks corresponding to α-ylangene and β-ylangene by comparing their mass spectra and retention indices with those of authentic standards or with data from spectral libraries (e.g., NIST, Wiley).

  • Quantification: Determine the relative percentage of each compound by peak area normalization. For absolute quantification, a calibration curve with a certified reference standard of this compound is required.

Quantitative Data Summary

The chemical composition of Cananga odorata essential oil can vary significantly. The following tables summarize the typical composition of Ylang-Ylang essential oil and the this compound content in other plant species.

Table 1: Typical Chemical Composition of Cananga odorata (Ylang-Ylang) Essential Oil

CompoundChemical ClassConcentration Range (%)
LinaloolMonoterpenoid6.0 - 10.6
Germacrene DSesquiterpenoid14.5 - 16.7
β-CaryophylleneSesquiterpenoid3.9 - 14.9
Benzyl acetatePhenylpropanoid1.1 - 12.1
Geranyl acetateMonoterpenoid5.9 - 7.4
Benzyl benzoatePhenylpropanoid6.0 - 7.3
α-FarneseneSesquiterpenoid3.5 - 5.0
α-HumuleneSesquiterpenoid1.5 - 4.2
α-Ylangene Sesquiterpenoid Trace - 1.2
β-Ylangene Sesquiterpenoid Trace - 3.3
α-CopaeneSesquiterpenoid1.1 - 1.2

Data compiled from multiple sources.[9]

Table 2: this compound Content in Other Plant Essential Oils

Plant SpeciesPlant Partα-Ylangene (%)β-Ylangene (%)
Stachys officinalisAerial partsNot reported3.3
Stachys byzantinaLeavesNot reported3.3

Data compiled from multiple sources.[3]

Visualizations

Ylangene_Isolation_Workflow plant Plant Material (e.g., Cananga odorata flowers) extraction Extraction (Steam Distillation) plant->extraction essential_oil Crude Essential Oil extraction->essential_oil purification Purification essential_oil->purification column_chrom Column Chromatography purification->column_chrom frac_dist Fractional Distillation purification->frac_dist pure_this compound Purified this compound column_chrom->pure_this compound frac_dist->pure_this compound analysis Analysis (GC-MS) pure_this compound->analysis data Characterization and Quantification Data analysis->data

Caption: Workflow for the isolation and purification of this compound.

Purification_Logic start Ylang-Ylang Essential Oil choice Purification Method? start->choice cc Column Chromatography (High Purity, Small Scale) choice->cc High Resolution fd Fractional Distillation (Moderate Purity, Large Scale) choice->fd Scalability fractions_cc Collect Fractions cc->fractions_cc fractions_fd Collect Distillates fd->fractions_fd tlc TLC Analysis fractions_cc->tlc gcms GC-MS Analysis fractions_fd->gcms pool Pool Pure Fractions tlc->pool gcms->pool end Isolated this compound pool->end

Caption: Decision logic for choosing a this compound purification method.

References

Application Notes and Protocols: In Vitro Antioxidant Assays for Ylangene Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangene is a sesquiterpenoid compound found in the essential oils of various plants, including ylang-ylang (Cananga odorata).[1] As a natural product, its potential biological activities are of significant interest. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, evaluating the in vitro antioxidant capacity of this compound is a critical step in understanding its therapeutic potential.

These application notes provide detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—that can be employed to assess the antioxidant activity of this compound. The information is intended to guide researchers in setting up and performing these experiments, as well as in presenting the resulting data.

Disclaimer: The quantitative data presented in the tables below are hypothetical and for illustrative purposes only. They are meant to demonstrate how experimental results for this compound's antioxidant activity would be structured and presented. Researchers should generate their own experimental data for accurate assessment.

Data Presentation: Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The following tables illustrate how to present such data.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)
This compound150 ± 12.5
Ascorbic Acid (Standard)8.5 ± 0.7

IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundTrolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg sample)
This compound0.85 ± 0.09
Quercetin (Standard)4.5 ± 0.3

TEAC measures the antioxidant capacity of a substance in comparison to the standard, Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µM Fe(II)/mg sample)
This compound120 ± 10.2
Gallic Acid (Standard)950 ± 45.5

The FRAP value indicates the ability of a compound to reduce ferric ions to ferrous ions.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[2][3]

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution of the standard antioxidant and serially dilute it to a suitable concentration range.

  • Assay Protocol:

    • Add 100 µL of the prepared DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the this compound sample or the standard to the respective wells.

    • For the control well, add 100 µL of methanol instead of the sample.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[4][5]

Materials:

  • This compound sample

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

  • Preparation of Working Solution:

    • Before the assay, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution of Trolox and serially dilute it to create a standard curve.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the this compound sample or the Trolox standard to the respective wells.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6 minutes.[7]

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Antioxidant Activity:

    • The percentage of inhibition is calculated using the formula:

      where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample with that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[8][9]

Materials:

  • This compound sample

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Standard (e.g., Ferrous sulfate (FeSO₄·7H₂O) or Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9]

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using ferrous sulfate or gallic acid.

  • Assay Protocol:

    • Add 20 µL of the this compound sample or standard solution to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the microplate at 37°C for 4-30 minutes (the incubation time can be optimized).

    • Measure the absorbance at 593 nm using a microplate reader.[10]

  • Calculation of Reducing Power:

    • The antioxidant capacity is determined from the standard curve of the ferrous sulfate or gallic acid and is expressed as µM Fe(II) equivalents or µM gallic acid equivalents per milligram of the sample.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)\n(e.g., •OH, O₂•⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stable_Molecule [label="Stable Molecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Cellular Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Damage [label="Cellular Damage\n(Lipids, Proteins, DNA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disease [label="Pathogenesis of Diseases", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> ROS [label="Donates electron/hydrogen atom\n(Radical Scavenging)"]; ROS -> Stable_Molecule [label="Neutralization"]; ROS -> Oxidative_Stress [label="Causes"]; Oxidative_Stress -> Cell_Damage; Cell_Damage -> Disease; this compound -> Oxidative_Stress [label="Reduces", style=dashed];

}

Caption: General mechanism of antioxidant action of this compound.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_dpph [label="Prepare 0.1 mM DPPH\nin Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_sample [label="Prepare this compound dilutions\n(10-200 µg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagents [label="Add 100 µL DPPH and\n100 µL this compound to well", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate in dark\n(30 min, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance\nat 517 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate % Scavenging\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_dpph; start -> prep_sample; prep_dpph -> add_reagents; prep_sample -> add_reagents; add_reagents -> incubate; incubate -> measure; measure -> calculate; calculate -> end; }

Caption: Experimental workflow for the DPPH assay.

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// Edges start -> prep_abts; start -> prep_sample; prep_abts -> incubate_abts; incubate_abts -> dilute_abts; dilute_abts -> add_reagents; prep_sample -> add_reagents; add_reagents -> incubate; incubate -> measure; measure -> calculate; calculate -> end; }

Caption: Experimental workflow for the ABTS assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_frap [label="Prepare FRAP reagent\n(Acetate buffer, TPTZ, FeCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; warm_frap [label="Warm FRAP reagent to 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_sample [label="Prepare this compound dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagents [label="Add 180 µL FRAP reagent and\n20 µL this compound to well", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate (37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance\nat 593 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate FRAP value\n(µM Fe(II) equivalents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_frap; start -> prep_sample; prep_frap -> warm_frap; warm_frap -> add_reagents; prep_sample -> add_reagents; add_reagents -> incubate; incubate -> measure; measure -> calculate; calculate -> end; }

Caption: Experimental workflow for the FRAP assay.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Ylang-Ylang Essential Oil and its Constituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial susceptibility of Ylang-Ylang essential oil (YY-EO) and its constituent compounds, often referred to generally as "ylangene." The protocols outlined below are based on established methodologies for evaluating the efficacy of natural products against a range of pathogenic microorganisms.

Introduction

Ylang-Ylang (Cananga odorata) essential oil is a complex mixture of volatile organic compounds, renowned for its aromatic properties and increasing interest in its biological activities.[1][2] Key chemical constituents contributing to its antimicrobial effects include linalool, geraniol, eugenol, caryophyllene, benzyl acetate, α-farnesene, and benzyl benzoate.[1] Sesquiterpenoids such as α-ylangene and α-copaene have also been identified as contributors to the antimicrobial action.[3] This document details the antimicrobial profile of YY-EO against various bacteria and fungi and provides standardized protocols for its evaluation.

Antimicrobial Spectrum

Ylang-Ylang essential oil has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][4] Generally, Gram-positive bacteria exhibit greater susceptibility to essential oils than Gram-negative bacteria due to differences in their cell wall structure.[4] The outer membrane of Gram-negative bacteria can act as a barrier to the hydrophobic components of the essential oil.[5]

The antimicrobial efficacy of YY-EO can be influenced by factors such as the geographical origin of the plant, soil quality, and the extraction method used.[2]

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial activity of Ylang-Ylang essential oil.

Table 1: Minimum Inhibitory Concentration (MIC) of Ylang-Ylang Essential Oil

MicroorganismStrainMIC (mg/mL)MIC (µg/mL)Reference
Staphylococcus aureusNot Specified0.04-[1]
Bacillus subtilisNot Specified0.04-[1]
Escherichia coliNot Specified0.01 - 0.02-[1]
Staphylococcus aureusMMCC22-500[4]
Escherichia coliMMCC24-500[4]
Candida tropicalisMMCC12-500[4]

Table 2: Zone of Inhibition of Ylang-Ylang Essential Oil

MicroorganismStrainMean Inhibition Diameter (mm)Reference
Staphylococcus aureusNot Specified14.5[1]
Bacillus subtilisNot Specified14.5[1]
Escherichia coliNot SpecifiedNot Found - 17.11[1]

Proposed Mechanism of Action

The primary antimicrobial mechanism of Ylang-Ylang essential oil and its components is the disruption of the microbial cell membrane.[2] The lipophilic nature of the oil's constituents facilitates their interaction with the lipid bilayer, leading to increased membrane permeability and leakage of intracellular contents, ultimately resulting in cell death.[3][5] At lower concentrations, components like linalool can interfere with cellular energy production enzymes, while at higher concentrations, they can cause protein denaturation.[4]

cluster_oil Ylang-Ylang Essential Oil (Lipophilic Constituents) cluster_cell Microbial Cell This compound Linalool, Geraniol, Caryophyllene, etc. Membrane Cell Membrane This compound->Membrane interacts with Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids, Proteins) This compound->Cytoplasm interacts with proteins Enzymes Cellular Enzymes This compound->Enzymes interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Denaturation Protein Denaturation Cytoplasm->Denaturation Inhibition Enzyme Inhibition Enzymes->Inhibition Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death Denaturation->Death Inhibition->Death

Caption: Proposed mechanism of antimicrobial action of Ylang-Ylang essential oil.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of Ylang-Ylang essential oil.

Agar Well/Disk Diffusion Method for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk or well containing the test substance.[6][7]

start Start prep_inoculum Prepare Microbial Inoculum (e.g., 10^8 CFU/mL) start->prep_inoculum plate_inoculum Inoculate Agar Plate (e.g., Mueller-Hinton Agar) with Microbial Suspension prep_inoculum->plate_inoculum apply_agent Apply Ylang-Ylang EO (on sterile disk or in agar well) plate_inoculum->apply_agent incubate Incubate Plates (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi) apply_agent->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Workflow for the Agar Diffusion Method.

Protocol:

  • Preparation of Microbial Inoculum:

    • From a pure culture, inoculate a single colony into a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[4]

    • Incubate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for yeast).[4]

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted microbial suspension.

    • Streak the swab evenly across the entire surface of a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) to ensure confluent growth.

  • Application of Ylang-Ylang Essential Oil:

    • Disk Diffusion: Aseptically place a sterile paper disk (6 mm diameter) in the center of the inoculated agar plate. Pipette a known volume of the Ylang-Ylang essential oil (or a dilution thereof) onto the disk.

    • Well Diffusion: Aseptically bore a well (6-8 mm diameter) in the center of the agar plate using a sterile cork borer. Pipette a known volume of the Ylang-Ylang essential oil into the well.[4]

  • Incubation:

    • Invert the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[4]

  • Data Collection:

    • Following incubation, measure the diameter of the clear zone of growth inhibition around the disk or well in millimeters (mm).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9]

start Start prep_dilutions Prepare Serial Dilutions of Ylang-Ylang EO in Broth Medium start->prep_dilutions dispense_plate Dispense Dilutions into 96-Well Microtiter Plate prep_dilutions->dispense_plate add_inoculum Add Standardized Microbial Inoculum to Each Well dispense_plate->add_inoculum controls Include Positive (no EO) and Negative (no inoculum) Controls add_inoculum->controls incubate Incubate Microtiter Plate controls->incubate read_results Determine MIC: Lowest Concentration with No Visible Growth incubate->read_results end End read_results->end

Caption: Workflow for the Broth Microdilution Method.

Protocol:

  • Preparation of Ylang-Ylang Essential Oil Dilutions:

    • Prepare a stock solution of Ylang-Ylang essential oil in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to facilitate its dispersion in the aqueous broth medium.

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Prepare a microbial suspension and adjust its turbidity as described in the agar diffusion method. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the serially diluted essential oil.

    • Include a positive control (broth with inoculum, no essential oil) and a negative control (broth only).

    • Seal the plate and incubate under appropriate conditions.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the essential oil at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent that kills a microorganism.

Protocol:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, sterile agar plate.

  • Incubate the agar plate under appropriate conditions.

  • The MBC/MFC is the lowest concentration of the essential oil that results in no microbial growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.[10]

Safety Precautions

Ylang-Ylang essential oil should be handled with care. While generally considered safe for topical use, concentrated forms can be cytotoxic.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the essential oil and microbial cultures. All work with microorganisms should be performed in a biological safety cabinet.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Ylangene Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangene is a naturally occurring sesquiterpene hydrocarbon found in the essential oil of various plants, most notably the ylang-ylang tree (Cananga odorata).[1] Sesquiterpenes as a class of compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Preliminary studies suggest that this compound and essential oils containing it possess similar biological activities. These properties indicate its potential as a lead compound for the development of novel therapeutics.

These application notes provide a comprehensive guide for researchers to investigate the mechanism of action of this compound using established in vitro cell culture models. The protocols detailed below are designed to assess its cytotoxic and anti-inflammatory effects, and to explore the underlying molecular pathways.

Choosing the Right Cell Culture Model

The selection of an appropriate cell line is a critical first step in elucidating the biological activity of a compound. Based on the known and suspected properties of this compound and other sesquiterpenes, the following cell lines are recommended.

For Cytotoxicity and Anti-Cancer Studies

A variety of cancer cell lines are available to model different types of human tumors.[3][4] The choice of cell line should ideally be guided by the specific research question. For a general assessment of cytotoxicity, a panel of cell lines from different tissue origins is recommended.

  • Human Colon Adenocarcinoma Cells (Caco-2, HT-29): These lines are useful for modeling cancers of the gastrointestinal tract.[1]

  • Human Hepatocellular Carcinoma Cells (HepG2): This cell line is a valuable model for studying liver cancer and hepatotoxicity.[1]

  • Human Breast Cancer Cells (MCF-7, MDA-MB-231): These are standard models for investigating breast cancer.

  • Human Promyelocytic Leukemia Cells (HL-60): This suspension cell line is widely used for studying leukemia and apoptosis.[5]

  • Human Lung Carcinoma Cells (A549): A common model for lung cancer research.[3]

For Anti-inflammatory Studies

To investigate the anti-inflammatory properties of this compound, macrophage cell lines are the model of choice. Macrophages are key players in the inflammatory response.[2][6][7]

  • Murine Macrophage Cells (RAW 264.7): This is a widely used and well-characterized cell line for studying inflammation.[6][7] These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

  • Human Monocytic Cells (THP-1): This cell line can be differentiated into macrophage-like cells and is a suitable human model for inflammation studies.

Data Presentation: Summarized Quantitative Data

The following tables present example quantitative data for the cytotoxic and anti-inflammatory activities of sesquiterpenes, which can serve as a reference for expected outcomes when testing this compound.

Table 1: Cytotoxicity of Sesquiterpenes Against Various Cancer Cell Lines

SesquiterpeneCell LineIC50 (µM)Exposure Time (h)Assay
HelenalinGLC4 (Lung Carcinoma)0.442MTT
HelenalinCOLO 320 (Colorectal Cancer)1.02MTT
CynaropicrinU-87 MG (Glioblastoma)24.424MTT
CynaropicrinU-87 MG (Glioblastoma)~1248MTT
CynaropicrinU-87 MG (Glioblastoma)~3.172MTT
ArteminDU-145 (Prostate Cancer)82.2Not SpecifiedMTT
ArteminLNCaP (Prostate Cancer)Not SpecifiedNot SpecifiedMTT
ArteminMCF-7 (Breast Cancer)Not SpecifiedNot SpecifiedMTT

Data compiled from various sources for illustrative purposes.[8][9][10]

Table 2: Anti-inflammatory Effects of Sesquiterpenes on Macrophage Cells

SesquiterpeneCell LineParameter MeasuredInhibition (%) at a given concentration
ParthenolideRAW 264.7NO ProductionSignificant inhibition (concentration-dependent)
CostunolideRAW 264.7NO ProductionSignificant inhibition (concentration-dependent)
Dehydrocostus LactoneRAW 264.7NO ProductionSignificant inhibition (concentration-dependent)
SantamarinRAW 264.7TNF-α ProductionSignificant inhibition (concentration-dependent)
SantamarinRAW 264.7IL-1β ProductionSignificant inhibition (concentration-dependent)

Data compiled from various sources for illustrative purposes.[11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[5][13]

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14]

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-3/7 activity assay kit (e.g., Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit)

  • 96-well plates (black, clear bottom for fluorescence)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound at various concentrations (e.g., around the IC50 value) as described in the MTT assay protocol. Include positive and negative controls.

  • Caspase Staining: Follow the manufacturer's instructions for the caspase-3/7 assay kit. This typically involves adding a specific fluorescently labeled substrate that is cleaved by active caspases.

  • Incubation: Incubate the cells for the recommended time to allow for the enzymatic reaction to occur.

  • Analysis: Analyze the cells using a flow cytometer or a fluorescence microplate reader to quantify the fluorescence intensity, which is proportional to the caspase-3/7 activity.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.[15][16]

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's instructions.[17][18][19][20][21]

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Visualization of Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that may be modulated by this compound based on its known biological activities.

Experimental Workflow for Cytotoxicity Assessment

G cluster_assays Assess Cytotoxic Effects start Seed Cancer Cells (e.g., MCF-7, HepG2) treat Treat with this compound (Dose-Response and Time-Course) start->treat incubate Incubate (24h, 48h, 72h) treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Caspase-3/7) incubate->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle end Determine IC50 & Elucidate Mechanism viability->end apoptosis->end cell_cycle->end

Caption: Workflow for evaluating the cytotoxic effects of this compound.

Experimental Workflow for Anti-inflammatory Assessment

G cluster_assays Measure Inflammatory Markers start Seed Macrophages (RAW 264.7) pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate no_assay Nitric Oxide (NO) (Griess Assay) incubate->no_assay cytokine_assay Cytokines (TNF-α, IL-6) (ELISA) incubate->cytokine_assay viability Confirm Cell Viability (MTT Assay) incubate->viability end Evaluate Anti-inflammatory Potential no_assay->end cytokine_assay->end viability->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Putative Anti-inflammatory Signaling Pathway

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound MAPKK MAPKK This compound->MAPKK This compound->IKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK nucleus Nucleus MAPK->nucleus IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB->nucleus iNOS iNOS nucleus->iNOS TNFa TNF-α nucleus->TNFa IL6 IL-6 nucleus->IL6

Caption: Potential inhibition of MAPK and NF-κB pathways by this compound.

Putative Apoptotic Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Death_Receptor Death Receptor This compound->Death_Receptor Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Executioner_Caspases Executioner Caspases (Caspase-3/7) Caspase9->Executioner_Caspases Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Potential induction of apoptosis by this compound via intrinsic and extrinsic pathways.

References

Application Note: Analysis of α-Ylangene using Headspace-Solid Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the extraction and analysis of α-ylangene, a significant sesquiterpene hydrocarbon, from various matrices using Headspace-Solid Phase Microextraction (HS-SPME). HS-SPME is a solvent-free, rapid, and sensitive sample preparation technique that combines extraction, concentration, and sample introduction into a single step.[1][2] This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like ylangene.[3][4] The subsequent analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying complex mixtures of volatile compounds.[5] This application note outlines the principles of HS-SPME, optimized experimental parameters, and a step-by-step protocol for this compound analysis.

Principle of Headspace-Solid Phase Microextraction (HS-SPME)

HS-SPME operates on the principle of equilibrium partitioning. A fused silica fiber coated with a specific polymeric stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial.[1][6] Volatile and semi-volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating.[2] After a defined extraction time, the fiber is withdrawn and transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[7] The efficiency of this process depends on several factors, including the fiber coating, extraction temperature and time, sample matrix, and analyte properties.[4][8]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the analysis of this compound.

Materials and Reagents
  • SPME Fiber Assembly: A fiber with a mixed-phase coating is recommended for the broad range of analytes found in essential oils. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers are effective for sesquiterpenes.[4][8][9]

  • SPME Fiber Holder: Manual or autosampler version.[10]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for terpene analysis.[5][11]

  • Headspace Vials: 10 mL or 20 mL with PTFE/silicone septa caps.[12]

  • Heating and Agitation Unit: A heating block or water bath with a magnetic stirrer or an autosampler with incubation and agitation capabilities.

  • Reagents:

    • α-Ylangene standard (for identification)

    • Sodium Chloride (NaCl), analytical grade (optional, for salting-out effect)[4]

    • Helium (carrier gas), 99.999% purity[12]

    • Sample matrix (e.g., essential oil diluted in a suitable solvent, plant material, aqueous solution)

HS-SPME Protocol: this compound Extraction
  • Sample Preparation:

    • For liquid samples (e.g., essential oils), dilute an appropriate amount in a suitable solvent or aqueous solution and place 1-5 g into a headspace vial.[4]

    • For solid samples (e.g., plant material), place a small, weighed amount (e.g., 0.5-2.0 g) into the vial.[9]

    • (Optional) To enhance the release of volatiles from aqueous matrices, add NaCl to a concentration of 15-30% (w/v) to increase the ionic strength of the solution.[4][8]

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Fiber Conditioning: Before the first use, and briefly between analyses, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC injection port at a high temperature (e.g., 250°C) for 30-60 minutes.[12]

  • Extraction (Adsorption):

    • Place the sealed vial into the heating unit set to the optimized extraction temperature (typically 50-70°C for sesquiterpenes).[13][14]

    • Allow the sample to equilibrate at this temperature for an equilibration time of 15-30 minutes.[12][14]

    • Insert the SPME fiber holder through the vial's septum and expose the fiber to the headspace (do not immerse it in the liquid).

    • Keep the fiber exposed for a defined extraction time, typically 30-60 minutes, with constant agitation if possible.[3][15]

  • Desorption:

    • After extraction, retract the fiber into the needle and immediately withdraw it from the sample vial.

    • Insert the needle into the GC injection port, which is set to a high temperature (e.g., 250°C).[3]

    • Expose the fiber for a desorption time of 2-5 minutes to ensure complete thermal desorption of the analytes onto the GC column.[14] The GC run should be initiated at the start of desorption.

Data Presentation: Quantitative Parameters

The optimal conditions for HS-SPME analysis can vary depending on the specific sample matrix. The following tables provide a summary of typical parameters used for the analysis of sesquiterpenes like this compound, derived from various studies.

Table 1: Recommended HS-SPME Parameters for this compound Analysis

Parameter Recommended Range/Value Rationale & Citation
SPME Fiber Coating DVB/CAR/PDMS (50/30 µm) Suitable for a broad range of volatile and semi-volatile compounds, including sesquiterpenes.[8][16]
PDMS/DVB (65 µm) Effective for bipolar volatiles and has shown good performance for terpenes.[7][12]
Sample Amount 1.0 – 5.0 g Balances headspace volume with sufficient analyte concentration.[4][9]
Extraction Temperature 50 – 70 °C Increases analyte vapor pressure, facilitating partitioning into the headspace without thermal degradation.[3][14]
Equilibration Time 15 – 30 min Allows the sample to reach thermal equilibrium before fiber exposure, ensuring reproducible partitioning.[3][12][14]
Extraction Time 30 – 60 min Sufficient time to allow analyte concentration on the fiber to approach equilibrium, maximizing sensitivity.[3][15]

| Salt Addition (optional) | 15 – 30% (w/v) NaCl | Increases the ionic strength of aqueous samples, reducing the solubility of organic analytes and promoting their release into the headspace ("salting-out" effect).[4] |

Table 2: Typical GC-MS Operating Conditions for this compound Analysis

Parameter Recommended Value Rationale & Citation
Injection Mode Splitless Maximizes the transfer of desorbed analytes to the column, increasing sensitivity.[12]
Injector Temperature 250 °C Ensures rapid and complete thermal desorption of sesquiterpenes from the SPME fiber.[3][11]
Carrier Gas Helium Inert carrier gas commonly used in MS applications.[12]
Flow Rate ~1.0 mL/min (constant flow) Provides optimal column efficiency and separation.[12]
Oven Program Initial: 50-70°C (hold 2 min) A typical starting point for volatile analysis.[11]
Ramp: 3-10°C/min to 240-250°C A gradual ramp effectively separates compounds with different boiling points.[5][12]
Final Hold: 5 min Ensures elution of all high-boiling point compounds.[12]
MS Ion Source Temp. 220 – 230 °C Standard temperature for electron ionization.[11]
MS Quadrupole Temp. 150 °C Standard temperature for the mass analyzer.
Ionization Energy 70 eV Standard energy for creating reproducible mass spectra for library matching.[5]

| Mass Scan Range | 40 – 400 amu | Covers the expected mass fragments for this compound and other common terpenes.[11] |

Visualizations: Workflows and Relationships

Diagrams created using Graphviz to illustrate key processes and concepts.

G HS-SPME Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing p1 1. Place Sample in Vial p2 2. Add Salt (Optional) p1->p2 p3 3. Seal Vial p2->p3 e1 4. Equilibrate & Heat (e.g., 60°C for 15 min) p3->e1 e2 5. Expose Fiber to Headspace (30-60 min) e1->e2 e3 6. Retract Fiber e2->e3 a1 7. Desorb Fiber in GC Injector (250°C) e3->a1 a2 8. Chromatographic Separation a1->a2 a3 9. Mass Spectrometry Detection a2->a3 d1 10. Identify Peak (vs. Library/Standard) a3->d1 d2 11. Quantify (Peak Area) d1->d2

Caption: Experimental workflow from sample preparation to data analysis.

G Key Factors Influencing HS-SPME Efficiency cluster_fiber Fiber Properties cluster_conditions Extraction Conditions cluster_matrix Sample Matrix center_node Extraction Efficiency coating Coating Material (e.g., DVB/CAR/PDMS) coating->center_node thickness Coating Thickness thickness->center_node temp Temperature temp->center_node time Time time->center_node agitation Agitation agitation->center_node ph pH ph->center_node salt Ionic Strength (Salt Content) salt->center_node analyte_conc Analyte Concentration analyte_conc->center_node

Caption: Factors affecting the efficiency of the HS-SPME process.

Caption: Simplified 2D representation of the α-Ylangene molecule.

Conclusion

The HS-SPME/GC-MS method described provides a robust, sensitive, and environmentally friendly approach for the analysis of α-ylangene.[1][9] The key to successful analysis lies in the careful optimization of extraction parameters, particularly the choice of fiber, extraction temperature, and time.[3][14] By following the detailed protocols and considering the influential factors outlined in this note, researchers can achieve reliable and reproducible quantification and identification of this compound in a variety of complex matrices, aiding in fields ranging from flavor and fragrance analysis to pharmaceutical research.

References

Application Note: High-Resolution GC-MS and Retention Indices for the Definitive Identification of Ylangene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate identification of isomeric compounds in complex mixtures such as essential oils is a significant analytical challenge. Ylangene, a sesquiterpene hydrocarbon, exists as multiple isomers with similar mass spectra, making their individual identification by mass spectrometry alone unreliable. This application note provides a detailed protocol for the use of gas chromatography-mass spectrometry (GC-MS) coupled with Kovats retention indices (RI) for the unambiguous identification of this compound isomers. This methodology is critical for quality control, chemotaxonomic studies, and the development of natural product-based pharmaceuticals.

Introduction

Ylang-ylang essential oil, derived from the flowers of Cananga odorata, is a valuable ingredient in the fragrance and pharmaceutical industries due to its unique aroma and therapeutic properties. The characteristic scent and biological activity of the oil are largely attributed to its complex mixture of volatile organic compounds, including a variety of sesquiterpenes. Among these, this compound isomers are key components that contribute to the oil's overall profile.

Due to their identical molecular weight and similar fragmentation patterns in mass spectrometry, the differentiation of this compound isomers (e.g., α-Ylangene and β-Ylangene) presents a considerable analytical hurdle.[1] The Kovats retention index (RI) system provides a standardized method to convert retention times into system-independent constants, enabling reliable compound identification by comparing experimental values with published data.[2] This application note details a robust GC-MS method utilizing retention indices for the confident identification of this compound isomers.

Data Presentation

The following table summarizes the Kovats retention indices for α-Ylangene and β-Ylangene on various commonly used GC stationary phases. These values are essential for the accurate identification of these isomers in GC-MS analyses.

IsomerCommon NameCAS NumberStationary PhaseRetention Index (RI)Reference
α-Ylangene(+)-α-Ylangene14912-44-8BP-1 (Non-polar)1375[3]
DB-1 (Non-polar)1382[3]
DB-Wax (Polar)1471[3]
BP-20 (Polar)1476[3]
Carbowax 20M (Polar)1491[3]
β-Ylangeneβ-Ylangene20479-06-5SE-30 (Non-polar)1418[4]

Note: Retention indices can vary slightly depending on the specific GC conditions (e.g., temperature program, column dimensions, carrier gas flow rate). It is recommended to analyze a homologous series of n-alkanes under the same conditions as the sample to calculate experimental retention indices.

Experimental Protocols

This section provides a detailed protocol for the GC-MS analysis of essential oils for the identification of this compound isomers.

Sample Preparation
  • Essential Oil Dilution: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of 1% (v/v).

  • n-Alkane Standard Preparation: Prepare a standard mixture of n-alkanes (e.g., C8-C20) in the same solvent at a concentration of approximately 50 µg/mL each. This mixture will be used for the determination of retention indices.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: An Agilent 6890 GC or equivalent, coupled to a mass spectrometer.

  • Mass Spectrometer: An Agilent 5973 Mass Selective Detector or equivalent.

  • GC Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for initial screening. A polar column like a DB-Wax can be used for confirmation.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Data Acquisition and Analysis
  • n-Alkane Analysis: Inject 1 µL of the n-alkane standard mixture and acquire the chromatogram.

  • Sample Analysis: Inject 1 µL of the diluted essential oil sample and acquire the chromatogram and mass spectra.

  • Peak Identification:

    • Identify the peaks corresponding to the n-alkanes in the standard chromatogram based on their known elution order.

    • For the essential oil sample, tentatively identify peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

  • Retention Index Calculation:

    • Calculate the Kovats retention index (RI) for each peak of interest in the sample chromatogram using the following formula for a temperature-programmed run:

      RI = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

      Where:

      • t_x is the retention time of the analyte.

      • t_n is the retention time of the n-alkane eluting immediately before the analyte.

      • t_{n+1} is the retention time of the n-alkane eluting immediately after the analyte.

      • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • Isomer Confirmation: Compare the calculated RI of the tentatively identified this compound isomer with the values in the data presentation table and published literature. A close match between the experimental and reference RI values, in conjunction with a good mass spectral library match, provides a high degree of confidence in the isomer identification.

Mandatory Visualization

The following diagram illustrates the logical workflow for the identification of this compound isomers using GC-MS and retention indices.

Ylangene_Isomer_Identification_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Essential Oil Sample Dilution Dilution in Solvent Sample->Dilution Alkane_Std n-Alkane Standard GC_MS Gas Chromatography- Mass Spectrometry Alkane_Std->GC_MS 1. Analyze Standard Dilution->GC_MS 2. Analyze Sample Chromatogram Obtain Chromatograms (Sample & Standard) GC_MS->Chromatogram MS_Library Mass Spectral Library Search Chromatogram->MS_Library RI_Calc Calculate Kovats Retention Indices Chromatogram->RI_Calc Identification Confident Isomer Identification MS_Library->Identification Tentative ID RI_DB Compare with Reference RI Database RI_Calc->RI_DB RI_DB->Identification Confirmation

Caption: Workflow for this compound isomer identification.

Conclusion

The combination of high-resolution gas chromatography-mass spectrometry and the systematic use of Kovats retention indices provides a powerful and reliable method for the differentiation and identification of this compound isomers. The detailed protocol and reference data presented in this application note offer a practical guide for researchers in natural product analysis, quality control, and drug discovery to achieve accurate and reproducible results. This approach overcomes the limitations of mass spectrometry alone and is essential for the comprehensive chemical characterization of complex essential oils.

References

Application Notes and Protocols for Microwave-Assisted Extraction of Ylangene from Ylang-Ylang Flowers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylang-ylang (Cananga odorata) essential oil is a highly valued product in the fragrance, cosmetics, and aromatherapy industries, primarily due to its unique and pleasant aroma. Ylangene, a key sesquiterpenoid constituent, contributes significantly to its characteristic scent and potential therapeutic properties. Traditional extraction methods such as hydrodistillation and steam distillation are often time-consuming and energy-intensive. Microwave-Assisted Extraction (MAE), particularly Solvent-Free Microwave Extraction (SFME), has emerged as a rapid, efficient, and green alternative for the extraction of essential oils from plant materials.[1][2] This document provides detailed application notes and protocols for the extraction of this compound from ylang-ylang flowers using microwave-assisted technology, supported by comparative data and visual workflows.

Advantages of Microwave-Assisted Extraction

Microwave-Assisted Extraction offers several notable advantages over conventional methods for obtaining essential oils from ylang-ylang flowers:

  • Reduced Extraction Time: MAE can significantly shorten the extraction period. For instance, essential oil extraction from ylang-ylang flowers can be completed in as little as 40 minutes with SFME, compared to 3 hours required for hydrodistillation (HD) and steam-water distillation (SD).[2][3]

  • Higher Yield: Studies have shown that SFME can provide a significantly higher yield of essential oil. One study reported a yield of 0.956% with SFME, compared to 0.80% for HD and 0.463% for SD.[2] Another study on Cananga odorata reported an optimum yield of 2.304% using an optimized SFME method.[4]

  • Enhanced Quality: The essential oil obtained through SFME often exhibits a higher concentration of desirable aromatic and oxygenated compounds. For example, the proportion of light oxygenated compounds, which are key odor-active constituents, was found to be 81.23% in SFME extracts, compared to 69.94% in HD and 57.98% in SD extracts.[1][2][3]

  • Energy and Cost Savings: The shorter extraction times and increased efficiency of MAE contribute to significant energy savings and reduced operational costs.[5][6]

  • Environmentally Friendly: SFME is a green technology that avoids the use of organic solvents, thereby reducing environmental impact.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies on different extraction methods for ylang-ylang essential oil.

Table 1: Comparison of Extraction Time, Yield, and Density

Extraction MethodProcessing Time (minutes)Essential Oil Yield (%)Density (g/mL)
Solvent-Free Microwave Extraction (SFME)400.9560.988
Hydrodistillation (HD)1800.800.985
Steam-Water Distillation (SD)1800.463Not specified

Source:[2]

Table 2: Chemical Composition of Ylang-Ylang Essential Oil by Different Extraction Methods

Chemical GroupSFME (%)HD (%)SD (%)
Light Oxygenated Compounds81.2369.9457.98
Total Aromatic CompoundsHigher in SFMELower than SFMELower than SFME

Source:[1][2][3]

Table 3: Optimized SFME Parameters and Yield

ParameterValue
Microwave Power380 W
Feed to Distiller Ratio0.05 g/mL
Flower Size~0.5 cm
Optimum Yield 2.304%

Source:[4]

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted extraction of essential oil from fresh ylang-ylang flowers.

Materials and Equipment
  • Freshly harvested ylang-ylang flowers (Cananga odorata, forma genuina)[3]

  • Microwave extraction apparatus (e.g., a modified Clevenger-type apparatus adapted for microwave use)

  • Distilled water

  • Grinder or chopper

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) for chemical analysis

  • Anhydrous sodium sulfate (for drying the essential oil)

  • Amber vials for storage

Pre-Extraction Preparation
  • Flower Harvesting: For optimal oil content, handpick fresh ylang-ylang flowers in the early morning, typically before 9 a.m.[7] Handle the flowers carefully to prevent bruising, which can affect the oil's chemical profile.[7]

  • Sample Preparation: Use a consistent weight of fresh flowers for each extraction (e.g., 100 g).[3] For some protocols, chopping the flowers to a smaller size (e.g., ~0.5 cm) can increase the yield.[4]

Microwave-Assisted Extraction (Solvent-Free) Protocol
  • Apparatus Setup: Assemble the microwave extraction apparatus according to the manufacturer's instructions. A schematic of a typical setup is provided in the diagram below.

  • Loading the Reactor: Place a known quantity of fresh, and if desired, chopped, ylang-ylang flowers (e.g., 100 g) into the microwave reactor vessel.[3]

  • Initiating Extraction: Set the microwave power to the desired level (e.g., 380 W).[4] No solvent is added in the SFME method. The water naturally present in the flowers will heat up and act as the distillation vapor.

  • Extraction Process: The microwave energy will cause the in-situ water to heat rapidly, leading to the rupture of essential oil glands and the release of volatile compounds. The steam and essential oil vapor will rise and be directed to a condenser.

  • Condensation and Collection: A cooling system, such as a recirculating water chiller set to 8 °C, should be used to efficiently condense the vapor.[3] The condensed mixture of essential oil and hydrosol (floral water) is collected in a Clevenger-type apparatus, which allows for the continuous separation of the oil from the water due to their density difference.

  • Duration: Continue the extraction for a predetermined time. A 40-minute extraction after the first drop of oil appears has been shown to be effective.[2][3]

  • Post-Extraction Processing:

    • Carefully collect the separated essential oil.

    • Dry the oil using a small amount of anhydrous sodium sulfate to remove any residual water.

    • Weigh the final amount of essential oil to calculate the yield. The yield is calculated using the formula: Yield (%) = (mass of essential oil / mass of fresh flowers) x 100.[3]

    • Store the essential oil in a sealed, airtight amber vial at 4 °C under a nitrogen atmosphere to prevent degradation.[3]

Analytical Protocol (GC-MS)

To identify and quantify this compound and other chemical constituents of the extracted essential oil, Gas Chromatography-Mass Spectrometry (GC-MS) analysis should be performed.

  • Sample Preparation: Dilute a small sample of the essential oil in an appropriate solvent (e.g., hexane or ethanol).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60 °C for 1 minute, then ramp up to a final temperature (e.g., 280 °C) at a specific rate.

    • Mass Spectrometry: Ionization energy of 70 eV, with a mass scan range of m/z 30–400.

  • Compound Identification: Identify the chemical constituents by comparing their mass spectra and retention indices with those in a reference library (e.g., NIST).

Visualizations

Experimental Workflow for Microwave-Assisted Extraction

MAE_Workflow cluster_prep Preparation cluster_extraction Microwave-Assisted Extraction cluster_post Post-Extraction cluster_analysis Analysis Harvest Harvest Fresh Ylang-Ylang Flowers Prepare Weigh and Chop Flowers Harvest->Prepare MAE_Step Place Flowers in Microwave Reactor Prepare->MAE_Step Microwave Apply Microwave Power (e.g., 380W) MAE_Step->Microwave Vaporization Vaporization of Water & Essential Oil Microwave->Vaporization Condensation Condensation of Vapor Vaporization->Condensation Separation Oil-Water Separation (Clevenger) Condensation->Separation Collection Collect Essential Oil Separation->Collection Drying Dry with Anhydrous Sodium Sulfate Collection->Drying GCMS GC-MS Analysis Collection->GCMS Yield Calculate Yield Drying->Yield Storage Store at 4°C Yield->Storage Identification Identify this compound & Other Compounds GCMS->Identification

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Comparison of Extraction Methods

Comparison_Methods cluster_methods Extraction Methods cluster_outcomes Key Outcomes MAE Microwave-Assisted Extraction (MAE) Time Time MAE->Time Shorter Yield Yield MAE->Yield Higher Quality Quality MAE->Quality Higher Oxygenated Compounds HD Hydrodistillation (HD) HD->Time Longer HD->Yield Lower HD->Quality Lower SD Steam Distillation (SD) SD->Time Longer SD->Yield Lowest SD->Quality Lowest

Caption: Comparison of MAE with Traditional Extraction Methods.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography (GC) Separation of Sesquiterpene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for challenges in separating Ylangene and Copaene isomers by GC.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of challenging sesquiterpene isomers, specifically this compound and copaene.

Frequently Asked Questions (FAQs)

Q1: What are this compound and copaene, and why are they difficult to separate using GC?

This compound and copaene are sesquiterpene hydrocarbons. The primary challenge in their separation arises because they are structural isomers, possessing the same molecular weight (C₁₅H₂₄) and similar boiling points. Specifically, α-copaene and α-ylangene are stereoisomers (diastereomers), meaning they have the same atomic connectivity but differ in the 3D arrangement of their atoms[1]. This subtle structural difference leads to very similar interactions with standard GC stationary phases, often resulting in poor resolution or complete co-elution.

Q2: What is co-elution and how can I confirm it's happening with my this compound and copaene peaks?

Co-elution occurs when two or more compounds elute from the GC column at the same time, appearing as a single, often misshapen, peak[2]. You can confirm co-elution with a GC-Mass Spectrometry (GC-MS) system:

  • Examine the Mass Spectrum: A pure compound will show a consistent mass spectrum across the entire peak. If the spectrum changes from the beginning to the end of the peak, it indicates the presence of multiple components[2].

  • Analyze Peak Shape: Co-eluting peaks frequently appear as broad, asymmetrical, or "shouldered" peaks[2].

Troubleshooting Guide: Resolving Poor Separation

Q3: My α-copaene and α-ylangene peaks are completely co-eluting on a standard non-polar column. What is the first thing I should adjust?

Your first step should be to optimize the oven temperature program. Because these isomers have very similar boiling points, an isothermal run is unlikely to succeed. A slow, optimized temperature ramp is crucial for separating them[2][3]. A shallow gradient gives the column more time and opportunity to exploit the subtle differences in analyte-stationary phase interactions.

Recommended Action:

  • Start with a "Scouting Gradient": Begin with a low initial temperature (e.g., 40-60°C), then ramp at a moderate rate (e.g., 10°C/min) to the column's maximum temperature[3]. This helps determine the elution temperature of your target compounds.

  • Optimize the Ramp Rate: Once you know the approximate elution temperature, significantly slow the ramp rate around that window. Try reducing the rate from 10°C/min down to 2-3°C/min to improve the separation of these closely eluting compounds[2].

Q4: I've optimized the temperature program, but resolution is still insufficient. What is the next most critical parameter to change?

The next step is to change the GC column to one with a different stationary phase selectivity[2]. The choice of stationary phase is the most important factor in achieving resolution, as it directly influences the separation mechanism[4]. Since this compound and copaene differ slightly in polarity, moving to a more polar column can enhance separation.

Recommended Action:

  • Switch to a Mid-Polarity or Polar Column: If you are using a non-polar phase (like a DB-5 or HP-5MS), switch to a column with higher polarity. Wax-type (polyethylene glycol) or mid-polarity cyanopropyl-based phases are often preferred for separating polar essential oil components[5][6].

  • Consider Chiral Columns: For separating stereoisomers like (+)-α-copaene and its analogs, a chiral stationary phase (e.g., based on derivatized cyclodextrins) is the most powerful tool[7][8]. These columns are specifically designed to differentiate between enantiomers and diastereomers.

The following diagram illustrates the logical workflow for troubleshooting poor peak resolution.

G start Poor Resolution or Suspected Co-Elution check_ms Check Peak Purity (Examine Mass Spectrum) start->check_ms ms_consistent Mass Spectrum is Consistent check_ms->ms_consistent No ms_inconsistent Mass Spectrum is Inconsistent (Co-elution Confirmed) check_ms->ms_inconsistent Yes optimize_temp Optimize Temperature Program (e.g., Slower Ramp Rate) ms_consistent->optimize_temp ms_inconsistent->optimize_temp resolution_ok1 Resolution Sufficient? optimize_temp->resolution_ok1 change_column Change Column (Increase Polarity or Use Chiral Phase) resolution_ok1->change_column No end Problem Solved: Quantitate / Identify resolution_ok1->end Yes resolution_ok2 Resolution Sufficient? change_column->resolution_ok2 advanced_gc Consider Advanced Techniques (e.g., GCxGC) resolution_ok2->advanced_gc No resolution_ok2->end Yes reassess Re-evaluate Sample or Consult Specialist advanced_gc->reassess

Troubleshooting workflow for co-elution issues.
Q5: Can changing column dimensions (length, ID, film thickness) help separate these isomers?

Yes, but changing the stationary phase is more impactful. However, optimizing dimensions can provide the final resolution needed:

  • Column Length: Doubling the column length increases resolution by about 40%, but it also significantly increases analysis time[6][9]. Use a longer column (e.g., 60 m instead of 30 m) if selectivity is already close.

  • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm vs 0.25 mm) provides higher efficiency and can improve resolution, but has lower sample capacity[9].

  • Film Thickness: A thicker film increases retention and can improve the resolution of highly volatile compounds. For sesquiterpenes, a standard film thickness (0.25 µm) is usually a good starting point.

Data & Experimental Protocols

GC Column Selection Guide

Choosing the right column is critical. The table below summarizes common stationary phases and their suitability for separating this compound and copaene isomers.

Stationary Phase TypePolarityCommon Name(s)Suitability for this compound/Copaene Separation
100% DimethylpolysiloxaneNon-PolarDB-1, HP-1, Rtx-1Poor; prone to co-elution. Separates mainly by boiling point.
5% Phenyl / 95% DimethylpolysiloxaneNon-PolarDB-5, HP-5MS, Rxi-5Sil MSLow to moderate. A common starting point, but often requires significant method optimization[10][11][12].
Polyethylene Glycol (PEG)PolarWAX, DB-WAX, Rtx-WAXGood to Excellent. The polar nature provides different selectivity, which is effective for separating isomers with polarity differences[5].
Derivatized β-CyclodextrinChiralRt-βDEX, ChiraldexExcellent. Specifically designed for separating stereoisomers and considered the best choice for baseline resolution of α-copaene and α-ylangene[7][8].
Example Temperature Programs

The following table provides examples of a starting "scouting" temperature program and a more optimized program for resolving difficult isomers.

Parameter"Scouting" ProgramOptimized "Fine-Tuning" ProgramRationale for Optimization
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)Same column, optimized conditions.
Carrier Gas Helium @ 1.2 mL/minHelium @ 1.0 mL/minSlower flow can increase efficiency.
Initial Temp 60°C50°C, hold for 2 minLower start temperature improves resolution of early eluting compounds[3][13].
Ramp Rate(s) 10°C/min to 250°CRamp 1: 15°C/min to 130°CRamp 2: 2°C/min to 180°CRamp 3: 20°C/min to 250°CA slow ramp through the sesquiterpene elution window (approx. 130-180°C) is key to resolving isomers[2]. Faster ramps before and after save time.
Final Hold 5 min5 minEnsures all compounds elute.
Total Run Time ~24 min~40 minLonger run time is the trade-off for better resolution.
Protocol: Method Development Workflow for Isomer Separation

This protocol outlines a systematic approach to developing a robust GC method for separating this compound, copaene, and related sesquiterpene isomers.

G node_start 1. Define Goal & Analytes node_column 2. Select Column (Start with mid-polar, e.g., WAX) node_start->node_column node_scout 3. Perform 'Scouting' Run (e.g., 60°C, 10°C/min ramp) node_column->node_scout node_eval1 Evaluate Peak Shape & Approximate RTs node_scout->node_eval1 node_optimize_temp 4. Optimize Temperature Program (Introduce slow ramp in elution region) node_eval1->node_optimize_temp node_eval2 Evaluate Resolution (Rs) node_optimize_temp->node_eval2 node_optimize_flow 5. Optimize Carrier Gas Flow (Adjust for best efficiency) node_eval2->node_optimize_flow Rs < 1.5 node_validate 6. Method Validation (Test linearity, LOD, LOQ) node_eval2->node_validate Rs ≥ 1.5 node_optimize_flow->node_validate node_end Final Method node_validate->node_end

Systematic workflow for GC method development.

Methodology:

  • Define Goal & Analytes: Clearly identify all target isomers (e.g., α-copaene, β-copaene, α-ylangene, β-ylangene) and potential interferences.

  • Select Initial Column: Based on the data table above, a polar WAX-type column is a good starting point for achieving selectivity. If stereoisomers are the primary target, begin with a chiral column.

  • Perform Scouting Run: Use a generic temperature program (e.g., start at 60°C, ramp 10°C/min to 240°C) to determine the approximate retention times (RTs) of the target compounds[3].

  • Optimize Temperature Program:

    • Set the initial temperature ~10-20°C below the RT of the first peak of interest.

    • Implement a very slow ramp rate (e.g., 2-4°C/min) in the temperature region where the this compound and copaene isomers elute.

    • Use faster ramps before and after this region to reduce the total run time.

  • Optimize Carrier Gas Flow Rate: Once the temperature program is refined, adjust the carrier gas flow rate (or pressure) to find the optimal balance between resolution and analysis speed. A slightly lower-than-standard flow rate can sometimes enhance separation.

  • Method Validation: Once acceptable separation (baseline resolution, Rs ≥ 1.5) is achieved, validate the method by assessing linearity, limits of detection (LOD), limits of quantitation (LOQ), and reproducibility.

References

Improving the yield of Ylangene during essential oil distillation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the distillation of ylang-ylang (Cananga odorata) essential oil, with a specific focus on maximizing the yield of the sesquiterpene ylangene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the essential oil distillation process for Cananga odorata.

Question: My overall essential oil yield is significantly lower than expected. What are the primary factors to investigate?

Answer: A low essential oil yield can stem from several factors throughout the process, from pre-distillation handling of the raw material to the distillation parameters themselves. Key areas to troubleshoot include:

  • Flower Quality and Maturity: The developmental stage of the ylang-ylang flower critically impacts oil yield. Studies have shown that yield increases significantly as the flowers mature, peaking at the fully mature, greenish-yellow stage before declining as the flower becomes over-mature and yellow.[1][2][3] For instance, one study demonstrated a 3.43-fold increase in yield from the bud stage to the mature stage (from 0.21% to 0.72%).[2] Ensure you are harvesting flowers at their optimal maturity. Larger flowers also tend to produce a higher yield of essential oil.[1][3]

  • Post-Harvest Handling: Ylang-ylang flowers are delicate and require immediate distillation after picking to preserve their volatile compounds.[4] Any delay can lead to a loss of essential oil. One study noted that distilling flowers the day after harvesting resulted in a higher yield (0.67% v/w) compared to distilling on the same day (0.45% v/w), suggesting that controlled, short-term wilting might be beneficial, though this requires precise control to prevent degradation.[1][3]

  • Material Preparation: The particle size of the flower material affects the efficiency of steam penetration. A study optimizing steam distillation found that a raw material size of 0.3 x 0.3 cm² produced the highest essential oil yield.[5] Material that is too fine can become compacted, obstructing steam flow, while material that is too coarse may not allow for efficient oil release.

  • Distillation Parameters:

    • Distillation Time: Insufficient distillation time will result in a lower yield, as not all of the oil will have been volatilized. Conversely, excessively long distillation can lead to thermal degradation of some compounds. The optimal time for maximizing total yield has been identified as approximately 191 minutes.[5][6]

    • Material-to-Water Ratio: The amount of water or steam relative to the plant material is crucial. An optimized study determined the ideal material-to-solvent ratio to be 1:16 g/mL.[5][6] Too little water can lead to the plant material charring, while too much can be inefficient.

Question: The chemical profile of my essential oil shows a low percentage of sesquiterpenes, including this compound. How can I enrich the sesquiterpene fraction?

Answer: The proportion of sesquiterpenes in the final essential oil is highly dependent on both the raw material and the distillation process. Sesquiterpenes are heavier, less volatile compounds compared to monoterpenes and require more time and energy to be extracted.

  • Flower Maturity: The relative percentage of hydrocarbon sesquiterpenes tends to decrease as the flower matures.[2] Therefore, for a higher relative abundance of these compounds, harvesting at a slightly earlier stage of maturity might be beneficial, though this could come at the cost of total oil yield.

  • Distillation Time: This is the most critical parameter for sesquiterpene extraction. Lighter, more volatile monoterpenes are extracted early in the distillation process. As distillation continues, the heavier sesquiterpenes begin to distill over.[7][8] Extending the distillation time will generally increase the concentration of sesquiterpenes in the final "complete" oil. Fractional distillation, collecting the oil in timed segments, can also be used to isolate later fractions richer in sesquiterpenes.

  • Extraction Method: While steam or hydrodistillation are common, alternative methods like solvent-free microwave extraction have been shown to alter the chemical profile, potentially yielding different relative abundances of compound classes.[9]

Question: What is the biosynthetic origin of this compound?

Answer: this compound is a tricyclic sesquiterpenoid.[10] Like all sesquiterpenes, its biosynthesis originates from the precursor molecule Farnesyl Pyrophosphate (FPP), also known as farnesyl diphosphate.[11][12][13] In Cananga odorata, specific enzymes known as sesquiterpene synthases catalyze the complex cyclization of FPP to form the this compound skeleton. Research has identified a multifunctional sesquiterpene synthase, CoTPS2, in dwarf ylang-ylang (C. odorata var. fruticosa) that is capable of producing β-ylangene.[14]

Data Presentation

The following tables summarize quantitative data on the factors influencing essential oil yield and composition.

Table 1: Effect of Flower Maturity on Ylang-Ylang Essential Oil Yield

Flower StageDescriptionAverage Yield (% v/w)
ImmatureGreen petals0.25
MatureGreenish-yellow petals0.41
Ripe/Over-matureYellow petals0.31

Data adapted from Muchjajib, U., and Muchjajib, S. (2011).[1][3]

Table 2: Optimized Steam Distillation Parameters for Maximum Total Essential Oil Yield

ParameterOptimal ValueResulting Yield (mL/g dry matter)
Distillation Time191 minutes0.072
Material/Solvent Ratio1:16 g/mL0.072
Raw Material Size0.3 x 0.3 cm²0.072

Data from a study by Oriental Journal of Chemistry (2022).[5]

Table 3: Relative Abundance of Sesquiterpenes vs. Flower Development Stage

Flower StageHydrocarbon Sesquiterpenes (%)
SD1 (Bud Stage)6.54
SD23.32
SD31.95
SD4 (Mature)0.46
SD5 (Over-mature)0.44

Data adapted from a 2022 study in the journal Horticulturae, showing the relative percentage of the hydrocarbon sesquiterpene subgroup.[2]

Experimental Protocols

Protocol 1: Laboratory-Scale Steam Distillation of Cananga odorata Flowers

This protocol is based on methodologies designed to optimize essential oil yield.[5]

1. Materials and Apparatus:

  • Fresh, mature Cananga odorata flowers
  • Grinder or scissors
  • Round-bottom flask (2L or appropriate for sample size)
  • Distillation head, condenser, and receiving flask (Clevenger-type apparatus is ideal)
  • Heating mantle
  • Clamps and stands
  • Distilled water
  • Anhydrous sodium sulfate

2. Procedure:

  • Preparation of Plant Material: Harvest fresh, mature (greenish-yellow) ylang-ylang flowers, preferably in the morning.[1][3]
  • Weigh out a specific quantity of flowers (e.g., 100 g).
  • Mechanically grind or chop the flowers to a uniform particle size of approximately 0.3 x 0.3 cm.[5]
  • Apparatus Setup:
  • Assemble the distillation apparatus. Ensure all glass joints are secure.
  • Place the weighed, ground flowers into the round-bottom flask.
  • Add distilled water to the flask to achieve a material-to-solvent ratio of 1:16 (g/mL). For 100 g of flowers, this would be 1600 mL of water.
  • Place the flask in the heating mantle and secure it with a clamp.
  • Distillation:
  • Begin heating the flask.
  • Once boiling commences and the first drop of distillate is collected in the receiver, start a timer.
  • Continue the distillation for approximately 191 minutes for optimal total yield.[5] For enrichment of sesquiterpenes, a longer duration may be explored.
  • Ensure a steady flow of cold water through the condenser throughout the process.
  • Oil Collection and Drying:
  • Once distillation is complete, turn off the heat and allow the apparatus to cool.
  • Carefully separate the essential oil layer from the hydrosol (aqueous layer) in the receiver. A separatory funnel can be used for this purpose.
  • To remove any residual water, dry the collected essential oil over a small amount of anhydrous sodium sulfate.
  • Decant or filter the dried oil into a clean, labeled amber vial for storage at 4°C.
  • Yield Calculation:
  • Measure the volume or mass of the collected essential oil.
  • Calculate the yield as: Yield (%) = (Mass of Oil / Mass of Fresh Plant Material) x 100.

Visualizations

ylangene_biosynthesis cluster_MEP_MVA Isoprenoid Precursor Pathways cluster_sesquiterpene Sesquiterpene Synthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP FPP Synthase This compound β-Ylangene FPP->this compound This compound Synthase (e.g., CoTPS2)

Caption: Biosynthetic pathway of β-Ylangene from isoprenoid precursors.

distillation_workflow Harvest Harvest Flowers (Mature, Greenish-Yellow) Prepare Material Preparation (Grind to 0.3x0.3 cm) Harvest->Prepare Immediate Processing Distill Steam Distillation (1:16 ratio, ~191 min) Prepare->Distill Separate Phase Separation (Oil from Hydrosol) Distill->Separate Dry Drying (Anhydrous Na2SO4) Separate->Dry Analyze Yield & GC-MS Analysis Dry->Analyze

Caption: Experimental workflow for optimizing ylang-ylang oil distillation.

troubleshooting_yield Start Low this compound / Total Oil Yield CheckFlowers Assess Flower Quality Start->CheckFlowers CheckParams Review Distillation Parameters Start->CheckParams CheckHandling Evaluate Post-Harvest Handling Start->CheckHandling Maturity Issue: Immature or Over-mature Flowers CheckFlowers->Maturity Size Issue: Small Flower Size CheckFlowers->Size Time Issue: Distillation Time Too Short CheckParams->Time Ratio Issue: Incorrect Material/Water Ratio CheckParams->Ratio Grind Issue: Incorrect Particle Size CheckParams->Grind Delay Issue: Delayed Distillation CheckHandling->Delay Sol_Maturity Solution: Harvest at Optimal Greenish-Yellow Stage Maturity->Sol_Maturity Size->Sol_Maturity Harvest larger flowers Sol_Delay Solution: Distill Immediately After Harvest Delay->Sol_Delay Sol_Time Solution: Increase Time (Target ~191 min for total yield, longer for sesquiterpenes) Time->Sol_Time Sol_Ratio Solution: Adjust to ~1:16 g/mL Ratio Ratio->Sol_Ratio Sol_Grind Solution: Optimize Grind to ~0.3x0.3 cm Grind->Sol_Grind

Caption: Troubleshooting decision tree for low this compound/oil yield.

References

Ylangene Stability Under Different Storage Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of ylangene, a sesquiterpene of significant interest in research and development. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of this compound in your experiments.

Troubleshooting Guide: Common Issues with this compound Stability

Researchers may encounter several issues related to the storage and handling of this compound. This guide provides solutions to common problems.

Issue Possible Cause Recommended Action
Change in Aroma Profile (e.g., musty, sour, or flat odor) Oxidation or degradation of this compound and other components in the essential oil.[1][2]Discard the sample. To prevent recurrence, store this compound under an inert gas (e.g., nitrogen or argon), in a tightly sealed container, and at a low temperature. Minimize headspace in the container.
Discoloration of the Sample (e.g., yellowing or darkening) Exposure to light (photodegradation) or oxygen (oxidation).[2]Protect the sample from light by using amber glass vials. Store in a dark place. If oxidation is suspected, store under an inert atmosphere.
Appearance of Precipitates or Cloudiness Polymerization or formation of insoluble degradation products. Temperature fluctuations can also cause less soluble components to precipitate.Gently warm the sample to see if the precipitate dissolves. If it does not, the sample has likely degraded and should be discarded. Filter the sample if necessary for analysis, but be aware that the composition may have changed.
Inconsistent Analytical Results (e.g., variable peak areas in GC-MS) Degradation of the analyte, improper sample preparation, or issues with the analytical instrument.Prepare fresh standards and samples. Re-evaluate your sample storage and handling procedures. Ensure the GC-MS is properly calibrated and that the column is suitable for sesquiterpene analysis.[3][4]
Shift in Chromatographic Retention Time Isomerization of this compound, or changes in the column stationary phase.Confirm the identity of the peak using mass spectrometry. Run a standard of known purity. If isomerization is suspected, consider the pH of your sample and storage solvent. Acidic conditions can promote isomerization.

Frequently Asked Questions (FAQs)

1. What is the expected shelf life of this compound?

The shelf life of ylang-ylang essential oil, which contains this compound, is typically estimated to be between 2 to 4 years under optimal storage conditions.[1][5] However, the stability of pure this compound may differ and is highly dependent on the storage environment. As a sesquiterpene, it is prone to oxidation and degradation over time.[6]

2. What are the optimal storage conditions for this compound?

To maximize the shelf life and maintain the integrity of this compound, it is recommended to store it in a cool, dark place.[7] The ideal storage conditions are:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage.

  • Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.[7]

  • Container: Use amber glass vials with tight-fitting caps to protect from light and air.[7]

  • Headspace: Minimize the headspace in the storage container to reduce exposure to oxygen.

3. What are the primary degradation pathways for this compound?

The main degradation pathways for sesquiterpenes like this compound are:

  • Oxidation: Exposure to air can lead to the formation of various oxidation products, altering the aroma and chemical properties.[1][2]

  • Isomerization: Acidic conditions can catalyze the isomerization of α-ylangene to other sesquiterpenes, such as δ-cadinene and T-muurolol.

  • Photodegradation: Exposure to UV light can induce degradation.

4. How can I monitor the stability of my this compound samples?

Regular analytical testing is crucial for monitoring stability. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This technique allows for the separation and identification of this compound and any potential degradation products. Changes in the peak area of this compound and the appearance of new peaks are indicative of degradation.

5. Can I use this compound that has passed its estimated shelf life?

Using expired this compound is not recommended, especially for applications where purity and specific biological activity are critical.[1][7] Degraded this compound may have a different chemical profile, potentially leading to inaccurate experimental results or adverse effects. A change in smell or appearance is a strong indicator of degradation.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of this compound.

1. Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

2. Materials:

  • This compound (high purity standard)

  • Solvents: Methanol, Acetonitrile (HPLC grade)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

3. Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in methanol.

    • Add 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in methanol.

    • Add 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in methanol.

    • Add 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid or neat oil sample of this compound in an oven at 80°C for 48 hours.

  • Photodegradation:

    • Expose a solution of this compound in methanol to light in a photostability chamber (ICH Q1B guidelines).

4. Analysis:

  • Analyze all stressed samples, along with a control sample (this compound in methanol stored at 2-8°C in the dark), by GC-MS.

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 2: Long-Term Stability Testing of this compound

This protocol describes a long-term stability study to determine the shelf life of this compound under recommended storage conditions.

1. Objective: To evaluate the stability of this compound over an extended period under defined storage conditions.

2. Materials:

  • This compound (multiple aliquots from the same batch)

  • Amber glass vials with Teflon-lined caps

  • Refrigerator (2-8°C)

  • Controlled environment chamber (e.g., 25°C/60% RH)

3. Procedure:

  • Aliquot this compound into multiple vials, minimizing headspace.

  • Store the vials under the following conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 25°C/60% RH

    • (Optional) Accelerated: 40°C/75% RH

  • Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

4. Analysis:

  • At each time point, analyze the sample by GC-MS.

  • Determine the concentration of this compound and identify any degradation products.

  • Assess physical properties such as appearance, color, and odor.

Data Presentation

The following tables summarize the expected stability of this compound based on available data for ylang-ylang essential oil and general knowledge of sesquiterpenes.

Table 1: Estimated Shelf Life of Ylang-Ylang Essential Oil

Storage Condition Estimated Shelf Life
Optimal (Refrigerated, Dark, Inert Gas)Up to 4 years[5]
Room Temperature (Sealed, Dark)2-3 years[1]
Improper (Opened, Exposed to Light/Heat)Less than 1 year

Table 2: Factors Influencing this compound Stability

Factor Effect on Stability Recommendation
Temperature Higher temperatures accelerate degradation.Store at 2-8°C for long-term storage.
Light UV exposure can cause photodegradation.Store in amber glass containers in the dark.
Oxygen Promotes oxidation, leading to changes in aroma and composition.Store under an inert atmosphere (N₂ or Ar) and minimize headspace.
pH Acidic conditions can cause isomerization.Use neutral, aprotic solvents for storage of solutions.
Container Material Plastic containers may be permeable to oxygen or leach contaminants.Use glass containers with inert cap liners.

Visualizations

Degradation Pathway of α-Ylangene under Acidic Conditions

The following diagram illustrates the acid-catalyzed isomerization of α-ylangene, a known degradation pathway.

G Acid-Catalyzed Isomerization of α-Ylangene This compound α-Ylangene Protonation Protonation (H+) This compound->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Rearrangement Hydride & Methyl Shifts Carbocation->Rearrangement Deprotonation1 Deprotonation Rearrangement->Deprotonation1 Deprotonation2 Deprotonation Rearrangement->Deprotonation2 deltaCadinene δ-Cadinene Deprotonation1->deltaCadinene TMuurolol T-Muurolol Deprotonation2->TMuurolol

Caption: Acid-catalyzed isomerization of α-ylangene.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in performing a comprehensive stability study of this compound.

G This compound Stability Testing Workflow cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Time-Point Analysis cluster_3 Analytical Testing cluster_4 Data Evaluation Sample High-Purity this compound Aliquoting Aliquot into Vials Sample->Aliquoting Storage1 2-8°C (Refrigerated) Aliquoting->Storage1 Storage2 25°C/60% RH Aliquoting->Storage2 Storage3 40°C/75% RH (Accelerated) Aliquoting->Storage3 Storage4 Photostability Chamber Aliquoting->Storage4 Sampling Sample Withdrawal at 0, 3, 6, 12, 24 months Storage1->Sampling Storage2->Sampling Storage3->Sampling Storage4->Sampling GCMS GC-MS Analysis Sampling->GCMS Physical Physical Assessment (Color, Odor) Sampling->Physical Report Stability Report & Shelf-Life Determination GCMS->Report Physical->Report

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Overcoming Low Ylangene Concentration in Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low Ylangene concentration in natural extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its concentration often low in natural extracts?

A1: this compound is a tricyclic sesquiterpene hydrocarbon, a type of volatile organic compound found in the essential oils of various plants, most notably Ylang-Ylang (Cananga odorata). Its low concentration in natural extracts can be attributed to several factors, including the genetic makeup of the plant, the developmental stage of the plant material at harvest, environmental conditions during growth, and the extraction method employed. The biosynthesis of sesquiterpenes is a complex process, and the expression of the necessary enzymes, such as this compound synthase, can be limited.

Q2: What are the primary strategies to increase the yield of this compound?

A2: Strategies to enhance this compound concentration can be broadly categorized into two main approaches:

  • Upstream Strategies: These methods focus on increasing the biosynthesis of this compound within the plant material itself before extraction. This can be achieved through the application of elicitors, which are compounds that stimulate plant defense responses and, consequently, the production of secondary metabolites like sesquiterpenes. Metabolic engineering of the plant or a host microorganism is another, more advanced, upstream strategy.

  • Downstream Strategies: These methods focus on optimizing the extraction and purification processes to maximize the recovery of this compound from the plant material. This includes selecting the most efficient extraction technique and fine-tuning its parameters, followed by purification to isolate this compound from other components of the essential oil.

Q3: Which extraction method is most effective for obtaining higher concentrations of this compound?

A3: Modern extraction techniques have shown significant improvements over traditional methods like hydrodistillation (HD) and steam distillation (SD). Microwave-Assisted Extraction (MAE) and specifically Solvent-Free Microwave Extraction (SFME) are highly recommended.[1][2] These methods can offer higher yields of essential oils in a shorter time, potentially preserving thermolabile compounds like this compound more effectively.[1][2][3] Supercritical Fluid Extraction (SFE) with carbon dioxide is another advanced technique that can yield high-quality extracts.[4]

Q4: How can I accurately quantify the concentration of this compound in my extract?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most reliable analytical technique for quantifying this compound in essential oil samples.[5][6][7] For enhanced sensitivity and selectivity, a GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode can be utilized.[5][6] This allows for precise quantification even in complex matrices.

Troubleshooting Guides

Issue 1: Low this compound yield after extraction.
Possible Cause Troubleshooting Step
Suboptimal Extraction Method Switch from traditional methods (hydrodistillation) to Microwave-Assisted Extraction (MAE) or Solvent-Free Microwave Extraction (SFME) for potentially higher yields and shorter extraction times.[1][2]
Inefficient Extraction Parameters Optimize MAE parameters such as microwave power, extraction time, and solvent-to-solid ratio. A systematic approach like Response Surface Methodology (RSM) can be employed to find the optimal conditions.[8][9][10][11]
Degradation of this compound Reduce extraction time and temperature. MAE and SFME are advantageous as they offer faster heating and shorter extraction durations, minimizing thermal degradation.[1]
Poor Quality Plant Material Ensure the plant material (e.g., Cananga odorata flowers) is harvested at the optimal stage of development, as the concentration of volatile compounds can vary significantly.[12] Proper drying and storage of the plant material are also crucial.
Issue 2: Inconsistent this compound concentration between batches.
Possible Cause Troubleshooting Step
Variability in Plant Material Standardize the collection of plant material, considering factors like geographical location, harvest time, and post-harvest handling.
Inconsistent Extraction Protocol Strictly adhere to a validated and standardized extraction protocol for all batches. Document all parameters, including equipment settings.
Analytical Method Variability Validate your GC-MS quantification method for linearity, accuracy, and precision to ensure reliable and reproducible results.[5][6] Use an internal standard for more accurate quantification.
Issue 3: Difficulty in purifying this compound from the essential oil matrix.

| Possible Cause | Troubleshooting Step | | Co-elution of Similar Compounds | Use a high-resolution separation technique like Preparative High-Performance Liquid Chromatography (Prep-HPLC) .[13][14][15][16][17] | | Suboptimal Chromatography Conditions | Optimize the mobile phase composition, stationary phase, and flow rate of your preparative HPLC method to achieve better separation of this compound from other sesquiterpenes. | | Sample Overload | Avoid overloading the preparative column, as this can lead to poor separation and peak tailing. Perform loading studies to determine the optimal sample amount.[17] |

Quantitative Data Summary

Table 1: Comparison of Essential Oil Yield from Cananga odorata Flowers using Different Extraction Methods.

Extraction MethodExtraction TimeEssential Oil Yield (%)Reference
Hydrodistillation (HD)3 hours0.80[1][3]
Steam Distillation (SD)3 hours0.463[1][3]
Solvent-Free Microwave Extraction (SFME)40 minutes0.956[1][3]
Supercritical Fluid Extraction (SFE) with CO₂1 hour0.9 - 1.8[4]
SFE with CO₂ and Ethanol as co-solventNot Specified0.92 - 1.16[4]

Table 2: Optimization of Microwave-Assisted Extraction (MAE) Parameters for Sesquiterpene Lactones from Inula helenium Roots (as a model for sesquiterpene extraction).

ParameterOptimal ValueResulting Yield (mg/g)Reference
Microwave Power300 WAlantolactone: 53.77 ± 0.13, Isoalantolactone: 48.32 ± 0.14[8]
Extraction Time5 minutesAlantolactone: 54.17 ± 0.24, Isoalantolactone: 48.87 ± 0.22[8]

Experimental Protocols

Protocol 1: Upstream Enhancement of Sesquiterpene Biosynthesis using Methyl Jasmonate (MeJA) Elicitation

This protocol is a general guideline for the application of MeJA as an elicitor to stimulate sesquiterpene production in aromatic plants. Optimization for specific plant species is recommended.

Materials:

  • Plant material (e.g., Cananga odorata seedlings or cell suspension cultures)

  • Methyl jasmonate (MeJA)

  • Ethanol

  • Tween 20

  • Distilled water

  • Spray bottle (for foliar application) or sterile flask (for cell cultures)

Procedure:

  • Preparation of MeJA Solution:

    • Prepare a stock solution of MeJA in ethanol.

    • For a working solution (e.g., 100 µM), dilute the stock solution in distilled water containing a surfactant like 0.1% (v/v) Tween 20 to ensure even application. The final ethanol concentration should be minimal (e.g., <0.1%) to avoid phytotoxicity. A range of MeJA concentrations (e.g., 50 µM to 250 µM) should be tested to determine the optimal concentration for your specific plant system.[1][18]

  • Application of MeJA:

    • For whole plants: Uniformly spray the MeJA solution onto the leaves of the plants until runoff. A control group should be sprayed with a solution containing only distilled water, ethanol, and Tween 20.

    • For cell suspension cultures: Add the MeJA solution to the culture medium under sterile conditions.

  • Incubation:

    • Maintain the treated plants or cell cultures under their normal growth conditions.

  • Harvesting:

    • Harvest the plant material at different time points after elicitation (e.g., 24, 48, 72, and 96 hours) to determine the peak of sesquiterpene accumulation.

  • Extraction and Analysis:

    • Proceed with an optimized extraction method (e.g., MAE).

    • Quantify the this compound concentration using GC-MS.

Protocol 2: Downstream Optimization of this compound Extraction using Microwave-Assisted Extraction (MAE)

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., ethanol:water mixture)

  • Microwave extraction system

  • Filtration apparatus

Procedure:

  • Sample Preparation: Place a known amount of the dried, powdered plant material into the microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent at a predetermined solvent-to-solid ratio. This ratio should be optimized (e.g., 20:1, 30:1, 40:1 mL/g).[8]

  • Microwave-Assisted Extraction:

    • Set the microwave power (e.g., 300 W). This parameter should be optimized.[8]

    • Set the extraction time (e.g., 5 minutes). This should also be optimized.[8]

    • Set the extraction temperature (e.g., 60°C).

    • Start the extraction process.

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract to separate the plant residue from the liquid extract.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude essential oil.

  • Analysis: Quantify the this compound concentration in the crude extract using a validated GC-MS method.

Protocol 3: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in full scan or Selected Ion Monitoring (SIM) mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 4°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • (This program should be optimized for your specific instrument and sample matrix).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range (Full Scan): 40-500 amu.

  • SIM Ions for this compound (example): m/z 161, 204, 105, 93 (These should be confirmed with a this compound standard).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of authentic this compound in a suitable solvent (e.g., hexane) over the expected concentration range in your samples. An internal standard (e.g., n-alkane) should be added to all standards and samples.

  • Sample Preparation: Dilute the essential oil extract in the same solvent as the standards to a concentration within the calibration range. Add the internal standard.

  • Injection: Inject 1 µL of the prepared standard or sample into the GC-MS system.

  • Data Acquisition: Acquire the data in either full scan or SIM mode.

  • Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the authentic standard.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Ylangene_Biosynthesis_Pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_DMAPP2 IPP / DMAPP Mevalonate->IPP_DMAPP2 IPP_DMAPP2->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase This compound β-Ylangene FPP->this compound CoTPS2 (this compound Synthase)

Caption: Biosynthesis pathway of β-Ylangene.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing PlantMaterial Plant Material (e.g., Cananga odorata) Elicitation Elicitor Treatment (e.g., Methyl Jasmonate) PlantMaterial->Elicitation Harvest Harvesting Elicitation->Harvest Extraction Optimized Extraction (e.g., MAE) Harvest->Extraction Purification Purification (e.g., Prep-HPLC) Extraction->Purification Analysis Quantification (GC-MS) Purification->Analysis FinalProduct High-Concentration This compound Analysis->FinalProduct

Caption: Experimental workflow for enhancing this compound concentration.

Troubleshooting_Logic Start Low this compound Concentration CheckUpstream Consider Upstream Strategies? Start->CheckUpstream CheckDownstream Optimize Downstream Process? CheckUpstream->CheckDownstream No Elicitation Apply Elicitors (e.g., MeJA) CheckUpstream->Elicitation Yes Extraction Optimize Extraction (e.g., MAE) CheckDownstream->Extraction Yes End Increased this compound Yield CheckDownstream->End No Elicitation->CheckDownstream Purification Optimize Purification (e.g., Prep-HPLC) Extraction->Purification Analysis Validate Analytical Method (GC-MS) Purification->Analysis Analysis->End

Caption: Logical troubleshooting flow for low this compound yield.

References

Technical Support Center: Optimization of GC Column Phase for Ylangene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ylangene isomers. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing Gas Chromatography (GC) methods for the challenging separation of α-ylangene, β-ylangene, and other related isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the GC separation of this compound isomers.

Q1: Why am I seeing poor resolution or co-elution of my this compound isomers?

A1: Poor resolution of this compound isomers is a common challenge due to their similar chemical structures and boiling points. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The choice of GC column stationary phase is the most critical factor for selectivity. For non-polar compounds like this compound isomers, which are sesquiterpenes, both non-polar and polar columns can be employed, but their selectivity will differ.

    • Non-polar phases (e.g., DB-1, DB-5, HP-5MS) separate primarily based on boiling point. Since this compound isomers have very close boiling points, baseline separation on these phases can be difficult to achieve.

    • Polar phases (e.g., DB-Wax, HP-INNOWax) offer different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities. These phases can often provide better resolution for isomers.

    • Chiral phases with cyclodextrin derivatives (e.g., β-DEX, γ-DEX) are specifically designed for separating stereoisomers and can be highly effective for terpene isomers.

  • Suboptimal Temperature Program: A poorly optimized oven temperature program can lead to peak broadening and co-elution. A slow ramp rate is generally preferred to enhance the separation of closely eluting compounds.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. An improperly set flow rate can decrease resolution.

  • Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks and a loss of resolution.

Q2: My peaks for this compound isomers are tailing. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors:

  • Active Sites in the System: Active sites in the injector liner, on the column itself (especially at the inlet), or in the detector can interact with the analytes, causing tailing.

    • Solution: Use a deactivated inlet liner and ensure your column is properly conditioned. If the column is old, consider trimming the first few centimeters from the inlet end or replacing the column.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing.

    • Solution: Regularly bake out the column at a temperature slightly above the final temperature of your method (but below the column's maximum operating temperature). If contamination is severe, trimming the column inlet may be necessary.

  • Improper Column Installation: A poor cut on the column end or incorrect insertion depth into the injector or detector can cause peak distortion.

    • Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth.

Q3: I am observing baseline noise or drift during my this compound analysis. What should I check?

A3: Baseline instability can compromise the quality of your data. Common causes include:

  • Carrier Gas Impurities: Oxygen or moisture in the carrier gas can degrade the stationary phase, leading to increased bleed and a noisy or drifting baseline.

    • Solution: Use high-purity carrier gas and install or replace gas purifiers (oxygen, moisture, and hydrocarbon traps).

  • Column Bleed: Operating the column at or above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline, especially during temperature programming.

    • Solution: Ensure your method's final temperature is within the column's specified limits. If the column is old or has been damaged, it may exhibit higher bleed and need to be replaced.

  • Contamination: Contamination in the injector, detector, or from the sample itself can cause baseline disturbances.

    • Solution: Clean the injector port and detector. Run a blank solvent injection to check for contamination from your sample preparation workflow.

Q4: How do I choose the best GC column for this compound isomer separation?

A4: The ideal column depends on the specific isomers you need to separate. Here's a general guide:

  • Start with Polarity: For initial method development, consider both a non-polar and a polar column to assess which provides better selectivity for your isomers of interest.

    • A mid-polarity phase containing phenyl groups (e.g., DB-35ms) can be a good compromise.

  • Consider Chiral Phases: If you are dealing with enantiomers or diastereomers of this compound, a chiral stationary phase containing cyclodextrin derivatives is highly recommended.

  • Evaluate Column Dimensions:

    • Length: A longer column (e.g., 60 m) will provide higher theoretical plates and potentially better resolution, but at the cost of longer analysis times.

    • Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) offers higher efficiency.

    • Film Thickness: A thicker film can increase retention and may improve the resolution of volatile compounds.

Quantitative Data Summary

Stationary Phase TypeCommon Column NamePolarityRetention Index of α-copaene
100% DimethylpolysiloxaneDB-1, HP-1Non-polar~1375
5% Phenyl-95% DimethylpolysiloxaneDB-5, HP-5MSNon-polar~1384
Polyethylene GlycolDB-Wax, HP-INNOWaxPolar~1580

Data is compiled from publicly available retention index libraries and is approximate. Actual retention indices may vary depending on the specific instrument and analytical conditions.

The significant increase in the retention index of α-copaene on the polar DB-Wax column compared to the non-polar phases indicates a strong interaction with the stationary phase and suggests that polar columns can offer significantly different and potentially better selectivity for separating sesquiterpene isomers like this compound.

Experimental Protocols

Below are recommended starting conditions for the GC analysis of this compound isomers. These should be optimized for your specific instrument and application.

Sample Preparation:

  • Dilute the essential oil or sample extract in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 100-1000 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

GC-FID/MS Method Parameters:

ParameterRecommended Starting Conditions
Injector
Injection ModeSplit (split ratio 20:1 to 100:1)
Injector Temperature250 °C
Injection Volume1 µL
Column
Stationary Phase5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5) OR Polyethylene Glycol (e.g., DB-Wax)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Temperature Program
Initial Temperature60 °C
Initial Hold Time2 min
Ramp Rate 13 °C/min to 180 °C
Ramp Rate 220 °C/min to 280 °C
Final Hold Time5 min
Detector (FID)
Temperature280 °C
H2 Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2 or He)25 mL/min
Detector (MS)
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-400 amu

Visualizations

Troubleshooting Workflow for this compound Isomer Separation

The following diagram illustrates a logical workflow for troubleshooting common issues in the GC analysis of this compound isomers.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution Start Poor this compound Isomer Separation CheckMethod Review Method Parameters (Temp Program, Flow Rate) Start->CheckMethod CheckSystem Check System Suitability (Peak Shape, Retention Time Stability) Start->CheckSystem OptimizeTemp Optimize Temperature Program (Slower Ramp Rate) CheckMethod->OptimizeTemp OptimizeFlow Optimize Carrier Gas Flow Rate CheckSystem->OptimizeFlow CheckColumn Evaluate Column Performance OptimizeTemp->CheckColumn OptimizeFlow->CheckColumn ChangeColumn Select Alternative Column (Different Polarity or Chiral Phase) CheckColumn->ChangeColumn If resolution is still poor End Improved Separation Achieved CheckColumn->End If resolution is improved ChangeColumn->End

A logical workflow for troubleshooting poor separation of this compound isomers in GC analysis.

GC Column Selection Logic for this compound Isomers

This diagram outlines the decision-making process for selecting an appropriate GC column for this compound isomer separation.

ColumnSelection cluster_goal Analytical Goal cluster_decision Primary Consideration cluster_pathways Column Selection Pathways Goal Separate this compound Isomers IsomerType Type of Isomerism? Goal->IsomerType Positional Positional/Structural Isomers IsomerType->Positional Positional/ Structural Chiral Stereoisomers (Enantiomers) IsomerType->Chiral Stereoisomers NonPolar Non-Polar Column (e.g., DB-5) Positional->NonPolar Polar Polar Column (e.g., WAX) Positional->Polar ChiralPhase Chiral Column (e.g., Cyclodextrin-based) Chiral->ChiralPhase

Decision tree for selecting a GC column based on the type of this compound isomers to be separated.

Troubleshooting Ylangene fragmentation patterns in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ylangene analysis via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic mass fragments of α-ylangene in electron ionization (EI) mass spectrometry?

A1: The mass spectrum of α-ylangene, like other sesquiterpenes, is complex due to extensive fragmentation. The molecular ion peak (M+) at m/z 204 is often weak. Key diagnostic fragment ions are typically found at m/z 189 (loss of a methyl group, [M-15]+), 161, 133, 119, 105, 93, and 91. The base peak is commonly observed at m/z 93.

Q2: Why is it difficult to distinguish α-ylangene from its isomers, such as α-copaene, using mass spectrometry alone?

A2: α-Ylangene and α-copaene are structural isomers that often produce very similar mass spectra under standard electron ionization conditions.[1][2] This is because they share the same molecular weight and their fragmentation pathways can be very similar.[1] For reliable identification, it is crucial to combine mass spectral data with chromatographic retention times from a gas chromatography (GC) system.[2] Using a high-resolution mass spectrometer can also help in some cases.

Q3: My library search for an unknown peak suggests α-ylangene, but the match quality is low. What could be the reason?

A3: A low-quality library match can occur for several reasons:

  • Co-elution: Another compound may be co-eluting with your analyte, resulting in a mixed mass spectrum.

  • Instrumental Differences: The mass spectrum in the library may have been acquired under different instrumental conditions (e.g., ionization energy, ion source temperature) than your analysis.[3]

  • Isomeric Similarity: The spectrum might belong to a closely related isomer that has a very similar fragmentation pattern but is not a perfect match.[2]

  • Matrix Effects: Interferences from the sample matrix can alter the fragmentation pattern or introduce background ions.

Q4: What is the general fragmentation pathway for this compound?

A4: The fragmentation of this compound is initiated by the ionization of the molecule to form a molecular ion (M+). Subsequent fragmentation involves a series of rearrangements and bond cleavages. A common pathway involves the loss of an isopropyl group (43 Da) leading to the fragment at m/z 161.[4] Further fragmentations and rearrangements lead to the formation of smaller, stable carbocations, resulting in the characteristic ion series observed in the mass spectrum.

Troubleshooting Guide

Issue 1: Poor Chromatographic Peak Shape (Peak Tailing)

Symptom: The chromatographic peak for this compound is asymmetrical, with a pronounced "tail" extending from the peak maximum.

Potential Causes & Solutions:

CauseSolution
Active Sites in the GC System Polar functional groups can interact with active sites (e.g., silanol groups) in the injector liner, column, or connections.[5] Perform inlet maintenance, including replacing the liner, septum, and O-ring.[6][7] Consider using an ultra-inert liner and column.
Column Contamination Accumulation of non-volatile residues can create active sites.[5] Bake out the column at a high temperature (below the column's maximum limit) or trim the first few centimeters of the column from the inlet side.
Improper Column Installation A poor column cut or incorrect installation depth can create dead volume.[5][8] Re-install the column, ensuring a clean, square cut and the correct insertion depth into both the inlet and the detector.
Solvent-Phase Polarity Mismatch A significant mismatch in polarity between the solvent and the stationary phase can cause poor peak shape.[6] If possible, choose a solvent that is more compatible with your GC column's stationary phase.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Observe Tailing Peak q1 Are most peaks tailing? start->q1 cause1 Flow Path Disruption (e.g., improper column installation, leak) q1->cause1 Yes cause2 Chemical Interaction / Adsorption (e.g., active sites, contamination) q1->cause2 No (Only specific peaks) sol1 Check all connections, re-install column, perform leak check. cause1->sol1 end Problem Resolved sol1->end sol2 Perform inlet maintenance (replace liner, septum). Trim or replace column. cause2->sol2 sol2->end

Caption: A logical workflow for diagnosing the cause of peak tailing in GC-MS.

Issue 2: Low Signal Intensity or No Peak Detected

Symptom: The signal for this compound is very weak or absent, even when a standard of known concentration is injected.

Potential Causes & Solutions:

CauseSolution
Injector or Column Temperature Too Low Sesquiterpenes like this compound have relatively high boiling points. Insufficient temperature can lead to poor volatilization. Increase the injector and/or column temperature.
Leaks in the System A leak in the injector or at the column connections can lead to sample loss.[9] Perform a leak check of the GC system.
Syringe Issue The injection syringe may be clogged or defective.[8] Try a different, known-good syringe.
Detector Issue (MS) The mass spectrometer may require tuning or cleaning. The detector may not be turned on or is malfunctioning. Run a detector autotune. Check the detector status and clean the ion source if necessary.
Sample Degradation This compound may have degraded in the sample vial before analysis. Prepare a fresh sample or standard for injection.
Issue 3: Inconsistent Retention Times

Symptom: The retention time for this compound shifts between injections.

Potential Causes & Solutions:

CauseSolution
Fluctuations in Carrier Gas Flow Inconsistent flow rates will directly affect retention times. Check the gas supply and regulators. Ensure the electronic pressure control (EPC) is functioning correctly.
Oven Temperature Not Stable If the GC oven is not reaching or holding the setpoint temperature accurately, retention times will vary. Calibrate the GC oven temperature or have it serviced.
Column Bleed or Degradation As a column ages, the stationary phase can degrade, leading to changes in retention. Condition the column or replace it if it is old or has been subjected to harsh conditions.
Large Injection Volume Injecting a large volume of solvent can affect the initial chromatography and lead to shifting retention times. Reduce the injection volume.

Experimental Protocols

Protocol 1: GC-MS Analysis of Sesquiterpenes

This protocol outlines a general method for the analysis of sesquiterpenes like this compound in a solvent extract.

1. Sample Preparation (Solvent Extraction):

  • Weigh approximately 100 mg of the homogenized sample (e.g., dried plant material) into a 2 mL glass vial.[10]

  • Add a known amount of an internal standard (e.g., 10 µL of 10 µg/mL α-Farnesene-d6) if quantitative analysis is desired.[10]

  • Add 1.5 mL of a suitable solvent (e.g., ethyl acetate).[10]

  • Vortex the vial for 1 minute to ensure thorough mixing.

  • Centrifuge at 5000 x g for 10 minutes to pellet solid material.[10]

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis.[10]

2. GC-MS Instrumental Parameters:

The following are typical starting parameters that may require optimization for your specific instrument and application.

ParameterSetting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Injection Mode Splitless
Injector Temperature 260 °C[11]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 280 °C, hold for 5 minutes[10]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Scan Range 40-350 m/z

Experimental Workflow for this compound Analysis

G cluster_1 GC-MS Experimental Workflow sample_prep Sample Preparation (Extraction) gc_injection GC Injection (Splitless) sample_prep->gc_injection gc_separation Chromatographic Separation (Temperature Program) gc_injection->gc_separation ms_ionization MS Ionization (Electron Ionization, 70 eV) gc_separation->ms_ionization ms_detection Mass Analysis & Detection (Quadrupole Analyzer) ms_ionization->ms_detection data_analysis Data Analysis (Library Search, Integration) ms_detection->data_analysis

Caption: A high-level overview of the experimental workflow for GC-MS analysis.

This compound Fragmentation

The fragmentation of α-ylangene in an EI source is a complex process. The diagram below illustrates a simplified potential fragmentation pathway leading to some of the commonly observed ions.

Simplified Fragmentation of α-Ylangene

G cluster_2 Simplified α-Ylangene Fragmentation M α-Ylangene (m/z 204) M15 [M-CH3]+ (m/z 189) M->M15 -15 M43 [M-C3H7]+ (m/z 161) M->M43 -43 rearrangement Rearrangements & Further Fragmentation M15->rearrangement M43->rearrangement F93 Base Peak (m/z 93) rearrangement->F93

Caption: Simplified representation of α-ylangene fragmentation in mass spectrometry.

References

Technical Support Center: Ylangene Extraction & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in preventing the degradation of Ylangene during extraction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound, specifically α-Ylangene, is a tricyclic sesquiterpenoid, a class of terpenes with 15 carbon atoms.[1][2] Its complex, strained ring structure and the presence of a double bond make it susceptible to degradation under various chemical and physical stresses. Factors like heat, acidic conditions, and oxidation can lead to isomerization (rearrangement of the molecular structure), oxidation, or polymerization, altering its chemical identity and compromising the quality of the final extract.[3]

Q2: What are the primary factors that cause this compound degradation during extraction?

The main factors contributing to this compound degradation are:

  • High Temperatures: Thermal stress, common in methods like conventional hydrodistillation and steam distillation (often running at 60°C to 100°C), can provide the energy needed to initiate degradation reactions.[3][4][5]

  • Acidic pH: The presence of acidic water during hydrodistillation can catalyze the rearrangement of the this compound molecule into other isomers.[6][7][8]

  • Oxidation: Exposure to atmospheric oxygen, especially at elevated temperatures, can lead to the formation of undesirable oxidation byproducts.[3]

  • Prolonged Extraction Time: Longer exposure to harsh conditions (heat, acidic water) increases the likelihood and extent of degradation.[9]

Q3: Which extraction method is generally best for preserving this compound integrity?

Supercritical Fluid Extraction (SFE) using CO2 is often considered superior for preserving delicate compounds like this compound.[10][11] This method operates at lower temperatures (e.g., around 35°C to 50°C), minimizing thermal degradation.[4][10] The use of CO2, a non-reactive solvent, also prevents the introduction of solvent residues.[12][13] While traditional steam distillation is common, it poses a higher risk of degradation due to heat.[10] Advanced methods like Solvent-Free Microwave Extraction (SFME) have also shown promise by significantly reducing extraction time, which can lead to higher quality oil.[14][15]

Q4: Can I use antioxidants to prevent degradation during the process?

Yes, the use of antioxidants can be a viable strategy. While not a substitute for optimizing core extraction parameters like temperature and time, adding antioxidants can help mitigate oxidative degradation.[3] Encapsulation techniques, which protect the essential oil from environmental factors, can also enhance stability post-extraction.[3]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound in Extract 1. Incomplete Extraction: Extraction time may be too short, or the solvent-to-material ratio is too low.[6] 2. Degradation: Harsh conditions (high temperature, wrong pH) are converting this compound into other compounds.[6] 3. Improper Material Preparation: Plant material may not be properly dried or ground to a uniform, fine powder.[6]1. Optimize Parameters: Increase extraction time or the solvent-to-solid ratio. Monitor the extraction progress to determine the optimal duration.[9] 2. Use Milder Conditions: Switch to a lower-temperature method like vacuum steam distillation or SC-CO2 extraction.[6] Buffer the distillation water to a neutral pH (around 6.0-7.0).[16] 3. Standardize Preparation: Ensure plant material is consistently prepared before each extraction.[6]
Presence of Unexpected Isomers in GC-MS Analysis 1. Acid-Catalyzed Rearrangement: The pH of the water used in hydrodistillation or steam distillation is too acidic, causing isomerization of this compound.[7][8] 2. Thermal Isomerization: Excessive heat is causing the molecular structure to rearrange.1. Control pH: Buffer the distillation water to a neutral pH (6.0-7.0) before starting the extraction.[16] 2. Reduce Temperature: Lower the operating temperature by using vacuum distillation or switching to a non-thermal method like SFE.[10]
Extract is Dark or Viscous 1. Oxidation/Polymerization: The extract has been exposed to air and/or light at elevated temperatures, leading to the formation of higher molecular weight products. 2. Co-extraction of Impurities: The chosen method is non-selective and is extracting other plant components like pigments and waxes.[17]1. Use an Inert Atmosphere: Purge the extraction system with an inert gas like nitrogen or argon.[18] Store the final extract in a dark, airtight container at low temperatures (e.g., 4°C). 2. Refine Purification: Consider a secondary purification step. For distillation methods, ensure proper separation of the oil from the hydrosol. SFE can be more selective.[11]

Section 3: Data Presentation & Experimental Protocols

Table 1: Comparison of Common Extraction Methods for this compound
Extraction MethodTypical Temperature (°C)Typical TimeRelative YieldPurity & IntegrityKey Disadvantage
Hydrodistillation (HD) 95 - 100 °C3 - 5 hoursGoodModerate; risk of thermal and hydrolytic degradation.[14][15]High thermal stress can alter chemical profile.
Steam Distillation (SD) 100 °C3 - 5 hoursGoodModerate; similar risks to HD but plant material is not in direct contact with boiling water.[7][15]High energy consumption and thermal stress.
Solvent Extraction 20 - 50 °C6 - 24 hoursHighVariable; depends on solvent. Risk of residual solvent in the final product.[19]Potential for toxic solvent residues.
Supercritical CO2 (SC-CO2) 35 - 50 °C2 - 4 hoursGood to HighExcellent; preserves thermally sensitive compounds.[10][13]High initial equipment cost.[10]
Microwave-Assisted (SFME) ~100°C (rapid heating)30 - 60 minutesHighVery Good; short time minimizes degradation.[14][15]Risk of localized "hot spots" if not controlled.
Experimental Protocol 1: pH-Controlled Vacuum Steam Distillation

This protocol is designed to minimize acid-catalyzed and thermal degradation of this compound.

Objective: To extract this compound while preserving its chemical integrity by controlling the pH and lowering the distillation temperature.

Materials:

  • Ground Ylang-Ylang plant material

  • Distilled water

  • 0.1 M Phosphate buffer solution (pH 7.0)

  • Clevenger-type apparatus connected to a vacuum pump

  • Heating mantle with temperature control

  • Round bottom flask (2L)

  • Condenser and receiving flask

Procedure:

  • Place 200g of ground Ylang-Ylang material into the 2L round bottom flask.

  • Prepare the distillation water by mixing distilled water with the 0.1 M phosphate buffer solution to achieve a stable pH of 7.0.

  • Add 1.2L of the buffered water to the flask containing the plant material. The material/solvent ratio should be optimized, with ratios like 1:16 g/mL being effective.[9][20]

  • Assemble the Clevenger apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to the vacuum pump and slowly reduce the pressure until the water begins to boil at a temperature between 70-80°C.

  • Begin circulating cold water through the condenser.

  • Continue the distillation for approximately 190 minutes, as this has been shown to be an optimal duration.[9][20]

  • Collect the essential oil as it separates from the aqueous layer (hydrosol) in the collection arm of the apparatus.

  • Once distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.

  • Carefully collect the oil, dry it over anhydrous sodium sulfate, and store it in a sealed, dark glass vial at 4°C.

Experimental Protocol 2: Supercritical CO2 (SC-CO2) Extraction

This protocol offers a non-thermal, solvent-free method for obtaining high-purity this compound.

Objective: To extract this compound using supercritical carbon dioxide to avoid thermal degradation.

Materials & Equipment:

  • Dried and ground Ylang-Ylang plant material

  • Supercritical Fluid Extraction (SFE) system

  • High-purity liquid CO2

  • Optional: Co-solvent such as food-grade ethanol

Procedure:

  • Load the 100 mL stainless steel extraction vessel of the SFE unit with 50g of prepared Ylang-Ylang material.[10]

  • Seal the vessel and begin pumping liquid CO2 into the system.

  • Set the system parameters. Optimal conditions can be around 35°C and 300 bar .[11] The CO2 flow rate should be set to approximately 3.0 L/min (expanded gas).[11]

  • (Optional) If a co-solvent is used to increase yield, introduce ethanol at a concentration of 2-5%.[10] Ethanol can help extract more polar, oxygenated terpenes.[10]

  • Pressurize and heat the system to bring the CO2 to its supercritical state.

  • Continuously circulate the supercritical CO2 through the extraction vessel.

  • The effluent from the vessel is passed to a separator, where the pressure is reduced (e.g., to atmospheric pressure).[10] This causes the CO2 to return to a gaseous state, losing its solvent power and precipitating the extracted oil.

  • The gaseous CO2 can be recycled back to the pump.[10]

  • Run the extraction for 2-3 hours, or until the yield diminishes significantly.

  • De-pressurize the system completely and collect the raw extract from the separator.

  • Store the extract in a sealed, dark glass vial at 4°C.

Section 4: Visual Guides & Workflows

Diagram 1: Decision Logic for this compound Extraction Method Selection

ExtractionDecision start Primary Goal? purity High Purity & Chemical Integrity start->purity Purity is critical yield High Yield & Cost-Effectiveness start->yield Yield is priority method_sfe Method: Supercritical CO2 (SC-CO2) purity->method_sfe Best for thermolabile compounds No solvent residue method_sfme Method: Microwave-Assisted (SFME) purity->method_sfme Excellent quality with very short time yield->method_sfme High yield in shortest time method_dist Method: pH-Controlled Vacuum Distillation yield->method_dist Good yield with lower equipment cost

Caption: Decision tree for selecting an optimal this compound extraction method.

Diagram 2: Workflow for Troubleshooting this compound Degradation

TroubleshootingWorkflow start Problem Detected: Low Yield or Impure Extract check_method Review Extraction Method start->check_method is_thermal Is method high-temp? (e.g., HD, SD) check_method->is_thermal is_aqueous Does method use water? (e.g., HD, SD) is_thermal->is_aqueous No solution_temp Action: 1. Lower temp via vacuum 2. Switch to SC-CO2 or SFME is_thermal->solution_temp Yes solution_ph Action: 1. Measure water pH 2. Buffer to pH 6.0-7.0 is_aqueous->solution_ph Yes check_time Review Extraction Time & Atmosphere is_aqueous->check_time No solution_temp->is_aqueous solution_ph->check_time is_long Is time > 4 hours? check_time->is_long solution_time Action: 1. Optimize time via sampling 2. Consider faster method (SFME) is_long->solution_time Yes solution_inert Action: Purge system with N2/Ar is_long->solution_inert No solution_time->solution_inert

Caption: A logical workflow for diagnosing and solving this compound degradation.

References

Technical Support Center: Chromatographic Analysis of Ylangene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Ylangene peaks in chromatograms.

Troubleshooting Guide: Enhancing this compound Peak Resolution

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound and its related compounds.

Q1: Why is my this compound peak co-eluting with another peak, likely an isomer like α-copaene?

A1: Co-elution, where two or more compounds exit the column at the same time, is a common challenge in the analysis of complex mixtures like essential oils.[1][2][3] this compound and its isomers, such as α-copaene, are particularly susceptible to this issue due to their similar chemical structures and boiling points.[4] To resolve co-eluting peaks, you must improve one of the three key chromatographic parameters: selectivity, efficiency, or capacity factor.

Troubleshooting Steps:

  • Confirm Co-elution: A perfectly symmetrical peak might still contain a hidden impurity. Look for subtle signs of co-elution like peak shoulders, tailing, or fronting. If using a mass spectrometer (MS) or diode array detector (DAD), examine the spectra across the peak. A changing mass spectrum or UV profile indicates that more than one compound is present.

  • Optimize the Temperature Program: The oven temperature is a critical parameter for separating sesquiterpenes. A slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution.[5]

  • Change the Stationary Phase: Selectivity is highly dependent on the chemical properties of the stationary phase. If you are using a standard non-polar column (e.g., 5% phenyl methylpolysiloxane), switching to a more polar column (e.g., a wax-type or 50% phenyl-polysiloxane column) can alter the elution order and improve the separation of isomers.[6]

  • Adjust Column Dimensions & Carrier Gas: Increase column efficiency by using a longer column, a narrower internal diameter, or a thinner film thickness. Switching the carrier gas from helium to hydrogen can also improve efficiency and allow for faster analyses without sacrificing resolution.[7]

Q2: My this compound peak is broad and shows significant tailing. What is the cause and how can I fix it?

A2: Peak broadening and tailing can be caused by several factors, including issues with the GC system, method parameters, or analyte stability. Sesquiterpenes can be thermally labile, meaning they can degrade or rearrange at high temperatures, which can affect peak shape.[8]

Troubleshooting Steps:

  • Check for System Activity: Active sites in the injector liner, column, or detector can cause peak tailing. Ensure you are using a clean, deactivated injector liner. If the problem persists after changing the liner, you may need to trim the first few centimeters of the column or replace it.

  • Lower the Injection Port Temperature: this compound and other sesquiterpenes can degrade at excessively high injector temperatures. Try reducing the injector temperature to the lowest point that still ensures complete volatilization of the sample (e.g., 230-250°C).

  • Optimize the Temperature Program: A temperature program that ramps up too quickly may not allow for proper focusing of the analyte band at the head of the column, leading to broader peaks. Ensure your initial oven temperature is low enough for the analytes to condense in a narrow band before the temperature ramp begins.[5]

  • Reduce Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes. Try diluting your sample or increasing the split ratio to reduce the amount of analyte introduced onto the column.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor this compound peak resolution.

G cluster_0 Start cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 System Maintenance cluster_4 End start Poor this compound Peak Resolution peak_shape Assess Peak Shape (Tailing, Fronting, Shoulder?) start->peak_shape ms_check Check MS/DAD Spectra Across Peak peak_shape->ms_check If Asymmetric liner Change Injector Liner peak_shape->liner If Tailing/Fronting temp_program Optimize Temperature Program (e.g., Slower Ramp Rate) ms_check->temp_program Co-elution Confirmed stat_phase Change Stationary Phase (e.g., Increase Polarity) temp_program->stat_phase If Resolution Still Poor column_dims Adjust Column Dimensions (Longer, Narrower ID) stat_phase->column_dims If Isomers Still Co-elute end Resolution Improved column_dims->end trim_column Trim Column Inlet liner->trim_column If Tailing Persists trim_column->end

Caption: A workflow for troubleshooting poor this compound peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for this compound analysis?

A1: The choice of column depends on the complexity of your sample.

  • Non-Polar Columns: A column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is a good starting point and is widely used for essential oil analysis.[6] These columns separate compounds primarily based on their boiling points.

  • Polar Columns: For resolving difficult isomer pairs like this compound and α-copaene, a more polar stationary phase, such as a wax column (polyethylene glycol) or a 50% phenyl-polysiloxane column, can provide the necessary selectivity to achieve separation.[6]

Q2: How does the oven temperature ramp rate affect the resolution of this compound?

A2: The temperature ramp rate has a significant impact on resolution.

  • Slower Ramp Rate (e.g., 2-5°C/min): This increases the time analytes spend interacting with the stationary phase, which generally leads to better resolution between closely eluting compounds. However, this also increases the total analysis time and can cause peaks to become broader.[9]

  • Faster Ramp Rate (e.g., 10-20°C/min): This decreases the analysis time and produces sharper (narrower) peaks. However, it can also lead to a loss of resolution between critical pairs.[7] For some compounds, a faster ramp can even alter the elution order.

Q3: Can I use retention indices to help identify this compound and its isomers?

A3: Yes, using retention indices (RI) is a highly recommended practice for identifying compounds in complex mixtures, especially when dealing with isomers that may have very similar mass spectra.[10][11] By analyzing a series of n-alkanes under the same chromatographic conditions, you can calculate the RI for your unknown peaks and compare them to literature values for different stationary phases to increase confidence in your peak identification.

Data Presentation: Impact of GC Parameters on Resolution

The following table summarizes the expected effects of adjusting key GC parameters on analysis time and the resolution of this compound from a closely eluting isomer.

Parameter ChangeExpected Effect on Resolution (Rs)Expected Effect on Analysis TimeRationale
Decrease Oven Ramp Rate (e.g., from 10°C/min to 3°C/min)IncreaseIncreaseIncreases interaction time with the stationary phase, enhancing selectivity.[5]
Increase Column Length (e.g., from 30 m to 60 m)IncreaseIncreaseIncreases the number of theoretical plates (efficiency), leading to better separation.[7]
Decrease Column Internal Diameter (e.g., from 0.25 mm to 0.18 mm)IncreaseDecreaseIncreases efficiency and allows for higher optimal carrier gas velocities.[7]
Switch to a More Polar Stationary Phase Significant IncreaseVariableAlters selectivity based on differential interactions with the analytes.
Switch Carrier Gas from He to H₂ IncreaseDecreaseHydrogen provides higher efficiency at greater linear velocities, allowing for faster runs without losing resolution.[7]

Note: Resolution (Rs) is a measure of the degree of separation between two adjacent peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a standard method for the analysis of essential oils containing this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as methanol or hexane.

2. GC-MS Instrument Conditions:

ParameterRecommended Setting
GC System Agilent 6890 or similar
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Split/Splitless
Injection Mode Split (Ratio 50:1)
Injection Volume 1.0 µL
Injector Temp. 250°C
Oven Program - Initial Temp: 60°C, hold for 2 min- Ramp: 3°C/min to 240°C- Final Hold: Hold at 240°C for 5 min
MS System Agilent 5975 or similar
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu
Solvent Delay 3 minutes

3. Data Analysis:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

  • Confirm identification by comparing calculated retention indices with literature values.

Relationship Between Chromatographic Factors

The following diagram illustrates how fundamental chromatographic parameters influence the final peak resolution.

G cluster_0 Controllable GC Parameters cluster_1 Fundamental Chromatographic Factors cluster_2 Outcome Column Column (Length, ID, Film Thickness) Efficiency Efficiency (N) (Peak Narrowness) Column->Efficiency StationaryPhase Stationary Phase (Polarity) Selectivity Selectivity (α) (Peak Spacing) StationaryPhase->Selectivity Retention Retention Factor (k) (Peak Retention) StationaryPhase->Retention Temperature Oven Temperature (Initial, Ramp Rate) Temperature->Selectivity Temperature->Retention FlowRate Carrier Gas (Type, Flow Rate) FlowRate->Efficiency Resolution Resolution (Rs) (Peak Separation) Efficiency->Resolution Selectivity->Resolution Retention->Resolution

Caption: The relationship between GC parameters and resolution.

References

Technical Support Center: Purity Assessment of Synthesized Ylangene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthesized ylangene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized this compound?

A1: The most common impurities in synthesized this compound are typically stereoisomers, particularly α-copaene, due to their structural similarity and shared biosynthetic precursors.[1][2] Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents used during synthesis and purification. The specific impurity profile will depend on the synthetic route employed.[3]

Q2: Which analytical technique is most suitable for routine purity assessment of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and highly suitable technique for routine purity analysis of volatile compounds like this compound. It offers excellent separation of isomers and provides mass spectral data for confident identification of impurities.[4] For quantitative analysis without a specific reference standard for each impurity, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful alternative.[5][6]

Q3: My GC-MS chromatogram shows several closely eluting peaks. How can I confirm which one is α-ylangene?

A3: Confirmation of the α-ylangene peak can be achieved by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).[7] Additionally, comparing the calculated Kovats Retention Index (RI) of your peak with literature values for α-ylangene on a similar GC column provides strong evidence for its identity.[8][9]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this compound purity assessment?

A4: Yes, HPLC can be used, particularly for preparative separations or for analyzing less volatile derivatives of this compound.[2] However, since this compound lacks a strong UV chromophore, detection can be challenging. A UV detector set to a low wavelength (e.g., 210-220 nm) or an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) would be necessary for sensitive detection.[10][11]

Q5: What is the principle behind using qNMR for purity determination?

A5: Quantitative NMR (qNMR) relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a specific proton signal of this compound with that of a known amount of an internal standard, the absolute purity of the this compound sample can be determined with high accuracy.[13]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape (fronting or tailing) 1. Column overload.2. Active sites in the injector liner or on the column.3. Improper column installation.1. Reduce injection volume or dilute the sample.2. Use a deactivated inlet liner; condition the column.3. Reinstall the column according to the manufacturer's instructions.[14]
Baseline noise or drift 1. Contaminated carrier gas or detector gases.2. Column bleed at high temperatures.3. Leaks in the system.1. Use high-purity gases and install appropriate filters.2. Ensure the oven temperature does not exceed the column's maximum limit.3. Perform a leak check, especially at the injector and detector fittings.[4][15]
Poor reproducibility of peak areas 1. Leaking syringe or septum.2. Inconsistent injection technique (manual injection).3. Fluctuations in split flow.1. Replace the syringe and septum.2. Use an autosampler for consistent injections.3. Check and stabilize the gas flow rates.[15]
Ghost peaks (peaks appearing in blank runs) 1. Contaminated syringe or injector.2. Septum bleed.3. Carryover from a previous injection.1. Clean the syringe and injector port.2. Use a high-quality, low-bleed septum.3. Run a solvent blank at a high temperature to clean the column.
HPLC-UV Analysis
Issue Potential Cause(s) Troubleshooting Steps
Low signal intensity 1. This compound has a weak UV chromophore.2. Incorrect detection wavelength.3. Sample concentration is too low.1. Use a more universal detector (e.g., CAD, MS) if available.2. Set the UV detector to a lower wavelength (e.g., 210 nm).3. Concentrate the sample or inject a larger volume.[10]
Broad or split peaks 1. Mismatched solvent strength between sample and mobile phase.2. Column degradation.3. Secondary interactions with the stationary phase.1. Dissolve the sample in the mobile phase.2. Replace the column.3. Modify the mobile phase (e.g., add a small amount of a competing agent).
Unstable baseline 1. Air bubbles in the system.2. Mobile phase not properly mixed or degassed.3. Detector lamp is failing.1. Purge the pump and detector.2. Degas the mobile phase before use.3. Replace the detector lamp.

Data Presentation

Table 1: GC Retention Indices (RI) for this compound and Common Impurities on Non-Polar Columns

Compound Typical RI on DB-5 or HP-5MS Column
α-Ylangene1370 - 1385[7]
α-Copaene1372 - 1380[9]
β-Elemene1385 - 1395
β-Caryophyllene1415 - 1425

Note: Retention indices can vary slightly based on the specific GC conditions (temperature program, column dimensions, etc.).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Vinylic protons~5.2 - 5.5~120 - 145
Aliphatic protons (CH, CH₂)~1.0 - 2.5~20 - 60
Methyl protons~0.8 - 1.7~15 - 25

Note: These are approximate ranges. Specific shifts depend on the solvent and the exact molecular environment.[16][17][18][19]

Experimental Protocols

Protocol 1: GC-MS Purity Assessment
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Sample Preparation: Prepare a 1 mg/mL solution of synthesized this compound in hexane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-350 amu.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify this compound and impurities by comparing their mass spectra with a reference library (e.g., NIST). Calculate purity based on the area percentage of the this compound peak relative to the total peak area.

Protocol 2: Quantitative ¹H-NMR (qNMR) Purity Assessment
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full relaxation of all signals.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesized_Product Crude Synthesized This compound Qualitative_Screen Qualitative Screen (GC-MS or TLC) Synthesized_Product->Qualitative_Screen Initial Sample Quantitative_Analysis Quantitative Analysis (GC-MS Area% or qNMR) Qualitative_Screen->Quantitative_Analysis Impurities Identified Purity_Check Purity > 95%? Quantitative_Analysis->Purity_Check Purity Value Determined Final_Product Pure this compound Purity_Check->Final_Product Yes Purification Further Purification (e.g., Column Chromatography) Purity_Check->Purification No Purification->Qualitative_Screen Re-analyze

Caption: Workflow for the purity assessment of synthesized this compound.

Troubleshooting_Decision_Tree start Problem with Chromatogram? peak_shape Poor Peak Shape? start->peak_shape reproducibility Poor Reproducibility? start->reproducibility baseline Baseline Issues? start->baseline sol_peak_shape Check for: 1. Column Overload 2. Active Sites 3. Correct Installation peak_shape->sol_peak_shape Yes sol_reproducibility Check for: 1. Leaks (Syringe/Septum) 2. Injection Technique 3. Flow Rate Stability reproducibility->sol_reproducibility Yes sol_baseline Check for: 1. Gas Purity/Leaks 2. Column Bleed 3. Detector Contamination baseline->sol_baseline Yes end_node Problem Resolved sol_peak_shape->end_node sol_reproducibility->end_node sol_baseline->end_node

Caption: Decision tree for troubleshooting common GC-MS issues.

Impurity_Identification_Pathway cluster_data Experimental Data cluster_analysis Analysis Steps cluster_comparison Database Comparison cluster_result Result Unknown_Peak Unknown Peak in Chromatogram MS_Analysis Mass Spectrum Analysis Unknown_Peak->MS_Analysis RI_Analysis Retention Index Calculation Unknown_Peak->RI_Analysis MS_Database Compare MS with NIST Library MS_Analysis->MS_Database RI_Database Compare RI with Literature Values RI_Analysis->RI_Database Identification Impurity Identified MS_Database->Identification RI_Database->Identification

Caption: Logical pathway for impurity identification using GC-MS data.

References

Validation & Comparative

Ylangene vs. Copaene as Fruit Fly Attractants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ylangene and copaene as fruit fly attractants, supported by available experimental data. While direct comparative studies on a single fruit fly species are limited, this document synthesizes current knowledge on the effects of these two sesquiterpenes on different fruit fly species, with a focus on the well-studied model organism, Drosophila melanogaster, for experimental protocols and olfactory signaling pathways.

Comparative Overview of Attractant/Repellent Properties

The behavioral response of fruit flies to this compound and copaene appears to be species-specific. Copaene has been identified as a potent attractant for the Mediterranean fruit fly, Ceratitis capitata, while components of ylang-ylang oil, which includes this compound, have been shown to act as a repellent for the peach fruit fly, Bactrocera zonata. The effects of these compounds on Drosophila melanogaster are less characterized in terms of attraction or repulsion in the existing literature.

CompoundFruit Fly SpeciesObserved Effect
α-Copaene Ceratitis capitata (Mediterranean fruit fly)Attractant
Drosophila melanogasterToxicity and locomotor effects observed with copaiba oil; attraction not characterized.
This compound Bactrocera zonata (Peach fruit fly)Ylang-ylang oil, containing this compound, acts as a repellent.
Drosophila melanogasterAttraction or repulsion not well-documented.

Experimental Protocols

Understanding the behavioral and physiological responses of fruit flies to volatile compounds like this compound and copaene requires standardized experimental procedures. Below are detailed methodologies for key experiments commonly used in Drosophila olfaction research.

Two-Choice Olfactometer (T-Maze) Assay

This assay is used to assess the preference of fruit flies between two odor sources.

Protocol:

  • Fly Preparation: Use 3-5 day old adult Drosophila melanogaster of a specific strain (e.g., Canton-S or Oregon-R). Flies should be starved for 12-18 hours before the experiment in vials containing a water-saturated cotton ball.

  • Apparatus: A T-maze consists of a central tube where flies are introduced and two arms, each leading to a trap containing an odor source or a control.

  • Odor Preparation: Prepare solutions of this compound and copaene in a suitable solvent (e.g., mineral oil or ethanol) at desired concentrations. Apply a small volume (e.g., 10 µL) of the odorant solution to a filter paper disc and place it in one of the traps. The other trap will contain a filter paper with the solvent only (control).

  • Experiment: Gently introduce a group of approximately 50 flies into the central tube. Allow the flies to choose between the two arms for a defined period (e.g., 30 minutes) in a dark, temperature-controlled environment (25°C).

  • Data Analysis: Count the number of flies in each trap and in the central tube. Calculate a Preference Index (PI) as: PI = (Number of flies in odor trap - Number of flies in control trap) / Total number of flies. A positive PI indicates attraction, a negative PI indicates repulsion, and a PI close to zero indicates no preference.

T_Maze_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fly_Prep Fly Preparation (Starvation) Introduction Introduce Flies to T-Maze Fly_Prep->Introduction Odor_Prep Odorant Preparation (this compound/Copaene vs. Control) Odor_Prep->Introduction Choice Choice Period (30 min) Introduction->Choice Count Count Flies in Traps Choice->Count Calculate_PI Calculate Preference Index Count->Calculate_PI

T-Maze Experimental Workflow

Single Sensillum Recording (SSR)

SSR allows for the direct measurement of the electrical activity of individual olfactory sensory neurons (OSNs) in response to an odorant.

Protocol:

  • Fly Preparation: An adult fly is immobilized in a pipette tip, with one antenna exposed and stabilized.

  • Recording Setup: A tungsten recording electrode is inserted into the base of a sensillum on the antenna, while a reference electrode is inserted into the fly's eye.

  • Odor Delivery: A continuous stream of humidified, charcoal-filtered air is delivered to the antenna through a main tube. A smaller, secondary tube injects a pulse of air carrying the vapor of the test odorant (this compound or copaene) into the main airstream.

  • Data Acquisition: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded using specialized software.

  • Data Analysis: The number of spikes in a defined time window before and after the odor stimulus is counted. The change in spike frequency indicates the neuron's response (excitation or inhibition) to the odorant.

SSR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fly_Immobilization Immobilize Fly & Expose Antenna Electrode_Placement Insert Recording & Reference Electrodes Fly_Immobilization->Electrode_Placement Odor_Stimulation Deliver Odor Pulse (this compound/Copaene) Electrode_Placement->Odor_Stimulation Record_Activity Record OSN Spike Activity Odor_Stimulation->Record_Activity Spike_Counting Count Spikes (Pre- & Post-Stimulus) Record_Activity->Spike_Counting Analyze_Response Determine Neuronal Response Spike_Counting->Analyze_Response Olfactory_Signaling_Pathway cluster_periphery Periphery (Antenna/Maxillary Palp) cluster_brain Brain Odorant Odorant (this compound/Copaene) Receptor Odorant Receptor (OR/IR) Odorant->Receptor Binding OSN Olfactory Sensory Neuron (OSN) Glomerulus Glomerulus OSN->Glomerulus Signal Transmission Receptor->OSN Activation Antennal_Lobe Antennal Lobe Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Body) Antennal_Lobe->Higher_Brain_Centers Processing Behavior Behavioral Response (Attraction/Repulsion) Higher_Brain_Centers->Behavior Decision Making

Synergistic Interactions of Ylangene and Other Terpenes in Essential Oils: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of essential oils is often attributed to the complex interplay of their constituent terpenes, a phenomenon known as the "entourage effect." This guide provides a comprehensive comparison of the synergistic effects of terpenes commonly found alongside ylangene in essential oils, with a focus on antimicrobial, anti-inflammatory, and anxiolytic properties. While direct quantitative data on the synergistic effects of this compound itself is limited in current literature, this document presents available data on the interactions of its prevalent companion terpenes: linalool, β-caryophyllene, and α-pinene. This information serves as a valuable resource for researchers investigating the therapeutic potential of terpene combinations and for professionals in drug development exploring novel multi-target therapies.

I. Quantitative Analysis of Terpene Synergy

The following tables summarize quantitative data from various studies on the synergistic effects of major terpenes found in ylang-ylang and other essential oils. The primary method for quantifying antimicrobial synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. For anti-inflammatory and anxiolytic effects, data is presented from relevant in vitro and in vivo models.

A. Antimicrobial Synergy

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agents when used in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows:

FIC Index = FIC of substance A + FIC of substance B Where:

  • FIC of A = (MIC of A in combination) / (MIC of A alone)

  • FIC of B = (MIC of B in combination) / (MIC of B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Table 1: Synergistic Antimicrobial Effects of Terpene Combinations

Terpene CombinationMicroorganismMIC of Terpene A Alone (µg/mL)MIC of Terpene B Alone (µg/mL)MIC of Terpene A in Combination (µg/mL)MIC of Terpene B in Combination (µg/mL)FIC IndexInteraction
Linalool + ImipenemStaphylococcus aureus10244640.1250.09375Synergy
Linalool + ImipenemPseudomonas aeruginosa10244640.1250.09375Synergy
Linalool + CiprofloxacinStaphylococcus aureus102425120.50.75Additive

Note: Data for this table is derived from a study on the interaction of linalool with standard antibiotics, highlighting its potential to enhance the efficacy of other antimicrobial agents.

B. Anti-inflammatory Synergy

Anti-inflammatory effects of terpenes are often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Synergistic Anti-inflammatory Effects of β-Caryophyllene

TreatmentCell LineLPS ConcentrationTest Compound Concentration% Inhibition of IL-6 Production (at 48h)
β-CaryophyllenePterygium Fibroblasts-25 µmol/LSignificant decrease (P=0.041)
α-HumulenePterygium Fibroblasts-25 µmol/LNo significant variation
β-Caryophyllene + α-HumulenePterygium Fibroblasts-25 µmol/L eachNo significant variation

Note: This study demonstrates the specific anti-inflammatory effect of β-caryophyllene in reducing IL-6 production, a key inflammatory cytokine. While a synergistic effect with α-humulene was not observed in this specific model, it highlights the potential of individual terpenes in modulating inflammatory responses.[1]

C. Anxiolytic Synergy

The anxiolytic (anxiety-reducing) properties of terpenes are frequently assessed using animal models such as the elevated plus maze (EPM), where an increase in the time spent in the open arms indicates an anxiolytic effect.

Table 3: Anxiolytic-like Effects of α-Pinene

Treatment Group (Male Rats)Dose (mg/kg)% of Open Arm Entries% of Time Spent in Open Arm
Control-Data not specifiedData not specified
α-Pinene2Significantly increased (P<0.001)Significantly increased (P<0.05)
α-Pinene4Significantly increased (P<0.001)Significantly increased (P<0.05)
Diazepam (Reference Drug)10Data not specifiedData not specified

Note: This study shows the dose-dependent anxiolytic-like effect of α-pinene. While not a direct synergy study, it provides a basis for exploring combinations of α-pinene with other anxiolytic terpenes like linalool.[2]

II. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

Objective: To identify and quantify the chemical constituents of an essential oil sample.

Methodology:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

  • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC-MS instrument.

  • Gas Chromatography Separation:

    • The sample is vaporized in the injector and carried by an inert gas (e.g., helium) through a long, thin capillary column.

    • The column is housed in an oven, and the temperature is gradually increased according to a programmed temperature ramp (e.g., starting at 60°C and increasing to 280°C).

    • Different compounds in the sample travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation.

  • Mass Spectrometry Detection:

    • As each compound elutes from the GC column, it enters the mass spectrometer.

    • The molecules are ionized (e.g., by electron impact), causing them to fragment into characteristic patterns.

    • The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a mass spectrum for each compound.

  • Data Analysis:

    • The retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum are used to identify each compound by comparing them to a spectral library (e.g., NIST, Wiley).

    • The area under each peak in the chromatogram is proportional to the concentration of that compound, allowing for quantitative analysis.

B. Checkerboard Assay for Antimicrobial Synergy

Objective: To determine the in vitro interaction between two antimicrobial agents against a specific microorganism.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of each terpene in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration significantly higher than their expected Minimum Inhibitory Concentration (MIC).

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform serial twofold dilutions of Terpene A along the x-axis (columns) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Perform serial twofold dilutions of Terpene B along the y-axis (rows) in the same broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to the final desired concentration in the broth.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) for the test microorganism.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.

  • Calculation of FIC Index: Calculate the FIC index for each well showing no growth using the formula described in the previous section. The lowest FIC index value determines the nature of the interaction.

C. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the potential of terpenes to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium and incubate until they reach the desired confluence.

  • Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test terpenes for a specific period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the negative control group. Include a positive control group treated with an established anti-inflammatory drug.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours).

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite (a stable product of NO) in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each terpene concentration compared to the LPS-stimulated control.

D. Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of terpenes in rodents.

Methodology:

  • Apparatus: The EPM consists of a plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

  • Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Administration of Test Substances: Administer the test terpenes (dissolved in a suitable vehicle) or a reference anxiolytic drug (e.g., diazepam) to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a specific time before the test. A control group receives only the vehicle.

  • Testing Procedure:

    • Place the animal individually in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a set period (e.g., 5 minutes).

    • Record the animal's behavior using a video camera mounted above the maze.

  • Data Analysis:

    • Analyze the video recordings to measure parameters such as:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

III. Signaling Pathways and Experimental Workflows

A. NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in the inflammatory response. Many anti-inflammatory compounds, including some terpenes, exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Ylangene_Terpenes This compound & Other Terpenes Ylangene_Terpenes->IKK Inhibit Ylangene_Terpenes->NFkB Inhibit Translocation NFkB_n->Proinflammatory_Genes Induces Transcription of

Figure 1: Simplified NF-κB signaling pathway and potential inhibition by terpenes.

B. Experimental Workflow for Assessing Terpene Synergy

The following diagram illustrates a general workflow for investigating the synergistic effects of terpenes.

Synergy_Workflow cluster_prep Preparation cluster_testing In Vitro / In Vivo Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Select_Terpenes Select Terpenes (e.g., this compound, Linalool) Prepare_Stocks Prepare Stock Solutions Select_Terpenes->Prepare_Stocks MIC_Assay Determine MIC of Individual Terpenes Prepare_Stocks->MIC_Assay Anti_Inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Prepare_Stocks->Anti_Inflammatory Anxiolytic Anxiolytic Assay (e.g., Elevated Plus Maze) Prepare_Stocks->Anxiolytic Checkerboard Checkerboard Assay (Antimicrobial) MIC_Assay->Checkerboard FIC_Index Calculate FIC Index Checkerboard->FIC_Index Statistical_Analysis Statistical Analysis (e.g., ANOVA) Anti_Inflammatory->Statistical_Analysis Anxiolytic->Statistical_Analysis Isobologram Isobolographic Analysis FIC_Index->Isobologram Determine_Interaction Determine Interaction (Synergy, Additive, etc.) FIC_Index->Determine_Interaction Isobologram->Determine_Interaction Statistical_Analysis->Determine_Interaction

Figure 2: General experimental workflow for assessing terpene synergy.

IV. Conclusion and Future Directions

The data presented in this guide, although not directly quantifying the synergistic effects of this compound, strongly support the concept of the "entourage effect" within essential oils. The demonstrated synergistic and additive interactions of major ylang-ylang oil constituents like linalool, β-caryophyllene, and α-pinene provide a compelling rationale for further investigation into the specific role of this compound. Future research should focus on conducting checkerboard assays and other synergy-assessing experiments with purified this compound in combination with other terpenes to elucidate its contribution to the overall therapeutic profile of ylang-ylang and other essential oils. Such studies will be invaluable for the development of novel, evidence-based therapeutic formulations in the pharmaceutical and wellness industries.

References

Comparative analysis of Ylangene content in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of ylangene content across various plant species, offering valuable data for researchers, scientists, and professionals in drug development. The document outlines the biosynthetic origins of this compound, details common experimental protocols for its extraction and quantification, and presents a comparative summary of its concentration in different botanical sources.

Introduction to this compound

This compound is a tricyclic sesquiterpenoid, a class of naturally occurring organic compounds valued for their aromatic and potential therapeutic properties. It exists in isomeric forms, primarily α-ylangene and β-ylangene, which are found in the essential oils of numerous plants. The distinct fragrance and biological activities of these essential oils are often attributed, in part, to their this compound content. This guide focuses on the quantitative comparison of this compound across different species.

Comparative this compound Content

The concentration of this compound in the essential oils of plants varies significantly depending on the species, geographical origin, plant part, and even environmental conditions such as altitude. The following table summarizes the reported this compound content in the essential oils of several plant species.

Plant SpeciesPlant PartThis compound Isomer(s)This compound Content (% of Essential Oil)Reference(s)
Cananga odorata (Ylang-Ylang)Flowersβ-YlangenePresent, but often not a major named constituent in broad analyses.[1][1]
Salvia hydrangeaAerial PartsThis compound (isomer not specified)4.94% (at 2000 m altitude)[2][3]
Humulus lupulus (Hops)Female Flowers (Cones)α-YlangeneTrace amounts, not a major reported component in several studies.[4]
Polyalthia suberosaTwigα-Ylangene0.32%[5]

Note: The reported percentages represent the relative area from Gas Chromatography (GC) analysis and can fluctuate based on extraction method, season, and specific cultivar.

Experimental Methodologies

The data presented in this guide are primarily derived from studies employing hydrodistillation for extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.

1. Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a standard method for extracting volatile compounds from plant materials.[6] The process involves co-distillation of the plant material with water, which is particularly suitable for delicate botanicals.[6][7]

  • Preparation: The plant material (e.g., flowers, leaves) is placed in a still.[6]

  • Submersion and Boiling: The material is submerged in water, which is then brought to a boil.[6][8] The rising steam ruptures the plant's oil glands, releasing the essential oil.[9]

  • Vaporization and Condensation: The mixture of steam and volatile oil vapor travels into a condenser.[7] A continuous flow of cold water through the condenser's outer jacket cools the vapor, causing it to liquefy.[8]

  • Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), flows into a separator vessel (e.g., a Florentine flask).[8] Due to their different densities and immiscibility, the oil and water separate into distinct layers, allowing the essential oil to be collected.[7][9]

Below is a generalized workflow for the extraction and analysis process.

A generalized workflow for essential oil extraction and analysis.

2. Compound Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing the composition of complex volatile mixtures like essential oils.[10][11] It separates individual components and provides information for their identification and quantification.[12]

  • Injection and Vaporization: A small, diluted sample of the essential oil is injected into the gas chromatograph, where it is heated and vaporized.[11][13]

  • Separation: An inert carrier gas (e.g., helium) transports the vaporized sample through a long, thin capillary column.[13] The column's inner surface is coated with a stationary phase. Different compounds travel through the column at different speeds based on their chemical properties (like boiling point and polarity), leading to their separation.

  • Detection (Mass Spectrometry): As each separated compound exits the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to fragment into charged ions. The mass spectrometer sorts these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Identification and Quantification: The mass spectrum of an unknown compound is compared to spectral libraries (e.g., NIST) for identification.[14] The area of the peak corresponding to each compound in the gas chromatogram is proportional to its concentration in the sample, allowing for relative quantification.[4]

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized in plants via the terpene biosynthesis pathway. The universal precursor for all sesquiterpenes is Farnesyl Pyrophosphate (FPP) (C15).[15][16] Specific enzymes known as terpene synthases (TPS) catalyze the conversion of the linear FPP molecule into various complex cyclic structures.[17] In Cananga odorata, a novel multifunctional sesquiterpene synthase, CoTPS2, has been identified that catalyzes the synthesis of β-ylangene from FPP.[1]

The diagram below illustrates this crucial step in the biosynthetic pathway.

BiosynthesisPathway This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) This compound β-Ylangene FPP->this compound Enzyme This compound Synthase (e.g., CoTPS2 in C. odorata) Enzyme->this compound

Conversion of FPP to β-Ylangene by a terpene synthase.

References

A Comparative Guide to the Validation of GC-MS Methods for Ylangene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Ylangene, a significant sesquiterpene found in the essential oil of ylang-ylang (Cananga odorata). This document outlines a validated GC-MS method, compares it with alternative analytical techniques, and provides detailed experimental protocols to support researchers in establishing robust and reliable analytical procedures.

Introduction to this compound and its Analytical Importance

This compound is a tricyclic sesquiterpene that contributes to the characteristic aroma of ylang-ylang essential oil, a valuable ingredient in the fragrance and cosmetic industries. Accurate and precise quantification of this compound is crucial for quality control, authentication of essential oils, and for research into its potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.

Performance Comparison of Analytical Methods

While GC-MS is a primary technique for this compound analysis, other methods can also be employed. This section compares the performance of a validated GC-MS method with Gas Chromatography-Flame Ionization Detection (GC-FID). GC-FID is a common alternative for quantitative analysis of volatile compounds.[1][2]

Table 1: Performance Comparison of GC-MS and GC-FID for Sesquiterpene Analysis

ParameterGC-MS (Representative Data for β-caryophyllene)GC-FID (Typical Performance)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 3 ng/mL~1-10 ng/mL
Limit of Quantification (LOQ) 10 ng/mL~5-30 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 10%< 15%
Specificity High (Mass spectral data provides structural information)Moderate (Based on retention time)
Cost HigherLower
Ease of Use More complexSimpler

Note: The GC-MS data is representative for a closely related sesquiterpene, β-caryophyllene, as detailed in a validated method.[3] Performance of GC-FID is based on typical values reported in the literature for terpene analysis.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections provide protocols for a validated GC-MS method and a standard GC-FID method for this compound analysis.

Validated GC-MS Method for this compound Analysis (Based on a β-caryophyllene method)

This protocol is adapted from a validated method for the sesquiterpene β-caryophyllene, which is structurally similar to this compound and serves as an excellent model.[3]

3.1.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in a suitable solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 10 ng/mL to 500 ng/mL).

  • Sample Preparation: Dilute the essential oil sample in the chosen solvent to bring the expected this compound concentration within the calibration range.

  • Internal Standard: For improved accuracy and precision, add a suitable internal standard (e.g., α-humulene) at a fixed concentration to all standards and samples.[3]

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 91, 119, 133, 161, 204). A full scan mode (m/z 40-400) can be used for initial identification.

3.1.3. Method Validation Parameters

The following parameters should be assessed to validate the method according to ICH guidelines:[4]

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The coefficient of determination (R²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.[4]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three different levels (low, medium, and high). The recovery should be within 80-120%.[5]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 15%.[6]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments. The RSD should be within acceptable limits.[4]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by the consistent mass spectrum.

Alternative Method: GC-FID Analysis

GC-FID is a robust and cost-effective technique for routine quantitative analysis.[1]

3.2.1. Sample Preparation

Sample preparation is similar to the GC-MS method, involving the preparation of standard solutions, calibration standards, and sample dilutions. An internal standard can also be used.

3.2.2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC with FID detector or equivalent.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program: Similar to the GC-MS method, but may require optimization for best separation.

  • Detector Temperature: 280 °C.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the validation of a GC-MS method for this compound analysis.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_reporting Reporting Ylangene_Standard This compound Standard Stock_Solution Stock Solution Ylangene_Standard->Stock_Solution Essential_Oil_Sample Essential Oil Sample Sample_Dilution Sample Dilution Essential_Oil_Sample->Sample_Dilution Internal_Standard Internal Standard Calibration_Standards Calibration Standards Internal_Standard->Calibration_Standards Internal_Standard->Sample_Dilution Solvent Solvent (e.g., Hexane) Solvent->Stock_Solution Solvent->Sample_Dilution Stock_Solution->Calibration_Standards GC_MS_System GC-MS System Calibration_Standards->GC_MS_System Sample_Dilution->GC_MS_System Data_Acquisition Data Acquisition (SIM/Scan) GC_MS_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity Validation_Report Validation Report Linearity->Validation_Report LOD_LOQ->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report

GC-MS Method Validation Workflow

Advanced and Alternative Techniques

For complex matrices or when a more comprehensive analysis of the essential oil is required, advanced techniques may be beneficial.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS): This powerful technique offers significantly higher resolution than conventional GC-MS, allowing for the separation of co-eluting compounds and the identification of trace components in complex mixtures like ylang-ylang oil.

Conclusion

The validated GC-MS method presented in this guide provides a robust and reliable approach for the quantitative analysis of this compound. While GC-FID offers a simpler and more cost-effective alternative for routine analysis, GC-MS provides superior specificity, which is crucial for unambiguous identification. For highly complex samples, GCxGC-TOFMS can provide an even greater level of detail. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and the complexity of the sample matrix. By following the detailed protocols and validation procedures outlined in this guide, researchers can ensure the accuracy and reliability of their this compound analysis.

References

Ylangene's Antioxidant Potential: A Comparative Analysis Across In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the antioxidant activity of Ylangene, a key bioactive component of Ylang-Ylang essential oil, utilizing two distinct in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The performance of this compound is objectively compared against well-established antioxidant standards—Ascorbic Acid, Quercetin, and Gallic Acid—supported by quantitative data and detailed experimental methodologies.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity of Ylang-Ylang essential oil, representing the source of this compound, and standard antioxidants are summarized below. The IC50 value in the DPPH assay represents the concentration required to scavenge 50% of DPPH radicals, while the EC50 value in the FRAP assay indicates the concentration at which the absorbance of the reaction mixture reaches 50% of its maximum. Lower values in both assays signify greater antioxidant activity.

Compound/ExtractDPPH Assay (IC50)FRAP Assay (EC50/Relative Activity)
Ylang-Ylang Essential Oil 1.57 - 3.5 mg/mL0.17 ± 0.04 mg/mL
Ascorbic Acid (Vitamin C) 6.1 - 24.34 µg/mLHigh Reducing Power
Quercetin 15.9 - 42.5 µg/mLHigh Reducing Power
Gallic Acid 2.6 µg/mLHigh Reducing Power
Trolox Not directly comparedStandard for TEAC comparison

Note: The significant difference in the magnitude of IC50 values between Ylang-Ylang essential oil (in mg/mL) and the standard antioxidants (in µg/mL) highlights the comparatively moderate in vitro radical scavenging activity of the essential oil.

Mandatory Visualization

Antioxidant-Modulated Nrf2 Signaling Pathway

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection causes damage Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1_Nrf2 stabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitin Keap1_Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cellular_Protection Nrf2_n Nrf2 Nrf2_n->ARE binds Experimental_Workflow start Start prep_reagents Prepare Reagents (DPPH, FRAP, Standards) start->prep_reagents prep_samples Prepare Samples (this compound & Standards) start->prep_samples assay_setup Assay Setup (Microplate) prep_reagents->assay_setup prep_samples->assay_setup incubation Incubation assay_setup->incubation measurement Spectrophotometric Measurement incubation->measurement data_analysis Data Analysis (IC50 / EC50 Calculation) measurement->data_analysis comparison Compare Activities data_analysis->comparison end End comparison->end

Comparative Efficacy of Ylang-Ylang Essential Oil and Its Constituents Against Known Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparative Analysis

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, particularly essential oils and their constituents, have garnered significant interest for their potential antimicrobial properties. This guide provides a comprehensive comparison of the efficacy of ylang-ylang (Cananga odorata) essential oil and its primary bioactive components—linalool, geranyl acetate, and β-caryophyllene—against established antimicrobial agents, with a focus on chlorhexidine. This analysis is supported by experimental data from various studies, detailed methodologies, and visual representations of antimicrobial mechanisms and workflows.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of ylang-ylang essential oil and its components has been evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency, from various in vitro studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Ylang-Ylang Essential Oil and Its Components

CompoundMicroorganismMICReference
Ylang-Ylang Essential OilStaphylococcus aureus0.04 mg/mL[1][2]
Bacillus subtilis0.04 mg/mL[1][2]
Escherichia coli0.01 - 0.02 mg/mL[1][2]
Staphylococcus aureus MMCC22500 µg/mL[3]
Escherichia coli MMCC24500 µg/mL[3]
Candida tropicalis MMCC12500 µg/mL[3]
LinaloolPseudomonas fluorescens1.25 µL/mL[4]
Shewanella putrefaciens1.5 µL/mL[5][6]
Methicillin-Resistant S. aureus (MRSA)MIC₅₀: 13.2 µg/mL[7]
β-caryophylleneStaphylococcus aureus3 ± 1.0 µM[8]
Dental plaque bacteria (in dogs)≤100 mg/mL for 75% of isolates[9]

Table 2: Minimum Inhibitory Concentration (MIC) of Chlorhexidine (A Known Antimicrobial Agent)

CompoundMicroorganismMICReference
0.12% Chlorhexidine gluconate rinseOral bacteria (various)Had the lowest MICs compared to essential oil rinses[10]
ChlorhexidinePseudomonas aeruginosaHighest MIC values observed[11]
Chlorhexidine gluconatePorphyromonas gingivalis0.4 µg/ml[12]
4% Chlorhexidine shampooMulti-drug resistant Staphylococcus pseudintermedius0.312 µg/mL[12]
4% Chlorhexidine shampooPseudomonas aeruginosa10 µg/mL[12]

One in vivo study directly compared the efficacy of a 50 mg/mL β-caryophyllene solution to a 0.12% chlorhexidine solution in preventing dental plaque formation in dogs. After 15 days of twice-daily application following a dental cleaning, both the β-caryophyllene and chlorhexidine groups showed significantly lower plaque accumulation compared to the control group, suggesting that β-caryophyllene could be a viable alternative to chlorhexidine for this application.[9]

Mechanisms of Antimicrobial Action

The antimicrobial activity of ylang-ylang essential oil and its constituents is primarily attributed to their ability to disrupt microbial cell structures and functions.

Ylang-Ylang Essential Oil and its Components: The lipophilic nature of the essential oil and its components facilitates their interaction with the lipid-rich cell membranes of bacteria and fungi.[1][2] This interaction leads to increased membrane permeability and leakage of intracellular contents, ultimately causing cell death.

Ylang_Oil Ylang-Ylang Oil & Constituents Membrane Microbial Cell Membrane Ylang_Oil->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Antimicrobial mechanism of Ylang-Ylang Oil.

Linalool: In addition to membrane disruption, linalool has been shown to interfere with key cellular processes.[4][5][6][7] It can inhibit enzymes involved in energy production and metabolic pathways, further contributing to its antimicrobial effect.[4][5][6] Transcriptome analysis has revealed that linalool can affect various metabolic pathways in bacteria.[7]

cluster_cell Bacterial Cell Linalool Linalool Membrane Cell Membrane Linalool->Membrane Metabolism Metabolic Pathways (e.g., Energy Production) Linalool->Metabolism Disruption Membrane Disruption Membrane->Disruption Inhibition Metabolic Inhibition Metabolism->Inhibition Death Cell Death Disruption->Death Inhibition->Death

Dual antimicrobial action of Linalool.

Geranyl Acetate: Molecular docking studies suggest that geranyl acetate may exert its antimicrobial effect by disrupting cell wall synthesis.[13][14][15] It is proposed to bind to key enzymes involved in this process, leading to a compromised cell wall and subsequent cell lysis.[13][14]

β-caryophyllene: The primary mechanism of β-caryophyllene involves altering the permeability and integrity of the microbial cell membrane.[16] This leads to the leakage of essential intracellular components and ultimately results in cell death.[16]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., ylang-ylang oil, chlorhexidine) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).

    • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination:

    • After incubation, the plate is visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of antimicrobial agent in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C, 24h) C->D E Visually assess for turbidity (growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Broth microdilution workflow for MIC.
Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

  • Inoculum Preparation and Plating:

    • A standardized microbial inoculum (0.5 McFarland standard) is prepared.

    • A sterile cotton swab is dipped into the suspension, and the excess fluid is removed.

    • The swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application:

    • Filter paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the agar.

    • A control disk (without the antimicrobial agent) is also applied.

  • Incubation:

    • The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zone:

    • After incubation, the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.

    • The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

A Prepare standardized microbial inoculum B Evenly inoculate Mueller-Hinton agar plate A->B C Place antimicrobial-impregnated disk on agar surface B->C D Incubate plate C->D E Measure diameter of the zone of inhibition D->E F Correlate zone size to susceptibility E->F

Agar disk diffusion experimental workflow.

Conclusion

Ylang-ylang essential oil and its primary constituents—linalool, geranyl acetate, and β-caryophyllene—demonstrate significant antimicrobial activity against a variety of microorganisms. Their primary mechanism of action involves the disruption of microbial cell membranes, with some components also interfering with essential cellular metabolic processes. While direct comparative data with established antimicrobial agents like chlorhexidine is limited, the available evidence suggests that these natural compounds hold promise as potential alternatives or adjuncts to conventional antimicrobial therapies. Further research, including standardized comparative studies and clinical trials, is warranted to fully elucidate their therapeutic potential and establish their role in addressing the growing challenge of antimicrobial resistance.

References

A Comparative Analysis of In Vivo and In Vitro Studies on the Biological Effects of Ylang-Ylang Essential Oil and its Constituent, α-Ylangene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ylang-Ylang essential oil (YEO), derived from the flowers of the Cananga odorata tree, is a complex mixture of volatile organic compounds with a history of use in traditional medicine. Among its many constituents, the sesquiterpene α-Ylangene is a notable component. This guide provides a comparative overview of the reported biological effects of YEO from both in vivo and in vitro studies. Due to a scarcity of research on isolated α-Ylangene, this comparison will primarily focus on the effects of the essential oil as a whole, with the understanding that its activity arises from the synergistic or individual actions of its components, including α-Ylangene. This analysis aims to offer a clear, data-driven perspective for researchers and professionals in drug development.

Comparative Data on the Biological Effects of Ylang-Ylang Essential Oil

The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the anti-inflammatory effects of Ylang-Ylang essential oil.

Table 1: In Vitro Anti-inflammatory Effects of Ylang-Ylang Essential Oil (YEO)

Biological EffectAssayTest SystemConcentration of YEOObserved Effect
Inhibition of Neutrophil ChemotaxisChemotaxis AssayHuman Neutrophils10, 30, 60, 90 µg/mLDose-dependent reduction in fMLP-induced neutrophil migration.
Inhibition of Neutrophil PhagocytosisPhagocytosis AssayHuman Neutrophils10, 30, 90 µg/mLSignificant reduction in the phagocytosis of zymosan particles.

Table 2: In Vivo Anti-inflammatory Effects of Ylang-Ylang Essential Oil (YEO)

Biological EffectAnimal ModelAssayDosage of YEOObserved Effect
Reduction of Acute InflammationMiceCarrageenan-Induced Paw Edema100, 200 mg/kg (oral)Significant reduction in paw edema volume.
Reduction of Mechanical HyperalgesiaMiceVon Frey Hair Test100, 200 mg/kg (oral)Significant increase in paw withdrawal threshold.
Anti-angiogenic EffectDuck EmbryosChorioallantoic Membrane (CAM) Assay200, 300 ppmSignificant reduction in blood vessel formation.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

In Vitro: Neutrophil Chemotaxis Assay

This assay evaluates the ability of a substance to inhibit the directional movement of neutrophils towards a chemoattractant.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane is used.

  • Assay Setup:

    • The lower wells of the chamber are filled with a chemoattractant solution (e.g., f-Met-Leu-Phe or fMLP).

    • The isolated neutrophils, pre-incubated with various concentrations of YEO or a vehicle control, are placed in the upper wells, separated from the lower wells by the membrane.

  • Incubation: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, often by cell counting under a microscope or by using a fluorescent dye that binds to cellular DNA.

  • Analysis: The percentage of inhibition of chemotaxis by YEO is calculated by comparing the number of migrated cells in the YEO-treated groups to the vehicle control group.

In Vivo: Carrageenan-Induced Paw Edema

This is a standard and widely used animal model to screen for acute anti-inflammatory activity.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Treatment: Animals are divided into groups and orally administered with different doses of YEO, a positive control (e.g., a non-steroidal anti-inflammatory drug), or a vehicle.

  • Induction of Inflammation: After a specific period post-treatment, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in a deeper understanding of the research.

G Experimental Workflow: Carrageenan-Induced Paw Edema cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis Animal_Model Animal Model (Mice/Rats) Treatment Oral Administration (YEO / Control) Animal_Model->Treatment Carrageenan Carrageenan Injection (Sub-plantar) Treatment->Carrageenan Measurement Paw Volume Measurement (Plethysmometer) Carrageenan->Measurement Analysis Calculation of Edema Inhibition (%) Measurement->Analysis

Experimental workflow for the in vivo carrageenan-induced paw edema assay.

G Experimental Workflow: Neutrophil Chemotaxis Assay cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Quantification & Analysis Isolation Neutrophil Isolation (from Human Blood) Preincubation Pre-incubation with YEO Isolation->Preincubation Upper_Well Upper Well: Treated Neutrophils Preincubation->Upper_Well Chamber Boyden Chamber Lower_Well Lower Well: Chemoattractant (fMLP) Chamber->Lower_Well Chamber->Upper_Well Migration Neutrophil Migration Lower_Well->Migration Upper_Well->Migration Quantification Quantification of Migrated Cells Migration->Quantification Analysis Calculation of Inhibition (%) Quantification->Analysis

Experimental workflow for the in vitro neutrophil chemotaxis assay.

G Simplified Inflammatory Signaling Pathway cluster_0 Stimulus & Receptor cluster_1 Intracellular Signaling cluster_2 Cellular Response Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Chemokines Chemokines NFkB->Chemokines COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS YEO Ylang-Ylang Essential Oil (Potential Site of Action) YEO->MAPK YEO->NFkB

A simplified overview of a common inflammatory signaling pathway potentially modulated by YEO.

Discussion and Future Directions

The available evidence strongly suggests that Ylang-Ylang essential oil possesses significant anti-inflammatory and anti-angiogenic properties, as demonstrated in both in vivo and in vitro models. The in vitro studies provide insights into the cellular mechanisms, such as the inhibition of neutrophil migration and phagocytosis, which are key events in the inflammatory cascade. The in vivo studies confirm the physiological relevance of these cellular effects, showing a reduction in edema and pain sensitivity in animal models.

However, a critical gap in the current research is the lack of studies on the individual components of YEO, particularly α-Ylangene. While other sesquiterpenes have been shown to possess anti-inflammatory and even anti-cancer properties, the specific contribution of α-Ylangene to the observed effects of YEO remains to be elucidated.

Future research should focus on:

  • Isolation and Characterization: Isolating pure α-Ylangene and other major constituents of YEO to evaluate their individual biological activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by α-Ylangene and other components. This would involve techniques such as Western blotting, qPCR, and reporter gene assays to probe pathways like NF-κB and MAPK.

  • In Vivo Efficacy and Safety: Conducting more extensive in vivo studies with isolated compounds to determine their efficacy, optimal dosage, and safety profiles.

  • Structure-Activity Relationship Studies: Exploring how the chemical structure of α-Ylangene and related sesquiterpenes contributes to their biological activity.

By dissecting the individual contributions of its components, the full therapeutic potential of Ylang-Ylang essential oil can be better understood and potentially harnessed for the development of novel therapeutic agents.

A Comparative Guide to the Structural Activity Relationship of Ylangene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of natural products and their derivatives is a cornerstone of drug discovery. Ylangene, a tricyclic sesquiterpene, and its analogs present a promising area of investigation for novel therapeutic agents. This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound and its derivatives, drawing on available experimental data for their anti-inflammatory, anticancer, and antimicrobial properties. Due to the limited number of publicly available systematic SAR studies on a wide range of this compound derivatives, this guide also incorporates data from the closely related sesquiterpenes, α-copaene and β-cubebene, to provide a broader context for understanding the potential impact of structural modifications on biological activity.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for this compound, its known derivatives, and comparable sesquiterpenes.

Table 1: Anti-inflammatory Activity of this compound and a Derivative

CompoundStructureBiological ActivityAssay
β-Ylangene(1S,2S,6R,7R,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.0²,⁷]dec-3-eneNo significant activity reported in the reviewed literature.-
(1S,2S,4R,6S,7R,8S)-4α-formyloxy-β-ylangeneA derivative of β-ylangene with a formyloxy group at the C4 position.Significantly inhibits iNOS protein expression.[1][2] Does not inhibit COX-2 protein expression.[1]Inhibition of iNOS and COX-2 protein expression in LPS-stimulated RAW264.7 macrophages.

Table 2: Anticancer Activity of an this compound Derivative

CompoundStructureCell LineIC50 (µg/mL)[3]
Philippinlin AAn oxygenated this compound-derived sesquiterpenoid.HepG2 (Liver Cancer)16.0
MDA-MB-231 (Breast Cancer)16.3
A549 (Lung Cancer)15.8

Table 3: Antimicrobial Activity of Related Sesquiterpenes

CompoundStructureMicroorganismMIC (µg/mL)
α-CopaeneA tricyclic sesquiterpene isomer of this compound.Bacillus subtilis0.5 - 1
Staphylococcus aureus> 100
Escherichia coli> 100
Pseudomonas aeruginosa> 100
Candida albicans> 100
β-CubebeneA tricyclic sesquiterpene.No significant activity reported in the reviewed literature.-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anti-inflammatory Activity Assay: Inhibition of iNOS and COX-2 Expression

This protocol is based on the evaluation of the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for 1 hour.

  • Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce the expression of iNOS and COX-2.

b. Western Blot Analysis:

  • After treatment, the cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • The membrane is then washed and incubated with a corresponding secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the level of protein expression.

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

a. Cell Seeding and Treatment:

  • Cancer cell lines (e.g., HepG2, MDA-MB-231, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

b. MTT Assay Procedure:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

a. Preparation of Inoculum:

  • The microbial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) overnight at 37°C.

  • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

b. Broth Microdilution Assay:

  • The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.

  • An equal volume of the standardized microbial inoculum is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus iNOS_gene iNOS Gene COX2_gene COX-2 Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Expression COX2_protein COX-2 Protein COX2_gene->COX2_protein Expression ylangene_derivative (1S,2S,4R,6S,7R,8S)-4α-formyloxy-β-ylangene ylangene_derivative->iNOS_protein Inhibits Expression

Caption: Proposed mechanism of anti-inflammatory action of (1S,2S,4R,6S,7R,8S)-4α-formyloxy-β-ylangene.

Experimental Workflow

mtt_assay_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_treatment 2. Treat with this compound Derivatives (24h) cell_seeding->compound_treatment add_mtt 3. Add MTT Solution (4h incubation) compound_treatment->add_mtt dissolve_formazan 4. Dissolve Formazan with DMSO add_mtt->dissolve_formazan measure_absorbance 5. Measure Absorbance (570 nm) dissolve_formazan->measure_absorbance calculate_ic50 6. Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.

References

A Comparative Analysis of Ylang-Ylang (Cananga odorata) Essential Oil Extraction: Traditional Distillation vs. Solvent-Free Microwave Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, the method of extraction is a critical determinant of the final product's yield, chemical profile, and, consequently, its therapeutic and aromatic properties. This guide provides a comprehensive comparison of two distinct methods for extracting essential oil from ylang-ylang (Cananga odorata) flowers: traditional hydrodistillation and the innovative solvent-free microwave extraction (SFME).

Ylang-ylang essential oil, renowned for its rich, floral fragrance, is a valuable ingredient in perfumery, cosmetics, and aromatherapy. The composition of this complex essential oil, which includes a delicate balance of esters, terpenes, and other volatile compounds, is significantly influenced by the extraction technique employed. This guide synthesizes experimental data to offer an objective comparison of these two methods, focusing on performance, chemical composition, and procedural efficiency.

Performance Comparison: Distillation vs. SFME

Solvent-free microwave extraction has emerged as a green and efficient alternative to conventional distillation methods. The primary advantages of SFME lie in its significantly reduced extraction time and energy consumption, coupled with a higher yield of essential oil.[1][2]

A study comparing hydrodistillation (HD) and SFME for ylang-ylang oil extraction demonstrated that SFME can achieve a higher yield in a fraction of the time.[1][2] Specifically, SFME produced a yield of 0.956% in just 40 minutes, whereas hydrodistillation required 3 hours to obtain a yield of 0.80%.[1][2] This accelerated extraction is attributed to the rapid, uniform heating of the plant material by microwave energy, which causes a swift rupture of the essential oil-containing glands.

The following table summarizes the key quantitative differences observed between the two methods based on experimental data.

ParameterHydrodistillation (HD)Solvent-Free Microwave Extraction (SFME)
Extraction Time 3 hours[1][2]40 minutes[1][2]
Essential Oil Yield 0.80%[1][2]0.956%[1][2]
Oil Density 0.985 g/mL[1]0.988 g/mL[1]

Impact on Chemical Composition

The extraction method not only affects the yield and efficiency but also significantly alters the chemical profile of the resulting essential oil. SFME tends to yield an oil richer in oxygenated and aromatic compounds, which are often responsible for the characteristic aroma and potential bioactivity. In contrast, hydrodistillation can sometimes lead to a higher proportion of terpene hydrocarbons.[1][3]

For ylang-ylang, SFME has been shown to produce an essential oil with a higher percentage of light oxygenated compounds (81.23%) compared to hydrodistillation (69.94%).[1] These compounds are key contributors to the oil's fragrance. Furthermore, the total aromatic compound content is higher in oils obtained via SFME.[1]

Focusing on key chemical constituents, the differences are also notable. High-quality ylang-ylang oil, often referred to as "extra" grade, is characterized by a high content of esters like geranyl acetate and the alcohol linalool, with a low content of the sesquiterpene β-caryophyllene.[4] While hydrodistillation can yield oil with significant amounts of linalool and geranyl acetate, SFME has been shown in some cases to produce an oil with a higher concentration of β-caryophyllene.[5][6]

The table below provides a comparative overview of the chemical group distribution in ylang-ylang essential oil extracted by HD and SFME.

Chemical GroupHydrodistillation (HD)Solvent-Free Microwave Extraction (SFME)
Total Esters Lower60.5%[1]
Total Terpene Hydrocarbons 29.37%[3]21.11%[3]
Light Oxygenated Compounds 69.94%[1]81.23%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for both hydrodistillation and solvent-free microwave extraction of ylang-ylang essential oil.

Hydrodistillation Protocol

Hydrodistillation is a traditional method that involves the co-distillation of plant material with water.

  • Preparation of Plant Material: Fresh, mature ylang-ylang flowers are harvested, typically in the early morning to maximize their essential oil content.[7] For the experiment, 100 g of fresh flowers are used.[4]

  • Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a large round-bottom flask, a condenser, and a collection vessel.

  • Charging the Still: The 100 g of ylang-ylang flowers are placed into the flask, followed by the addition of 1.5 liters of distilled water.[4]

  • Distillation: The water in the flask is heated to boiling. The resulting steam passes through the flower material, causing the volatile essential oils to vaporize.[8]

  • Condensation: The steam and essential oil vapor mixture travels into the condenser, where it is cooled and reverts to a liquid state.[7]

  • Separation: The condensed liquid, a mixture of essential oil and hydrosol (floral water), flows into the collection vessel. Due to its lower density, the essential oil naturally separates and floats on top of the hydrosol.[7]

  • Collection and Drying: The essential oil layer is carefully separated from the hydrosol. Anhydrous sodium sulfate can be added to the collected oil to remove any residual water.

  • Storage: The final essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Solvent-Free Microwave Extraction (SFME) Protocol

SFME is a more modern technique that utilizes microwave energy to extract the essential oil without the need for an added solvent.

  • Preparation of Plant Material: As with hydrodistillation, fresh ylang-ylang flowers (100 g) are used.[4]

  • Apparatus Setup: A specialized microwave extraction system is used. This typically consists of a microwave oven cavity, a reactor vessel, and a condenser with a collection vessel placed outside the cavity. A Milestone ETHOS X microwave unit or similar is suitable for this process.[1]

  • Charging the Reactor: The 100 g of ylang-ylang flowers are placed directly into the reactor vessel without the addition of any water or solvent.[9]

  • Microwave Irradiation: The reactor is placed inside the microwave cavity, and microwave power is applied. A typical power setting might be around 380 W.[6] The microwave energy rapidly heats the in-situ water within the plant material, causing the cells to rupture and release the essential oil.

  • Distillation and Condensation: The released essential oil and water vapor are carried into the condenser.

  • Separation and Collection: The condensed liquid is collected, and the essential oil is separated from the hydrosol as described in the hydrodistillation protocol.

  • Drying and Storage: The collected oil is dried and stored under the same conditions as the hydrodistilled oil.

Visualizing the Methodologies

To further clarify the procedural differences and the comparative advantages, the following diagrams have been generated.

G cluster_HD Hydrodistillation Workflow cluster_SFME SFME Workflow HD_start Fresh Ylang-Ylang Flowers HD_still Place Flowers and Water in Still HD_start->HD_still HD_heat Boil Water to Generate Steam HD_still->HD_heat HD_vapor Vaporization of Essential Oil HD_heat->HD_vapor HD_condense Condense Steam/Oil Vapor HD_vapor->HD_condense HD_separate Separate Oil from Hydrosol HD_condense->HD_separate HD_end Ylang-Ylang Essential Oil (HD) HD_separate->HD_end SFME_start Fresh Ylang-Ylang Flowers SFME_reactor Place Flowers in Reactor (No Solvent) SFME_start->SFME_reactor SFME_mw Apply Microwave Irradiation SFME_reactor->SFME_mw SFME_rupture Cell Rupture & Vaporization SFME_mw->SFME_rupture SFME_condense Condense Vapor SFME_rupture->SFME_condense SFME_separate Separate Oil from Hydrosol SFME_condense->SFME_separate SFME_end Ylang-Ylang Essential Oil (SFME) SFME_separate->SFME_end

Caption: A comparative workflow of Hydrodistillation and Solvent-Free Microwave Extraction.

G cluster_comparison Performance Comparison: SFME vs. Hydrodistillation cluster_advantages_sfme Advantages of SFME cluster_advantages_hd Considerations for HD SFME Solvent-Free Microwave Extraction Yield Higher Yield SFME->Yield Time Shorter Time SFME->Time Energy Lower Energy Use SFME->Energy Oxygenates Higher Oxygenates SFME->Oxygenates HD Hydrodistillation Traditional Traditional Method HD->Traditional Terpenes Higher Terpenes HD->Terpenes

Caption: Logical comparison of SFME and Hydrodistillation performance indicators.

Conclusion

The selection of an extraction method for ylang-ylang essential oil has profound implications for the efficiency of the process and the quality of the final product. Solvent-free microwave extraction presents a compelling case as a superior alternative to traditional hydrodistillation, offering significant reductions in extraction time and energy consumption, while simultaneously providing a higher yield of essential oil.[1][2]

Furthermore, SFME demonstrates the ability to produce an oil that is richer in desirable oxygenated and aromatic compounds, which are crucial for the fragrance profile of high-quality ylang-ylang oil.[1] While hydrodistillation remains a widely practiced and effective method, the data suggests that SFME is a more sustainable, efficient, and potentially quality-enhancing technology for the extraction of ylang-ylang essential oil. For researchers and drug development professionals, the cleaner profile and higher concentration of certain active compounds in SFME-derived oils may offer new opportunities for investigation and application.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Ylang-Ylang Oil

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical substances is paramount. This document provides immediate and essential safety and logistical information for handling Ylang-Ylang oil, a substance that may be referred to as Ylangene. The following procedural guidance outlines operational steps and disposal plans to ensure laboratory safety and build confidence in chemical handling practices.

Ylang-Ylang oil is a combustible liquid that can cause skin irritation and allergic reactions.[1][2] It may be fatal if swallowed and enters the airways.[1][2][3] It is also harmful to aquatic life with long-lasting effects.[1][3] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling Ylang-Ylang oil to minimize exposure and ensure personal safety.

Protection TypeEquipment SpecificationPurpose
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin contact and potential allergic reactions.[4]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect eyes from splashes.[4][5]
Body Protection Impervious laboratory coat or protective clothingTo protect skin and clothing from contamination.[4][5]
Respiratory Protection Use in a well-ventilated area. A respirator with an organic vapor cartridge may be necessary for high or prolonged use.[1]To avoid inhalation of vapors, especially in conditions of high or prolonged use.[1]

Operational and Disposal Plans

Handling and Storage:

  • Handle Ylang-Ylang oil in a well-ventilated area.[4]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry place away from heat, sparks, open flames, and other ignition sources.[4]

  • Do not eat, drink, or smoke when using this product.[4][5]

  • Wash hands thoroughly after handling.[1][4]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

First Aid Measures:

  • After Skin Contact: Remove contaminated clothing and wash the affected area with mild soap and water.[3][4] If skin irritation or a rash occurs, seek medical advice.[3]

  • After Eye Contact: Rinse cautiously with clean water for several minutes.[3][4] If eye irritation persists, get medical attention.[4]

  • After Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.[3][6]

  • After Ingestion: Do NOT induce vomiting. Call a physician immediately.[3][4] If swallowed, it can be fatal if it enters the airways.[1][2][3]

Spill and Disposal Procedures:

  • In case of a spill, ventilate the area and wear appropriate PPE.[7]

  • Absorb the spill with an inert, non-combustible material such as sand or earth.[6]

  • Place the absorbed material into an appropriate container for disposal.[6]

  • Prevent the substance from entering drains and waterways.[6]

  • Dispose of the waste material in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of Ylang-Ylang oil in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handle_transfer Transfer Ylang-Ylang Oil prep_setup->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment emergency_spill Spill Response handle_transfer->emergency_spill cleanup_decon Decontaminate Glassware & Surfaces handle_experiment->cleanup_decon handle_experiment->emergency_spill emergency_firstaid First Aid handle_experiment->emergency_firstaid cleanup_waste Dispose of Waste (Follow Regulations) cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill->cleanup_decon

Standard Operating Procedure for Handling Ylang-Ylang Oil

References

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Ylangene

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